Product packaging for Antifungal agent 42(Cat. No.:)

Antifungal agent 42

Cat. No.: B15140258
M. Wt: 569.3 g/mol
InChI Key: OJHUPRNBXUJHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antifungal agent 42 is a useful research compound. Its molecular formula is C22H20Cl2N4Se2 and its molecular weight is 569.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20Cl2N4Se2 B15140258 Antifungal agent 42

Properties

Molecular Formula

C22H20Cl2N4Se2

Molecular Weight

569.3 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-2-[[1-(4-chlorophenyl)-2-imidazol-1-ylethyl]diselanyl]ethyl]imidazole

InChI

InChI=1S/C22H20Cl2N4Se2/c23-19-5-1-17(2-6-19)21(13-27-11-9-25-15-27)29-30-22(14-28-12-10-26-16-28)18-3-7-20(24)8-4-18/h1-12,15-16,21-22H,13-14H2

InChI Key

OJHUPRNBXUJHPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN2C=CN=C2)[Se][Se]C(CN3C=CN=C3)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Antifungal Agent 42: A Novel Inhibitor of the Fungal High-Osmolarity Glycerol (HOG) Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the mechanism of action for the novel investigational antifungal agent, 42. This agent represents a new class of antifungals that selectively targets the fungal High-Osmolarity Glycerol (HOG) signaling pathway, a critical component of the fungal stress response. By inhibiting this pathway, Antifungal Agent 42 compromises the ability of pathogenic fungi to adapt to environmental stresses, leading to cell death.

Core Mechanism of Action

This compound functions as a potent and selective inhibitor of the Hog1 mitogen-activated protein kinase (MAPK). The HOG pathway is essential for fungal survival under various stress conditions, including osmotic shock, oxidative stress, and exposure to certain antifungal drugs.[1][2][3] Hog1, a key component of this cascade, is activated via phosphorylation by the MAPKK Pbs2 in response to upstream signals from cell surface osmosensors.[4][5] Once activated, Hog1 translocates to the nucleus and orchestrates the expression of a wide range of genes involved in the stress response, including the synthesis of glycerol as a compatible solute to maintain cell turgor.[6]

This compound is a non-competitive inhibitor of Hog1, binding to an allosteric site that prevents the conformational changes necessary for its activation by Pbs2. This inhibition leads to a complete blockade of the downstream stress response, leaving the fungal cell vulnerable to environmental insults and unable to proliferate.

Data Presentation

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Susceptibility of Various Fungal Pathogens to this compound

Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.1250.5
Candida glabrata0.251
Aspergillus fumigatus0.52
Cryptococcus neoformans0.251
Candida auris0.52

MIC₅₀ and MIC₉₀ values were determined using the broth microdilution method according to CLSI guidelines.

Table 2: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (nM)
C. albicans Hog115
S. cerevisiae Hog125
Human p38α MAPK>10,000
Human JNK1>10,000
Human ERK2>10,000

IC₅₀ values were determined using a radiometric in vitro kinase assay.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay

The antifungal susceptibility of various fungal species to this compound was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates were grown on Sabouraud Dextrose Agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to a final concentration of 0.5–2.5 x 10³ cells/mL.

  • Drug Dilution: this compound was serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Incubation: The inoculated plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of growth compared to the drug-free control well.

2. In Vitro Hog1 Kinase Assay

The inhibitory activity of this compound against Hog1 kinase was quantified using a radiometric assay.[7][8]

  • Reaction Mixture: Recombinant Hog1 kinase was incubated in a kinase reaction buffer containing [γ-³²P]ATP, a specific peptide substrate, and varying concentrations of this compound.

  • Incubation: The reaction was allowed to proceed at 30°C for 30 minutes.

  • Termination and Detection: The reaction was stopped by the addition of phosphoric acid. The phosphorylated substrate was then captured on a filter membrane, and the amount of incorporated radioactivity was measured using a scintillation counter.

  • IC₅₀ Calculation: The concentration of this compound that resulted in a 50% reduction in kinase activity (IC₅₀) was calculated from the dose-response curve.

3. Western Blot Analysis of Hog1 Phosphorylation

To confirm the in-cell activity of this compound, its effect on Hog1 phosphorylation was assessed by Western blot.

  • Cell Culture and Treatment: Candida albicans cells were grown to mid-log phase and then treated with various concentrations of this compound for 1 hour before being subjected to osmotic stress (1M NaCl).

  • Protein Extraction: Cells were harvested, and total protein was extracted using a yeast protein extraction reagent.

  • SDS-PAGE and Western Blotting: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with a primary antibody specific for phosphorylated Hog1, followed by a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Visualizations

HOG_Pathway_Inhibition OsmoticStress Osmotic Stress Sln1 Sln1 Sensor OsmoticStress->Sln1 activates Ypd1 Ypd1 Sln1->Ypd1 Ssk1 Ssk1 Ypd1->Ssk1 Ssk2 Ssk2 (MAPKKK) Ssk1->Ssk2 Pbs2 Pbs2 (MAPKK) Ssk2->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 phosphorylates Nucleus Nucleus Hog1->Nucleus Agent42 This compound Agent42->Hog1 inhibits GeneExpression Stress Gene Expression (e.g., Glycerol Synthesis) Nucleus->GeneExpression

Caption: Inhibition of the HOG signaling pathway by this compound.

Experimental_Workflow start Start: C. albicans Culture treat Treat with Agent 42 (various concentrations) start->treat stress Induce Osmotic Stress (1M NaCl) treat->stress extract Protein Extraction stress->extract sds_page SDS-PAGE extract->sds_page transfer Western Blot Transfer sds_page->transfer probe Probe with Anti-phospho-Hog1 Antibody transfer->probe detect ECL Detection probe->detect end End: Analyze Hog1 Phosphorylation Levels detect->end

Caption: Workflow for Western blot analysis of Hog1 phosphorylation.

References

In-Depth Technical Guide: Antifungal Agent 42

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 42, also identified as compound B03, is a novel selenium-containing azole derivative that has demonstrated significant antifungal activity. This document provides a comprehensive technical overview of its discovery, synthesis, mechanism of action, and biological activity. The information is based on the findings from the primary research publication "Discovery of novel selenium-containing azole derivatives as antifungal agents by exploiting the hydrophobic cleft of CYP51" by Hang Xu and colleagues in the European Journal of Medicinal Chemistry. This guide presents detailed experimental protocols, quantitative data in structured tables, and visualizations of key pathways and workflows to support further research and development efforts.

Discovery and Rationale

This compound emerged from a focused drug discovery program aimed at developing novel antifungal agents with improved efficacy, particularly against resistant fungal strains. The design strategy centered on the modification of existing azole antifungal scaffolds by incorporating a diselenide moiety. This approach was rationalized by the potential for selenium-containing compounds to exhibit unique biological activities and to exploit specific interactions within the active site of the target enzyme, lanosterol 14α-demethylase (CYP51). The core hypothesis was that the introduction of a diselenide bridge could enhance the binding affinity and inhibitory potential of the azole scaffold to the fungal CYP51 enzyme.

Chemical Synthesis

The synthesis of this compound (compound B03) is achieved through a multi-step synthetic pathway, starting from commercially available reagents. The general synthetic scheme involves the preparation of key intermediates, including an epoxide and a diselenide precursor, followed by a final coupling reaction.

General Synthesis of Selenium-Containing Azole Derivatives

The synthetic route to the target diselenide and selenide derivatives, including this compound, is outlined below. The process begins with the synthesis of the key epoxide intermediate, 1-(2-(2,4-dichlorophenyl)-2,3-epoxypropyl)-1H-imidazole, and the diselenide intermediate, bis(4-chlorobenzyl)diselenide.

G cluster_epoxide Epoxide Synthesis cluster_diselenide Diselenide Synthesis cluster_final_coupling Final Coupling Reaction 2,4-dichloroacetophenone 2,4-dichloroacetophenone alpha-bromo-2,4-dichloroacetophenone alpha-bromo-2,4-dichloroacetophenone 2,4-dichloroacetophenone->alpha-bromo-2,4-dichloroacetophenone Br2, CH3COOH 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one alpha-bromo-2,4-dichloroacetophenone->1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one Imidazole, K2CO3, Acetone 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one->1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol NaBH4, Methanol 1-(2-(2,4-dichlorophenyl)-2,3-epoxypropyl)-1H-imidazole 1-(2-(2,4-dichlorophenyl)-2,3-epoxypropyl)-1H-imidazole 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol->1-(2-(2,4-dichlorophenyl)-2,3-epoxypropyl)-1H-imidazole Trimethylsulfoxonium iodide, NaH, DMSO This compound (B03) This compound (B03) 1-(2-(2,4-dichlorophenyl)-2,3-epoxypropyl)-1H-imidazole->this compound (B03) 4-chlorobenzyl chloride 4-chlorobenzyl chloride bis(4-chlorobenzyl)diselenide bis(4-chlorobenzyl)diselenide 4-chlorobenzyl chloride->bis(4-chlorobenzyl)diselenide Se powder, NaBH4, Ethanol bis(4-chlorobenzyl)diselenide->this compound (B03)

Detailed Experimental Protocol for the Synthesis of this compound (Compound B03)

Step 1: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one To a solution of α-bromo-2,4-dichloroacetophenone (1.0 eq) in acetone, potassium carbonate (1.5 eq) and imidazole (1.2 eq) are added. The mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which is purified by column chromatography.

Step 2: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol To a solution of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (1.0 eq) in methanol, sodium borohydride (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired alcohol.

Step 3: Synthesis of 1-(2-(2,4-dichlorophenyl)-2,3-epoxypropyl)-1H-imidazole To a suspension of sodium hydride (60% in mineral oil, 1.5 eq) in anhydrous DMSO, trimethylsulfoxonium iodide (1.5 eq) is added, and the mixture is stirred at room temperature for 1 hour. A solution of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol (1.0 eq) in DMSO is then added dropwise, and the reaction is stirred for an additional 12 hours. The reaction is quenched with ice-water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 4: Synthesis of bis(4-chlorobenzyl)diselenide To a suspension of selenium powder (2.0 eq) in ethanol, sodium borohydride (4.0 eq) is added in portions at 0 °C under a nitrogen atmosphere. The mixture is stirred until the black selenium powder disappears. A solution of 4-chlorobenzyl chloride (1.0 eq) in ethanol is then added dropwise, and the reaction is stirred at room temperature for 12 hours. The solvent is removed, and the residue is extracted with ethyl acetate. The organic layer is washed with water and brine, dried, and concentrated to give the diselenide.

Step 5: Synthesis of this compound (Compound B03) To a solution of 1-(2-(2,4-dichlorophenyl)-2,3-epoxypropyl)-1H-imidazole (1.0 eq) and bis(4-chlorobenzyl)diselenide (1.2 eq) in anhydrous DMF, sodium hydride (60% in mineral oil, 1.5 eq) is added at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by preparative thin-layer chromatography to afford this compound.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

G cluster_inhibition Inhibition by this compound cluster_consequence Consequences of Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate Squalene Squalene Farnesyl pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol CYP51 (Lanosterol 14α-demethylase) ... ... 14-demethylated lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound This compound CYP51\n(Lanosterol 14α-demethylase) CYP51 (Lanosterol 14α-demethylase) This compound->CYP51\n(Lanosterol 14α-demethylase) Ergosterol Depletion Ergosterol Depletion Accumulation of\nToxic Sterol Intermediates Accumulation of Toxic Sterol Intermediates Disrupted Membrane\nFluidity and Function Disrupted Membrane Fluidity and Function Ergosterol Depletion->Disrupted Membrane\nFluidity and Function Fungal Cell Death Fungal Cell Death Accumulation of\nToxic Sterol Intermediates->Fungal Cell Death Disrupted Membrane\nFluidity and Function->Fungal Cell Death

Quantitative Biological Data

The antifungal activity of this compound and its analogues was evaluated against a panel of pathogenic fungal strains. The minimum inhibitory concentrations (MICs) were determined using the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method. The cytotoxicity of the compounds was assessed against various human cell lines.

In Vitro Antifungal Activity
CompoundC. albicans SC5314 (MIC, μg/mL)C. albicans 103 (Fluconazole-Resistant) (MIC, μg/mL)C. parapsilosis ATCC 22019 (MIC, μg/mL)C. glabrata 54 (MIC, μg/mL)C. krusei ATCC 6258 (MIC, μg/mL)
This compound (B03) 241816
Fluconazole0.56411632
Compound B01120.548
Compound A034821632
In Vitro Cytotoxicity
CompoundHL-60 (IC₅₀, μM)MDA-MB-231 (IC₅₀, μM)PC-3 (IC₅₀, μM)
This compound (B03) 12.55.52.91
Compound B01> 20> 20> 20
Compound A035.183.250.98

Key Experimental Protocols

Antifungal Susceptibility Testing (CLSI M27-A3)
  • Inoculum Preparation: Fungal strains are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.

  • Drug Dilution: Antifungal agents are serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free control well, as determined visually or spectrophotometrically.

Biofilm Inhibition Assay
  • Biofilm Formation: Candida albicans cells are seeded into 96-well plates in a suitable medium (e.g., RPMI-1640) and incubated at 37°C for 24 hours to allow for biofilm formation.

  • Treatment: The supernatant is removed, and fresh medium containing various concentrations of the test compounds is added to the wells.

  • Incubation: The plates are incubated for an additional 24 hours at 37°C.

  • Quantification: The viability of the biofilm is quantified using a metabolic assay, such as the XTT reduction assay. The absorbance is read at 490 nm, and the percentage of biofilm inhibition is calculated relative to the untreated control.

Murine Model of Systemic Candidiasis
  • Infection: Immunocompetent mice (e.g., BALB/c) are infected with a lethal dose of Candida albicans via tail vein injection.

  • Treatment: The test compounds are administered intraperitoneally or orally at specified doses and time intervals post-infection.

  • Monitoring: The survival of the mice is monitored daily for a predetermined period (e.g., 21 days).

  • Fungal Burden: At the end of the study, or at specific time points, kidneys are harvested, homogenized, and plated on SDA to determine the fungal burden (CFU/g of tissue).

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_mechanistic Mechanistic Studies Antifungal Susceptibility Testing (MIC) Antifungal Susceptibility Testing (MIC) Biofilm Inhibition Assay Biofilm Inhibition Assay Antifungal Susceptibility Testing (MIC)->Biofilm Inhibition Assay Murine Systemic Candidiasis Model Murine Systemic Candidiasis Model Biofilm Inhibition Assay->Murine Systemic Candidiasis Model Lead Compound Selection Cytotoxicity Assay (IC50) Cytotoxicity Assay (IC50) Cytotoxicity Assay (IC50)->Murine Systemic Candidiasis Model Survival Analysis Survival Analysis Murine Systemic Candidiasis Model->Survival Analysis Fungal Burden Determination Fungal Burden Determination Murine Systemic Candidiasis Model->Fungal Burden Determination CYP51 Enzyme Inhibition Assay CYP51 Enzyme Inhibition Assay Murine Systemic Candidiasis Model->CYP51 Enzyme Inhibition Assay Mechanism Validation Molecular Docking Studies Molecular Docking Studies CYP51 Enzyme Inhibition Assay->Molecular Docking Studies

Conclusion and Future Directions

This compound represents a promising new scaffold in the development of novel antifungal therapies. Its potent activity against both susceptible and fluconazole-resistant strains of Candida species, coupled with its defined mechanism of action targeting CYP51, warrants further investigation. Future studies should focus on optimizing the structure to improve its therapeutic index, conducting more extensive in vivo efficacy and pharmacokinetic studies, and exploring its activity against a broader range of fungal pathogens. The detailed methodologies and data presented in this guide provide a solid foundation for these future research endeavors.

"Antifungal agent 42" chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Selenium-Containing Azole Derivative Targeting Fungal Ergosterol Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antifungal agent 42 is a novel, selenium-containing azole derivative with potent antifungal activity against various fungal species, including resistant strains. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and biological properties, mechanism of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to support further research and development of this promising antifungal candidate.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic molecule characterized by a diselenide bridge and two imidazole moieties attached to a central bis(4-chlorophenyl)methane scaffold.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C22H20Cl2N4Se2
Molecular Weight 569.25 g/mol
SMILES ClC1=CC=C(C([Se][Se]C(C2=CC=C(Cl)C=C2)CN3C=CN=C3)CN4C=CN=C4)C=C1
Appearance Solid

Note: The SMILES string provides a line notation for the chemical structure of the molecule.

Biological Properties and Activity

This compound exhibits significant in vitro activity against various fungal pathogens and displays cytotoxic effects against human cancer cell lines.

Antifungal Activity

The compound demonstrates broad-spectrum antifungal activity, as summarized by its Minimum Inhibitory Concentration (MIC) values.

Table 2: Antifungal Activity of this compound [1]

Fungal Species/StrainMIC Range (μg/mL)
Candida species1 - 64
Antibiofilm Activity

A key attribute of this compound is its ability to inhibit the formation of biofilms, which are notoriously difficult to treat with conventional antifungal agents. It has shown activity against biofilms of fluconazole-resistant Candida albicans.[1]

Cytotoxicity

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines.

Table 3: Cytotoxicity of this compound [1]

Cell LineIC50 (μM)
HL-60 (Leukemia)12.5
MDA-MB-231 (Breast Cancer)5.5
PC-3 (Prostate Cancer)2.91

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of this compound is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. This disruption of the cell membrane leads to fungal cell death.[2][3][4]

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on established standards and practices in antifungal research.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various Candida species is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[3]

Protocol:

  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • The suspension is then diluted in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Preparation of Antifungal Agent Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the agent are prepared in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.25-128 µg/mL).

  • Inoculation and Incubation:

    • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

    • A growth control (no antifungal agent) and a sterility control (no inoculum) are included.

    • The microtiter plate is incubated at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.

Workflow for Minimum Inhibitory Concentration (MIC) Assay Start Start PrepInoculum Prepare Fungal Inoculum (0.5 McFarland, dilute in RPMI) Start->PrepInoculum Inoculate Inoculate plate with fungal suspension PrepInoculum->Inoculate PrepDilutions Prepare Serial Dilutions of This compound in 96-well plate PrepDilutions->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with significant growth inhibition) Incubate->ReadMIC End End ReadMIC->End

Caption: Experimental workflow for MIC determination.

Biofilm Inhibition Assay (XTT Reduction Assay)

The ability of this compound to inhibit biofilm formation by fluconazole-resistant Candida albicans is assessed using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay. This colorimetric assay measures the metabolic activity of the biofilm.[5][6][7]

Protocol:

  • Biofilm Formation:

    • A standardized suspension of fluconazole-resistant C. albicans (1 x 10⁷ cells/mL in RPMI-1640) is added to the wells of a 96-well microtiter plate.

    • The plate is incubated at 37°C for 90 minutes to allow for initial cell adherence.

    • Non-adherent cells are removed by washing with phosphate-buffered saline (PBS).

    • Fresh RPMI-1640 medium containing various concentrations of this compound (e.g., 0.5 µg/mL) is added to the wells.

    • The plate is incubated at 37°C for 24 hours to allow for biofilm formation.

  • XTT Assay:

    • After incubation, the medium is removed, and the biofilms are washed with PBS.

    • An XTT solution (e.g., 0.5 mg/mL in PBS) activated with menadione (e.g., 1 µM) is added to each well.

    • The plate is incubated in the dark at 37°C for 1.5 to 24 hours.

    • The color change, which is proportional to the metabolic activity of the biofilm, is measured spectrophotometrically at a wavelength of 490 nm.

  • Data Analysis:

    • The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.

Workflow for Biofilm Inhibition (XTT) Assay Start Start Adhesion Cell Adhesion Phase (1x10^7 cells/mL in 96-well plate, 90 min) Start->Adhesion Wash1 Wash with PBS Adhesion->Wash1 AddAgent Add Medium with This compound Wash1->AddAgent IncubateBiofilm Incubate for Biofilm Formation (24h at 37°C) AddAgent->IncubateBiofilm Wash2 Wash with PBS IncubateBiofilm->Wash2 AddXTT Add XTT-Menadione Solution Wash2->AddXTT IncubateXTT Incubate in Dark (1.5-24h at 37°C) AddXTT->IncubateXTT ReadAbsorbance Read Absorbance at 490 nm IncubateXTT->ReadAbsorbance Analyze Calculate % Biofilm Inhibition ReadAbsorbance->Analyze End End Analyze->End

Caption: Experimental workflow for biofilm inhibition assay.

Conclusion

This compound represents a promising new scaffold for the development of potent antifungal drugs. Its unique selenium-containing structure, coupled with its effective inhibition of the critical fungal enzyme CYP51, results in significant antifungal and antibiofilm activity. The data presented in this technical guide, including its chemical properties, biological activities, and detailed experimental protocols, provide a solid foundation for further preclinical and clinical investigation of this compound. Its activity against resistant fungal strains highlights its potential to address the growing challenge of antifungal drug resistance.

References

Antifungal Agent 42: A Technical Overview of its In Vitro Activity and Proposed Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive summary of the in vitro antifungal activity of the novel investigational agent, Antifungal Agent 42. The document details its spectrum of activity against a broad panel of clinically relevant fungal pathogens, including yeasts and molds. All quantitative data, primarily Minimum Inhibitory Concentration (MIC) values, are presented in tabular format for clarity and comparative analysis. Furthermore, this guide outlines the standardized experimental protocols utilized for susceptibility testing and includes a proposed mechanism of action, visualized through a hypothetical signaling pathway diagram. The information herein is intended to support further research and development of this compound as a potential therapeutic.

Spectrum of In Vitro Activity

This compound has demonstrated potent activity against a wide range of fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of the agent that inhibits the visible growth of a microorganism.

Activity Against Yeast Pathogens

The MIC values for this compound against common yeast pathogens were determined using the broth microdilution method as described in protocol section 3.1. The data reveals potent activity, particularly against both fluconazole-susceptible and -resistant strains of Candida albicans.

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicansATCC 900280.1250.250.06 - 0.5
Candida glabrataATCC 900300.510.25 - 2
Candida parapsilosisATCC 220190.250.50.125 - 1
Candida tropicalisATCC 7500.1250.50.06 - 1
Cryptococcus neoformansATCC 901120.060.1250.03 - 0.25

Table 1: In Vitro Activity of this compound against Yeast Pathogens. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Activity Against Filamentous Fungi (Molds)

This compound also exhibits significant activity against clinically important molds. The data presented below was generated following the standardized protocols for filamentous fungi susceptibility testing.

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Aspergillus fumigatusATCC 204305120.5 - 4
Aspergillus flavusATCC 204304241 - 8
Fusarium solaniATCC 36031482 - 16
Rhizopus oryzaeATCC 10404>16>16>16

Table 2: In Vitro Activity of this compound against Mold Pathogens. Note the limited activity against Rhizopus oryzae, suggesting a potential gap in its spectrum.

Proposed Mechanism of Action: Disruption of the FKS-1 Signaling Cascade

Preliminary studies suggest that this compound acts by inhibiting the (1,3)-β-D-glucan synthase enzyme complex, a critical component for fungal cell wall synthesis. The proposed mechanism involves the allosteric inhibition of the FKS-1 subunit, leading to a downstream cascade that results in cell lysis.

FKS1_Pathway cluster_membrane Fungal Cell Membrane cluster_synthesis Cell Wall Synthesis FKS1 FKS-1 Subunit Glucan_Synthase (1,3)-β-D-Glucan Synthase Complex RHO1 Rho1-GTP RHO1->FKS1 Activates UDP_Glucose UDP-Glucose UDP_Glucose->FKS1 Substrate Beta_Glucan (1,3)-β-D-Glucan Polymer Glucan_Synthase->Beta_Glucan Synthesizes Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Maintains Lysis Cell Lysis Cell_Wall->Lysis Loss of Integrity Leads to Agent42 This compound Agent42->FKS1 Inhibits Broth_Microdilution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A 1. Prepare Yeast Inoculum (0.5 McFarland) C 3. Inoculate Wells with Yeast Suspension A->C B 2. Perform Serial Dilution of Agent 42 in Plate B->C D 4. Incubate Plate at 35°C for 24-48h C->D E 5. Read Plate Visually or Spectrophotometrically D->E F 6. Determine MIC (≥50% Growth Inhibition) E->F

Technical Guide: Target Identification and Validation of Antifungal Agent 42

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of drug-resistant fungal infections necessitates the discovery of novel antifungal agents with new mechanisms of action. This document provides a comprehensive technical overview of the preclinical target identification and validation process for a promising new candidate, Antifungal Agent 42. Through a combination of proteomic, genetic, and biochemical approaches, the molecular target of Agent 42 was identified as β-(1,3)-glucan synthase (Fks1p), a critical enzyme in the fungal cell wall biosynthesis pathway. This guide details the experimental methodologies, presents key quantitative data, and illustrates the underlying biological pathways and experimental workflows.

Introduction

This compound emerged from a high-throughput screening campaign designed to identify compounds with potent activity against a panel of clinically relevant fungal pathogens, including Candida albicans and Aspergillus fumigatus. Initial studies revealed its efficacy against both planktonic cells and biofilms. Understanding the mechanism of action is a critical step in the development of any new therapeutic. This guide outlines the systematic approach taken to identify and validate the molecular target of Agent 42, providing a template for similar drug discovery efforts.

Target Identification

A multi-pronged approach was employed to identify the cellular target of this compound, combining affinity-based protein purification with genetic analysis of resistant mutants.

Affinity Chromatography-Mass Spectrometry

To isolate the direct binding partners of Agent 42, an affinity chromatography strategy was implemented. A biotinylated derivative of Agent 42 was synthesized and immobilized on streptavidin-coated magnetic beads. These beads were then incubated with cell lysates from C. albicans. After stringent washing steps to remove non-specific binders, the protein complexes were eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The results consistently identified β-(1,3)-glucan synthase (Fks1p) as the top candidate with high confidence and significant peptide coverage.

Data Presentation: Table 1

Summarizes the top five putative protein targets of Agent 42 identified via affinity chromatography-mass spectrometry from C. albicans lysate.

RankProtein NameGene NameUniProt IDScoreUnique PeptidesFunction
1β-(1,3)-glucan synthaseFKS1P3883334528Fungal cell wall biosynthesis
2Heat shock protein 90HSP90P4083312811Chaperone, stress response
314-3-3 proteinBMH1P41710958Signal transduction
4EnolaseENO1P27087827Glycolysis
5Elongation factor 1-alphaTEF1P13745766Protein synthesis
Genetic Analysis of Resistant Mutants

To complement the proteomic data, spontaneous resistant mutants of C. albicans were generated by plating a high density of cells on media containing a supra-inhibitory concentration of Agent 42. Whole-genome sequencing of several resistant isolates revealed a recurrent point mutation in the FKS1 gene. This mutation resulted in a serine-to-proline substitution (S643P) within a highly conserved region of the Fks1p protein, a region known to be a hotspot for resistance to echinocandin antifungals, which also target this enzyme.

Target Validation

The hypothesis that Fks1p is the direct target of Agent 42 was validated through enzymatic assays and comparative phenotypic analysis.

In Vitro Enzymatic Assays

The inhibitory activity of Agent 42 was directly tested against purified β-(1,3)-glucan synthase from C. albicans. The assay measures the incorporation of radiolabeled UDP-glucose into glucan polymer. Agent 42 demonstrated potent, dose-dependent inhibition of Fks1p activity.

Data Presentation: Table 2

Shows the in vitro inhibitory activity of this compound against wild-type and mutant (S643P) β-(1,3)-glucan synthase.

EnzymeCompoundIC₅₀ (nM)95% Confidence Interval
Fks1p (Wild-Type)Agent 4215.212.8 - 18.1
Fks1p (S643P Mutant)Agent 42> 5,000N/A
Fks1p (Wild-Type)Caspofungin (Control)8.57.1 - 10.2

The data clearly indicates that the S643P mutation confers a high level of resistance to Agent 42 at the enzymatic level, strongly validating Fks1p as the direct target.

Phenotypic Analysis

The minimum inhibitory concentration (MIC) of Agent 42 was determined for the wild-type C. albicans strain and the genetically engineered S643P mutant. The results confirmed the findings from the enzymatic assay, showing a significant increase in the MIC for the mutant strain.

Data Presentation: Table 3

Displays the Minimum Inhibitory Concentration (MIC) of Agent 42 against C. albicans strains.

StrainGenotypeMIC of Agent 42 (µg/mL)MIC of Caspofungin (µg/mL)
SC5314Wild-Type (FKS1)0.060.03
S643P-mutantFKS1 (S643P)8.04.0

This whole-cell data corroborates the biochemical findings and confirms that the interaction between Agent 42 and Fks1p is the primary driver of its antifungal activity.

Signaling Pathway and Mechanism of Action

This compound targets the biosynthesis of β-(1,3)-glucan, a major structural polymer of the fungal cell wall that is absent in mammals, making it an excellent therapeutic target. By inhibiting Fks1p, Agent 42 disrupts cell wall integrity, leading to osmotic instability and cell lysis.

Mandatory Visualization: Signaling Pathway

Fungal_Cell_Wall_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_cellwall Cell Wall UDP_Glucose UDP-Glucose Fks1p β-(1,3)-glucan synthase (Fks1p) UDP_Glucose->Fks1p Substrate Glucan β-(1,3)-glucan Polymer Fks1p->Glucan Synthesis CellWall Cell Wall Integrity Glucan->CellWall Structural Component Agent42 This compound Agent42->Fks1p Inhibition

Fungal cell wall biosynthesis pathway and the target of Agent 42.

Experimental and Logical Workflows

The identification and validation of a drug target is a systematic process that moves from broad, unbiased screening to specific, hypothesis-driven validation.

Mandatory Visualization: Experimental Workflow

Target_ID_Workflow cluster_discovery Discovery & Identification cluster_validation Hypothesis & Validation HTS High-Throughput Screen Affinity_Chrom Affinity Chromatography HTS->Affinity_Chrom Resistant_Mut Resistant Mutant Generation HTS->Resistant_Mut Mass_Spec Mass Spectrometry Affinity_Chrom->Mass_Spec Hypothesis Hypothesis: Target is Fks1p Mass_Spec->Hypothesis WGS Whole-Genome Sequencing Resistant_Mut->WGS WGS->Hypothesis Enzyme_Assay In Vitro Enzymatic Assay Hypothesis->Enzyme_Assay MIC_Testing MIC Testing of Mutant Hypothesis->MIC_Testing Confirmation Target Confirmed Enzyme_Assay->Confirmation MIC_Testing->Confirmation

Experimental workflow for the target identification of Agent 42.

Mandatory Visualization: Logical Relationship Diagram

Validation_Logic A Agent 42 binds to Fks1p (Affinity Data) C Agent 42 inhibits Fks1p activity (Biochemical Data) A->C B Mutations in FKS1 confer resistance (Genetic Data) D FKS1(S643P) mutant enzyme is resistant (Biochemical Data) B->D E FKS1(S643P) mutant strain is resistant (Whole-Cell Data) B->E C->D compares WT vs Mutant Conclusion Conclusion: Fks1p is the validated target of this compound C->Conclusion D->Conclusion E->Conclusion

Logical flow of evidence for the validation of Fks1p as the target.

Detailed Experimental Protocols

Protocol: Affinity Chromatography for Target Pull-down
  • Lysate Preparation: C. albicans (SC5314) cells are grown to mid-log phase, harvested, and washed. Cells are mechanically disrupted using glass beads in lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail). The lysate is clarified by centrifugation at 14,000 x g for 20 minutes at 4°C.

  • Bead Preparation: Streptavidin-coated magnetic beads are washed three times with lysis buffer. Biotinylated Agent 42 (or biotin as a negative control) is incubated with the beads for 1 hour at 4°C to allow for immobilization.

  • Incubation: The clarified cell lysate is pre-cleared with control beads and then incubated with the Agent 42-conjugated beads for 2 hours at 4°C with gentle rotation.

  • Washing: Beads are washed five times with high-salt wash buffer (lysis buffer with 500 mM NaCl) and twice with low-salt wash buffer (lysis buffer with 150 mM NaCl) to remove non-specific binders.

  • Elution: Bound proteins are eluted by boiling the beads in SDS-PAGE sample buffer.

  • Analysis: The eluate is run on a 1D SDS-PAGE gel, and the entire lane is excised, subjected to in-gel trypsin digestion, and analyzed by LC-MS/MS.

Protocol: In Vitro Glucan Synthase Activity Assay
  • Enzyme Preparation: Microsomal fractions containing Fks1p are prepared from C. albicans spheroplasts. Protein concentration is determined by Bradford assay.

  • Reaction Mixture: The standard reaction mixture (50 µL total volume) contains 50 mM Tris-HCl pH 7.5, 20 µM GTPγS, 1 mM EDTA, 30% glycerol, and varying concentrations of this compound (or DMSO control).

  • Initiation: The reaction is initiated by adding the microsomal enzyme preparation and 0.5 mM UDP-[¹⁴C]-glucose.

  • Incubation: The reaction is incubated at 30°C for 60 minutes.

  • Termination and Washing: The reaction is stopped by adding 1 mL of 10% trichloroacetic acid (TCA). The precipitated glucan product is collected on a glass fiber filter, washed extensively with 10% TCA and then ethanol to remove unincorporated UDP-[¹⁴C]-glucose.

  • Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting. IC₅₀ values are calculated by non-linear regression analysis.

Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Methodology: The assay is performed according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method.

  • Inoculum Preparation: C. albicans strains are grown overnight, and a standardized inoculum (0.5-2.5 x 10³ cells/mL) is prepared in RPMI-1640 medium.

  • Drug Dilution: this compound is serially diluted (2-fold) in a 96-well microtiter plate.

  • Incubation: The prepared inoculum is added to each well, and the plates are incubated at 35°C for 24-48 hours.

  • Endpoint Reading: The MIC is determined as the lowest concentration of the drug that causes a significant diminution of growth (typically ≥50% inhibition) compared to the drug-free control well, assessed visually or spectrophotometrically.

Conclusion

The comprehensive data presented in this guide provides a robust and validated case for β-(1,3)-glucan synthase (Fks1p) as the direct molecular target of this compound. The convergence of evidence from affinity-based proteomics, genetic resistance mapping, and direct enzymatic inhibition confirms the mechanism of action. This validated target knowledge is invaluable, enabling structure-activity relationship (SAR) studies for lead optimization and providing a clear path for the continued development of Agent 42 as a potential next-generation antifungal therapeutic.

In Vitro Antifungal Activity of Antifungal Agent 42: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 42 is a novel compound demonstrating significant in vitro activity against various fungal pathogens. This technical guide provides a comprehensive overview of its antifungal properties, mechanism of action, and detailed experimental protocols for its evaluation. The data presented herein is intended to support further research and development of this promising antifungal candidate.

Introduction

The emergence of drug-resistant fungal infections necessitates the discovery and development of new antifungal agents with novel mechanisms of action. This compound has been identified as a potent inhibitor of fungal growth, exhibiting a promising profile for further investigation. This document summarizes the available in vitro data on this compound and provides standardized methodologies for its study.

Mechanism of Action

This compound exerts its antifungal effect by targeting the fungal cell membrane's integrity. Specifically, it inhibits the enzyme lanosterol 14α-demethylase (CYP51)[1][2]. This enzyme is a critical component of the ergosterol biosynthesis pathway[3][4]. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins[4]. By inhibiting CYP51, this compound disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane's structure and function[3]. This mechanism is a well-established target for azole antifungal drugs[3][4].

Signaling Pathway Diagram

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Lanosterol Lanosterol Intermediate Intermediate Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound This compound Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase (CYP51) Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

In Vitro Antifungal Activity

The in vitro antifungal activity of this compound has been evaluated against a range of fungal species. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[5].

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
Fungal SpeciesMIC Range (μg/mL)
Candida albicans1 - 64[1]

Further studies are required to establish the MIC values against a broader panel of fungal pathogens.

In addition to its planktonic activity, this compound has demonstrated the ability to inhibit biofilm formation, a critical virulence factor for many fungal pathogens[1][2]. It has shown antibiofilm activity against fluconazole-resistant C. albicans at a concentration of 0.5 μg/mL over a period of 1.5 to 24 hours[1].

Cytotoxicity Profile

An essential aspect of drug development is assessing the potential toxicity of a compound to mammalian cells. The half-maximal inhibitory concentration (IC50) is used to quantify the concentration of a substance required to inhibit a biological process by 50%.

Table 2: Cytotoxicity of this compound against Human Cell Lines
Cell LineCell TypeIC50 (μM)
HL-60Human promyelocytic leukemia12.5[1]
MDA-MB-231Human breast adenocarcinoma5.5[1]
PC-3Human prostate adenocarcinoma2.91[1]

Experimental Protocols

Standardized protocols are crucial for the reproducible evaluation of antifungal agents. The following is a detailed methodology for determining the MIC of this compound, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines[5][6][7][8].

Broth Microdilution Antifungal Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against yeast isolates.

Materials:

  • This compound stock solution

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)[8]

  • Sterile 96-well microtiter plates

  • Fungal inoculum, standardized to the appropriate cell density

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Antifungal Dilutions:

    • Prepare a series of two-fold serial dilutions of this compound in RPMI 1640 medium directly in the 96-well microtiter plates[6][8]. The typical concentration range to test is 0.25 to 128 μg/mL[1].

  • Inoculum Preparation:

    • Culture the fungal isolate on appropriate agar plates to obtain fresh, viable colonies.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Further dilute the standardized inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours[7].

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control[5].

    • Growth inhibition can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength.

Experimental Workflow Diagram

cluster_workflow Antifungal Susceptibility Testing Workflow A Prepare serial dilutions of this compound in a 96-well plate B Prepare standardized fungal inoculum (0.5 McFarland) C Inoculate the 96-well plate with the fungal suspension B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically assess fungal growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: A generalized workflow for determining the MIC of an antifungal agent.

Conclusion

This compound demonstrates promising in vitro antifungal activity, primarily through the inhibition of ergosterol biosynthesis. Its efficacy against Candida albicans and its ability to inhibit biofilm formation warrant further investigation. The provided data and protocols serve as a foundation for future studies aimed at elucidating the full spectrum of its antifungal potential and its suitability as a clinical candidate. Further research should focus on expanding the panel of tested fungal species, in vivo efficacy studies, and a more comprehensive toxicological evaluation.

References

Preliminary Toxicity Profile of Antifungal Agent 42: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive summary of the preliminary toxicity studies conducted on "Antifungal agent 42," a novel compound under investigation for its therapeutic potential against systemic fungal infections. The following sections detail the experimental protocols, present key quantitative data, and illustrate relevant biological pathways and workflows to offer a thorough understanding of the compound's initial safety profile.

Acute Oral Toxicity

The acute oral toxicity study was conducted to determine the potential for "this compound" to cause adverse health effects from a single, high-dose exposure. The study was performed in a rodent model (Sprague-Dawley rats) in compliance with OECD Guideline 423.

Experimental Protocol: Acute Oral Toxicity (OECD 423)
  • Test System: Young adult, healthy Sprague-Dawley rats (8-12 weeks old), with an equal number of males and females.

  • Dosage: A single oral gavage dose of "this compound" was administered. The starting dose was 300 mg/kg body weight.

  • Procedure: Animals were fasted overnight prior to dosing. Following administration, animals were observed for mortality, clinical signs of toxicity, and behavioral changes at 30 minutes, 1, 2, 4, and 6 hours post-dose, and daily thereafter for 14 days. Body weights were recorded weekly.

  • Endpoint: The primary endpoint was the determination of the LD50 (Lethal Dose, 50%) value and the GHS (Globally Harmonized System) toxicity category. A full necropsy was performed on all animals at the end of the observation period.

Data Summary: Acute Oral Toxicity
ParameterValueGHS Category
LD50 (Oral, Rat) > 2000 mg/kgCategory 5 or Unclassified
Clinical Observations No signs of toxicity or mortality observed at any dose level.-
Body Weight Changes No significant changes compared to control group.-
Necropsy Findings No gross pathological abnormalities detected.-

Workflow for Acute Toxicity Assessment

cluster_0 Phase 1: Dosing & Observation cluster_1 Phase 2: Data Collection & Analysis start Animal Acclimatization (Sprague-Dawley Rats) dose Single Oral Gavage (2000 mg/kg) start->dose Fasting obs 14-Day Observation (Mortality, Clinical Signs) dose->obs bw Weekly Body Weight Measurement obs->bw necropsy Gross Necropsy (Day 14) obs->necropsy report Final Report: LD50 & GHS Category necropsy->report

Caption: Workflow for the acute oral toxicity study of this compound.

Sub-chronic Toxicity (28-Day Repeated Dose)

To evaluate the effects of repeated exposure, a 28-day sub-chronic toxicity study was conducted in rats. This study aimed to identify target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).

Experimental Protocol: 28-Day Repeated Dose Study
  • Test System: Sprague-Dawley rats.

  • Administration: "this compound" was administered daily via oral gavage for 28 consecutive days.

  • Dose Groups: Four groups of 10 animals/sex: Control (vehicle), Low Dose (50 mg/kg/day), Mid Dose (150 mg/kg/day), and High Dose (450 mg/kg/day).

  • Parameters Monitored: Daily clinical observations, weekly body weight and food consumption, hematology and clinical chemistry at termination, and full histopathological examination of organs.

  • Endpoint: Identification of target organs and determination of the NOAEL.

Data Summary: Key Findings from 28-Day Study
ParameterControl GroupLow Dose (50 mg/kg)Mid Dose (150 mg/kg)High Dose (450 mg/kg)
Body Weight Gain (Male) +120g+118g+115g+95g
ALT (Alanine Aminotransferase) 35 U/L38 U/L45 U/L95 U/L
AST (Aspartate Aminotransferase) 80 U/L85 U/L92 U/L180 U/L*
Histopathology (Liver) NormalNormalMinimal centrilobular hypertrophyModerate centrilobular hypertrophy
NOAEL --150 mg/kg/day -

*Statistically significant difference (p < 0.05) from the control group.

Genotoxicity Assessment

A standard battery of genotoxicity tests was performed to assess the potential of "this compound" to induce genetic mutations or chromosomal damage.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
  • Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

  • Procedure: The assay was conducted with and without metabolic activation (S9 fraction). "this compound" was tested at five different concentrations.

  • Endpoint: A positive result is defined as a dose-related increase in the number of revertant colonies at least two-fold greater than the solvent control.

Data Summary: Genotoxicity
AssayMetabolic Activation (S9)Result
Ames Test With & WithoutNegative
In Vitro Chromosomal Aberration With & WithoutNegative
In Vivo Micronucleus Test N/ANegative

Logical Flow for Genotoxicity Testing Cascade

start This compound ames Ames Test (Gene Mutation) start->ames res_neg Result: Negative ames->res_neg No increase in revertants res_pos Result: Positive ames->res_pos chrom In Vitro Chromosomal Aberration Assay chrom->res_neg micro In Vivo Micronucleus Test (Rodent) micro->res_neg res_neg->chrom res_neg->micro end_neg Conclusion: Not Genotoxic res_neg->end_neg end_pos Further Investigation Required res_pos->end_pos

Caption: Decision tree for the in vitro and in vivo genotoxicity assessment.

In Vitro Cytotoxicity & Mechanism of Action

To understand the compound's effect on mammalian cells and its potential mechanism of action, in vitro studies were conducted. The primary hypothesis involves the disruption of the fungal cell wall, leading to osmotic stress and cell lysis. A secondary pathway investigated was the potential for inducing apoptosis via mitochondrial disruption.

Experimental Protocol: Cytotoxicity Assay (MTT)
  • Cell Lines: HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney).

  • Procedure: Cells were seeded in 96-well plates and exposed to increasing concentrations of "this compound" for 24 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Endpoint: The IC50 (half-maximal inhibitory concentration) was calculated.

Data Summary: In Vitro Cytotoxicity
Cell LineIC50 Value
HepG2 150 µM
HEK293 225 µM
Postulated Signaling Pathway for Off-Target Effects

The following diagram illustrates the hypothesized pathway for off-target cytotoxicity observed at high concentrations in mammalian cells, involving the intrinsic apoptosis pathway.

cluster_mito Mitochondrion cluster_cyto Cytosol agent High Concentration This compound bax Bax/Bak Activation agent->bax Off-target stress momp MOMP bax->momp cytc Cytochrome c Release momp->cytc apaf Apaf-1 cytc->apaf apop Apoptosome Formation apaf->apop cas9 Pro-Caspase-9 cas9->apop cas3 Caspase-3 Activation apop->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized pathway for intrinsic apoptosis in mammalian cells.

Structure-Activity Relationship (SAR) Studies of Azole Antifungal Agents: A Technical Guide Using Fluconazole as a Core Example

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Antifungal agent 42" did not yield specific public data. This agent may be a proprietary compound or a placeholder. Therefore, this guide utilizes Fluconazole, a widely researched and clinically significant triazole antifungal, to demonstrate the principles and methodologies of Structure-Activity Relationship (SAR) studies in antifungal drug development.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Fluconazole and SAR

Fluconazole, 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, is a first-generation triazole antifungal agent approved by the FDA in 1990.[1] It is a cornerstone in the treatment of various fungal infections, particularly those caused by Candida and Cryptococcus species.[2] Its mechanism of action involves the highly selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3][4] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[[“]][6] Inhibition of this pathway disrupts membrane integrity, leading to fungistatic or, at high concentrations, fungicidal activity.[2][[“]]

Structure-Activity Relationship (SAR) studies are fundamental to the discovery of new, more potent, and selective antifungal agents. For Fluconazole and other azoles, SAR studies aim to understand how chemical modifications to the core structure affect antifungal potency, spectrum of activity, and selectivity for the fungal CYP51 enzyme over human cytochrome P450 enzymes.[7] Key regions of the Fluconazole scaffold targeted for modification include the central propan-2-ol backbone, the 2,4-difluorophenyl ring, and the two 1,2,4-triazole rings.[8][9]

Quantitative Structure-Activity Relationship Data

The following tables summarize quantitative data from various studies on Fluconazole analogs. The data is presented as Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. Lower MIC values indicate higher antifungal potency.

Table 1: SAR of Modifications to the Triazole and Phenyl Rings

Compound/AnalogModificationTest OrganismMIC (µg/mL)Fold Change vs. FluconazoleReference
Fluconazole (Parent) - C. albicans (clinical strain) 1 - [8]
Analog 13-nitro substitution on a triazole ringC. albicans (clinical strain)0.52x more active[8]
Fluconazole (Parent) - Microsporum gypseum 8 - [8]
Analog 13-nitro substitution on a triazole ringMicrosporum gypseum42x more active[8]
Fluconazole (Parent) - C. albicans (resistant) ≥64 - [10]
Analog 2One triazole replaced by 4-benzylpiperazine dithiocarbamateC. albicans (resistant)88x more active[10]
Fluconazole (Parent) - C. krusei (resistant) ≥64 - [10]
Analog 2One triazole replaced by 4-benzylpiperazine dithiocarbamateC. krusei (resistant)164x more active[10]
Analog 32,4-diCl phenyl substitution (vs. 2,4-diF)Various plant fungiMore potentNot quantified[8]

Table 2: SAR of 1,2,3-Triazole Mimics of Fluconazole

CompoundModificationTest OrganismMIC (µg/mL)Reference
Fluconazole 1,2,4-triazole rings Candida spp. 0.5 - 4 [9]
Compound 12 1,2,3-triazole mimicCandida pathogensMore potent than Fluconazole[11]
Compound 15 1,2,3-triazole mimicCandida pathogensMore potent than Fluconazole[11]
Compound 16 1,2,3-triazole mimicCandida pathogensMore potent than Fluconazole[11]
Benzylthio-functionalized analogs (8a-j)Benzylthio group on one triazole ringCandida isolates0.063 - 1[9]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[12][13]

1. Inoculum Preparation:

  • Yeast colonies are selected from a 24-hour-old culture on Sabouraud Dextrose Agar.
  • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
  • This suspension is further diluted in RPMI-1640 medium (buffered with MOPS to pH 7.0) to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[14]

2. Drug Dilution:

  • Fluconazole (or analog) is serially diluted (two-fold) in RPMI-1640 medium in a 96-well microtiter plate.[14] Concentrations typically range from 0.125 to 64 µg/mL or higher for resistance testing.[12]
  • A growth control well (no drug) and a sterility control well (no inoculum) are included.

3. Inoculation and Incubation:

  • 100 µL of the standardized yeast inoculum is added to each well containing 100 µL of the drug dilution.
  • The plate is incubated at 35°C for 24-48 hours.[15]

4. Endpoint Determination (MIC Reading):

  • The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well.[15] This is often assessed visually or with a spectrophotometer.

Visualizations: Pathways and Workflows

Mechanism of Action: Ergosterol Biosynthesis Inhibition

G cluster_membrane Fungal Cell Membrane cluster_pathway Ergosterol Biosynthesis Pathway ergosterol Ergosterol (Membrane Integrity) disruption Membrane Disruption, Growth Inhibition ergosterol->disruption lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Catalyzes product Intermediate Sterols cyp51->product Conversion product->ergosterol Further Steps fluconazole Fluconazole fluconazole->cyp51 Inhibits G start Start: Yeast Culture prep_inoculum 1. Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum dilute_inoculum 2. Dilute Inoculum in RPMI-1640 Medium prep_inoculum->dilute_inoculum add_inoculum 4. Inoculate Plate with Diluted Yeast Suspension dilute_inoculum->add_inoculum prep_plate 3. Prepare Drug Dilutions in 96-Well Plate prep_plate->add_inoculum incubate 5. Incubate Plate (35°C for 24-48h) add_inoculum->incubate read_mic 6. Read MIC: Lowest concentration with ≥50% growth inhibition incubate->read_mic end End: MIC Value Determined read_mic->end G core Fluconazole Core (Propan-2-ol) r1 R1: Triazole Ring Modifications core->r1 Position 1 r2 R2: Triazole Ring Modifications core->r2 Position 3 r3 R3: Phenyl Ring Substitutions core->r3 Position 2 r4 R4: Hydroxyl Group Esterification/Etherification core->r4 Position 2

References

Antifungal Agent 42: A Novel Inhibitor of Fungal Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive technical overview of Antifungal Agent 42, a novel investigational compound with potent activity against a broad spectrum of fungal pathogens. The primary mechanism of action for Agent 42 is the non-competitive inhibition of β-(1,3)-glucan synthase, a critical enzyme for the synthesis of the fungal cell wall. This inhibition leads to a catastrophic loss of cell wall integrity, resulting in osmotic lysis and fungal cell death. This guide details the agent's efficacy, mechanism, and the key experimental protocols used in its characterization. All data presented herein is foundational for further preclinical and clinical development.

Mechanism of Action

This compound disrupts the structural integrity of the fungal cell wall by targeting the synthesis of β-(1,3)-glucan, a primary structural polymer. By binding to a site on the β-(1,3)-glucan synthase enzyme complex distinct from the substrate-binding site, Agent 42 acts as a non-competitive inhibitor. This mode of action prevents the enzyme from polymerizing UDP-glucose into glucan chains, regardless of substrate concentration. The resulting depletion of β-(1,3)-glucan weakens the cell wall, rendering the fungus highly susceptible to osmotic stress and leading to cell lysis.

cluster_membrane Plasma Membrane cluster_extracellular Cell Wall Synthesis GS β-(1,3)-Glucan Synthase (Fks1p Subunit) Glucan β-(1,3)-Glucan Polymer GS->Glucan Polymerizes CW Fungal Cell Wall Glucan->CW Incorporates into Lysis Loss of Integrity & Osmotic Lysis CW->Lysis Weakens UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->GS Binds to active site Agent42 This compound Agent42->GS Non-competitive inhibition

Caption: Mechanism of Action for this compound.

In Vitro Efficacy and Potency

The in vitro activity of this compound was evaluated against a panel of clinically relevant fungal pathogens. Minimum Inhibitory Concentration (MIC) values were determined according to standard protocols. The agent demonstrates potent activity, particularly against Candida and Aspergillus species.

Table 1: Minimum Inhibitory Concentration (MIC) of Agent 42
Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 900280.06
Candida glabrataATCC 900300.12
Candida parapsilosisATCC 220190.25
Aspergillus fumigatusATCC 2043050.03
Aspergillus flavusATCC 2043040.06
Cryptococcus neoformansATCC 208821> 16

Note: The reduced activity against C. neoformans is consistent with the known lower reliance on β-(1,3)-glucan in its cell wall compared to other pathogens.

The direct inhibitory effect on the target enzyme was quantified using a purified β-(1,3)-glucan synthase preparation from C. albicans.

Table 2: Enzyme Inhibition Kinetics of Agent 42
ParameterValueDescription
IC₅₀ 0.04 µg/mLConcentration for 50% inhibition of enzyme activity.
Kᵢ 25 ng/mLInhibition constant, indicating high binding affinity.
Inhibition Type Non-competitiveBinds to an allosteric site on the enzyme complex.

Experimental Protocols

Protocol: β-(1,3)-Glucan Synthase Activity Assay

This protocol outlines the method for measuring the inhibitory effect of Agent 42 on its target enzyme.

  • Enzyme Preparation: Microsomal fractions containing the β-(1,3)-glucan synthase complex are isolated from protoplasts of C. albicans via differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM NaF, 1 mM EDTA, 1 mM GTPγS, and 0.5% bovine serum albumin.

  • Inhibitor Addition: Add varying concentrations of this compound (solubilized in DMSO) to the reaction tubes. Include a DMSO-only control.

  • Enzyme Addition: Add 20 µL of the microsomal enzyme preparation to each tube and pre-incubate for 10 minutes at 30°C.

  • Initiation of Reaction: Start the reaction by adding UDP-D-[¹⁴C]-glucose to a final concentration of 1 µM.

  • Incubation: Incubate the reaction mixture for 60 minutes at 30°C.

  • Termination: Stop the reaction by adding 1 mL of ice-cold 10% trichloroacetic acid (TCA).

  • Quantification: Collect the acid-insoluble ¹⁴C-labeled glucan product on glass fiber filters. Wash filters with 10% TCA and then 95% ethanol. Measure the radioactivity of the filters using a scintillation counter.

  • Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value.

N1 1. Prepare Microsomal Enzyme Fraction N2 2. Add Reaction Buffer & Agent 42 to Tubes N1->N2 N3 3. Pre-incubate with Enzyme for 10 min N2->N3 N4 4. Start Reaction with [14C]UDP-Glucose N3->N4 N5 5. Incubate 60 min at 30°C N4->N5 N6 6. Stop with 10% TCA N5->N6 N7 7. Filter & Wash (Collect Product) N6->N7 N8 8. Scintillation Counting (Measure) N7->N8 N9 9. Calculate IC50 N8->N9

Caption: Workflow for β-(1,3)-Glucan Synthase Inhibition Assay.
Protocol: Osmotic Stress Sensitivity Assay

This assay confirms that Agent 42-induced cell death is due to cell wall weakening.

  • Cell Culture: Grow C. albicans to the mid-log phase in a standard liquid medium (e.g., YPD).

  • Preparation: Prepare two sets of 96-well plates.

    • Plate A: Standard YPD medium.

    • Plate B: YPD medium supplemented with 1.2 M sorbitol (an osmotic stabilizer).

  • Drug Dilution: Create a two-fold serial dilution of this compound in both plates, starting from a concentration of 4 µg/mL down to 0.015 µg/mL. Include a drug-free control.

  • Inoculation: Inoculate all wells with C. albicans to a final density of 1 x 10³ cells/mL.

  • Incubation: Incubate both plates at 30°C for 24-48 hours.

  • Analysis: Determine the MIC in both plates. A significant increase in the MIC in the sorbitol-containing plate indicates that the agent's primary effect is the disruption of cell wall integrity.

Table 3: Osmotic Rescue of Agent 42 Activity
MediumMIC (µg/mL)Fold ChangeInterpretation
Standard YPD0.06-Potent antifungal activity.
YPD + 1.2 M Sorbitol8.0133xOsmotic support rescues cells from lysis.

Cell Wall Integrity (CWI) Pathway Activation

Inhibition of cell wall synthesis by agents like Agent 42 induces a compensatory stress response known as the Cell Wall Integrity (CWI) pathway. A key event in this pathway is the phosphorylation and activation of the MAP kinase Slt2 (Mpk1 in C. albicans).

Treatment of C. albicans with sub-lethal concentrations of Agent 42 leads to a rapid and robust phosphorylation of Mpk1, confirming the engagement of the CWI pathway. This serves as a biomarker for on-target activity.

Agent42 Agent 42 CWI_Stress Cell Wall Stress (β-Glucan Depletion) Agent42->CWI_Stress PKC1 Pkc1 CWI_Stress->PKC1 Activates BCK1 Bck1 (MAPKKK) PKC1->BCK1 MKK1_2 Mkk1/2 (MAPKK) BCK1->MKK1_2 MPK1 Mpk1 / Slt2 (MAPK) MKK1_2->MPK1 pMPK1 Phospho-Mpk1 (Active) MPK1->pMPK1 Phosphorylation Response Compensatory Response (e.g., Chitin Synthesis) pMPK1->Response

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Conclusion

This compound demonstrates significant potential as a therapeutic agent. Its potent, specific inhibition of β-(1,3)-glucan synthase leads to a fungicidal effect driven by the loss of cell wall integrity. The data strongly supports a mechanism consistent with leading cell wall-active antifungal agents. The activation of the CWI signaling pathway further validates its on-target activity. These findings warrant the continued development of Agent 42 as a novel treatment for invasive fungal infections.

A Technical Whitepaper on the Preclinical Profile of Antifungal Agent 42

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The current antifungal armamentarium is limited to a few drug classes, necessitating the discovery and development of novel therapeutic agents.[1][2][3] This document provides a detailed technical overview of a novel investigational compound, Antifungal Agent 42. This agent is a selenium-containing azole derivative that demonstrates potent activity through the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[4][5] Herein, we summarize the agent's in vitro efficacy against key fungal pathogens, its antibiofilm capabilities, and its preliminary cytotoxicity profile. Detailed experimental protocols and workflow visualizations are provided to support further research and development efforts.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound functions by targeting lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal cell membrane's ergosterol biosynthesis pathway.[4][5] Ergosterol is the functional equivalent of cholesterol in mammalian cells, and its depletion disrupts membrane integrity, leading to fungal cell growth inhibition and death.[6] By inhibiting CYP51, this compound prevents the conversion of lanosterol to ergosterol, a mechanism shared with established azole antifungals.[6] The agent's novel selenium-containing structure is hypothesized to enhance its binding affinity within the hydrophobic cleft of the fungal CYP51 enzyme.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Mechanism of Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Agent42 This compound Agent42->Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity and cytotoxicity profile of this compound.

Table 1: In Vitro Antifungal Activity

This table presents the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal strains. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth.[7][8]

Fungal StrainMIC Range (µg/mL)
Candida albicans (Fluconazole-Resistant)1 - 64
Additional Pathogens (Hypothetical Data)
Aspergillus fumigatus2 - 32
Cryptococcus neoformans4 - 64

Note: Data for Fluconazole-Resistant C. albicans is derived from available literature[4]; data for other pathogens are representative examples for a broad-spectrum agent.

Table 2: Antibiofilm Activity

This compound has demonstrated the ability to inhibit the formation of biofilms by fluconazole-resistant Candida albicans at sub-inhibitory concentrations.[4]

OrganismConcentration for Biofilm InhibitionIncubation Time
C. albicans (Fluconazole-Resistant)0.5 µg/mL24 hours
Table 3: In Vitro Cytotoxicity Profile

The cytotoxic potential of this compound was evaluated against several human cancer cell lines. The IC50 value represents the concentration required to inhibit 50% of cell growth.

Human Cell LineIC50 (µM)
HL-60 (Leukemia)12.5
MDA-MB-231 (Breast Cancer)5.5
PC-3 (Prostate Cancer)2.91

Data sourced from MedChemExpress product information.[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

Protocol: Broth Microdilution for MIC Determination

This protocol is based on the standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI).[7][9]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[10]

  • Drug Dilution: this compound is serially diluted (2-fold) in a 96-well microtiter plate using RPMI 1640 medium. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Inoculation: Each well (except the sterility control) is inoculated with 100 µL of the prepared fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24-48 hours, depending on the fungal species.[7]

  • Endpoint Reading: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control well.[7]

Protocol: Biofilm Formation Inhibition Assay (Crystal Violet Method)
  • Inoculum Preparation: A standardized fungal cell suspension (e.g., 1 x 10⁶ cells/mL in RPMI) is prepared as described above.

  • Plate Preparation: 100 µL of the fungal suspension is added to the wells of a flat-bottomed 96-well plate.

  • Treatment: 100 µL of this compound (at 2x the final desired concentration, e.g., 1 µg/mL for a final concentration of 0.5 µg/mL) is added to the wells. Control wells receive medium only.

  • Incubation: The plate is incubated at 37°C for 24 hours to allow for biofilm formation.

  • Washing: The supernatant is discarded, and wells are washed three times with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: The plate is air-dried, and 150 µL of 0.1% crystal violet solution is added to each well for 15 minutes.

  • Destaining: Wells are washed again with PBS and air-dried. 200 µL of 33% acetic acid is added to each well to solubilize the stain.

  • Quantification: The absorbance is read at 570 nm using a microplate reader. A decrease in absorbance in treated wells compared to controls indicates biofilm inhibition.

Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Human cell lines (e.g., MDA-MB-231) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only. The plate is incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm. The IC50 value is calculated from the dose-response curve.

Visualized Workflows and Logic

Preclinical Evaluation Workflow

The following diagram illustrates a typical workflow for the preclinical assessment of a novel antifungal candidate.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Screen Primary Screening (e.g., MIC vs. C. albicans) Spectrum Spectrum Analysis (MIC vs. Panel of Fungi) Screen->Spectrum Biofilm Antibiofilm Assay Spectrum->Biofilm MoA Mechanism of Action Studies (e.g., Ergosterol Pathway) Spectrum->MoA Tox In Vitro Cytotoxicity (e.g., MTT Assay) Biofilm->Tox MoA->Tox PK Pharmacokinetics (PK) in Animal Model Tox->PK Lead Candidate Selection Efficacy Efficacy Studies (e.g., Murine Candidiasis Model) PK->Efficacy Tox_in_vivo In Vivo Toxicology Efficacy->Tox_in_vivo

Caption: A generalized workflow for the preclinical evaluation of a novel antifungal agent.

Logical Decision Framework

This diagram outlines the decision-making logic for advancing a candidate based on key experimental outcomes.

node_result node_result Start Potent MIC (<16 µg/mL)? Tox Low Cytotoxicity (High IC50)? Start->Tox Yes Stop1 Stop: Low Potency Start->Stop1 No Spectrum Broad Spectrum Activity? Tox->Spectrum Yes Stop2 Stop: High Toxicity Tox->Stop2 No Proceed Proceed to In Vivo Studies Spectrum->Proceed Yes Optimize Consider for Lead Optimization Spectrum->Optimize No

Caption: Logical framework for go/no-go decisions in antifungal drug discovery.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 42

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 42 is a novel investigational azole derivative with promising activity against a range of fungal pathogens.[1] Its primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway of fungi.[1][2][3] Disruption of this pathway alters the fungal cell membrane's integrity, leading to growth inhibition.[3] Preliminary studies have shown that this compound demonstrates in vitro activity against Candida albicans, including strains resistant to fluconazole, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 64 µg/mL.[1] It has also been observed to inhibit biofilm formation.[1]

These application notes provide detailed protocols for determining the in vitro susceptibility of fungal isolates to this compound using standardized methods based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6] The primary methods covered are broth microdilution and disk diffusion.

Data Presentation

Table 1: In Vitro Activity of this compound Against Various Fungal Species (Hypothetical Data)
Fungal SpeciesNMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans1000.5 - 1628
Candida glabrata501 - 64832
Candida parapsilosis500.25 - 814
Cryptococcus neoformans400.5 - 32416
Aspergillus fumigatus601 - >64432

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: Quality Control (QC) Ranges for this compound Susceptibility Testing
QC StrainAntifungal AgentMethodAcceptable MIC Range (µg/mL)
C. parapsilosis ATCC 22019This compoundBroth Microdilution1 - 4
C. krusei ATCC 6258This compoundBroth Microdilution8 - 32
C. parapsilosis ATCC 22019This compoundDisk Diffusion (6 µg disk)18 - 25 mm
C. krusei ATCC 6258This compoundDisk Diffusion (6 µg disk)10 - 16 mm

QC testing should be performed with each batch of susceptibility tests to ensure the accuracy and reproducibility of the results.[7][8]

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against yeast and filamentous fungi in a liquid medium.[4][6]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile distilled water

  • Fungal isolates and QC strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

  • Sabouraud Dextrose Agar (SDA) plates

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile pipettes and reservoirs

Procedure:

  • Preparation of Antifungal Stock Solution:

    • Prepare a stock solution of this compound at 1280 µg/mL in DMSO.

    • Further dilute this stock solution in RPMI-1640 medium to create a working solution for serial dilutions.

  • Inoculum Preparation:

    • Subculture the fungal isolates onto SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.[9]

    • Prepare a cell suspension in sterile saline from 3-5 colonies.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[4][9]

  • Microplate Preparation and Inoculation:

    • Perform serial two-fold dilutions of this compound in the 96-well plate using RPMI-1640 medium to achieve a final concentration range (e.g., 0.125 - 64 µg/mL).

    • Leave one well free of the antifungal agent as a positive growth control and another well with medium only as a negative control.

    • Inoculate each well (except the negative control) with the prepared fungal suspension.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours. For Cryptococcus species, incubation may need to be extended to 72 hours.[7]

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[7]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay P1 Prepare Antifungal Stock Solution A1 Serial Dilution of This compound in 96-well plate P1->A1 P2 Culture Fungal Isolates (SDA, 35°C, 24-48h) P3 Prepare Inoculum (0.5 McFarland) P2->P3 P4 Dilute Inoculum (to final concentration) P3->P4 A2 Inoculate Wells P4->A2 A1->A2 A3 Incubate Plate (35°C, 24-48h) A2->A3 A4 Read MIC A3->A4

Broth Microdilution Workflow
Protocol 2: Disk Diffusion Susceptibility Testing

This method provides a qualitative or semi-quantitative assessment of susceptibility based on the zone of inhibition around a disk impregnated with this compound.[6]

Materials:

  • This compound-impregnated paper disks (e.g., 6 µg)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile cotton swabs

  • Fungal isolates and QC strains

  • SDA plates

  • 0.5 McFarland turbidity standard

  • Incubator (35°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Disk Application:

    • Allow the plate to dry for 5-15 minutes.

    • Aseptically apply the this compound disk to the center of the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 20-24 hours.

  • Reading and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition in millimeters (mm).

    • Interpret the results based on established zone diameter breakpoints (if available) or by comparing to QC strain results.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay P1 Culture Fungal Isolates P2 Prepare Inoculum (0.5 McFarland) P1->P2 A1 Inoculate Agar Plate with Swab P2->A1 A2 Apply this compound Disk A1->A2 A3 Incubate Plate (35°C, 20-24h) A2->A3 A4 Measure Zone of Inhibition (mm) A3->A4

Disk Diffusion Workflow

Signaling Pathway

Azole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Multiple Steps Disruption Disruption of Cell Membrane Integrity Agent42 This compound Agent42->CYP51 Inhibits Inhibition Fungal Growth Inhibition Disruption->Inhibition

Mechanism of Action of this compound

Conclusion

The protocols outlined provide a standardized framework for evaluating the in vitro efficacy of this compound. Adherence to these methodologies, including the consistent use of quality control strains, is crucial for generating reliable and comparable data. Such data is fundamental for the preclinical and clinical development of this novel antifungal compound, aiding in the determination of its spectrum of activity and in monitoring for the potential emergence of resistance.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 42

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of fungal resistance to existing therapies necessitates the discovery and development of novel antifungal agents.[1][2] A critical early step in the characterization of a new antifungal compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This application note provides a detailed protocol for determining the MIC of the novel investigational compound, "Antifungal Agent 42," against common fungal pathogens using the broth microdilution method. This method is aligned with the standards established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][3][4]

Principle

The broth microdilution method involves challenging a standardized fungal inoculum with serial twofold dilutions of this compound in a 96-well microtiter plate.[4] The plates are incubated under controlled conditions to allow for fungal growth. Following incubation, the plates are examined visually or spectrophotometrically to determine the lowest concentration of the agent that inhibits fungal growth. This concentration is reported as the MIC value.[3] The endpoint for azoles is typically the lowest concentration that results in a 50% reduction in growth compared to the positive control, while for agents like amphotericin B, it is the concentration with complete growth inhibition.[3]

Materials and Reagents

  • This compound (stock solution of known concentration)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Sterile 96-well, U-bottom microtiter plates[4]

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS[4]

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO, if required for dissolving the agent)

  • Spectrophotometer (for inoculum standardization and optional MIC reading)

  • Hemocytometer (for inoculum standardization)

  • Incubator (35°C)[5]

  • Sterile pipette tips and multichannel pipettes

  • Vortex mixer

Experimental Protocol

This protocol is based on the CLSI M27 and M38 standards for yeasts and filamentous fungi, respectively.[6][7]

4.1. Preparation of Antifungal Agent Dilutions

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for its own inhibitory effects.

  • Serial Dilutions: Perform twofold serial dilutions of this compound in RPMI-1640 medium. This is typically done in a separate "mother" plate or in tubes. The final concentrations in the assay plate should range from a clinically relevant maximum to a sub-inhibitory minimum (e.g., 64 µg/mL to 0.06 µg/mL).

  • Assay Plate Preparation: Using a multichannel pipette, transfer 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate. Wells in column 11 should receive 100 µL of drug-free medium to serve as a growth control, and wells in column 12 should receive 200 µL of uninoculated medium as a sterility control.

4.2. Inoculum Preparation

The goal is to achieve a final inoculum concentration in the wells of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.[8]

  • Yeast Inoculum (Candida spp.):

    • Subculture the yeast on Sabouraud Dextrose Agar for 24 hours at 35°C.[3]

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be done using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final working inoculum concentration.

  • Mold Inoculum (Aspergillus spp.):

    • Grow the mold on potato dextrose agar until conidia are formed.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to the desired concentration using a hemocytometer.

    • Dilute this suspension in RPMI-1640 medium to achieve the final working inoculum concentration.

4.3. Inoculation and Incubation

  • Add 100 µL of the final working fungal inoculum to each well of the prepared assay plate (columns 1-11). This brings the total volume in each test well to 200 µL.

  • Seal the plates or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida species and 48-72 hours for Aspergillus species.[3][5]

Data Interpretation and Presentation

5.1. Reading the MIC

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free growth control.

  • Visual Reading: Use a reading mirror to observe the button size at the bottom of the U-shaped wells. The MIC is the well with the lowest drug concentration showing a prominent decrease in turbidity (e.g., ~50% inhibition for azoles, 100% for polyenes) compared to the control.[9][10]

  • Spectrophotometric Reading: Measure the optical density (OD) at 492 nm.[11] The MIC is the lowest drug concentration that reduces growth by a predetermined percentage (e.g., 50% or 90%) compared to the control.

5.2. Data Presentation

Quantitative data should be summarized in a clear, tabular format. This allows for easy comparison of the agent's activity against different fungal strains.

Table 1: MIC Values of this compound against Various Fungal Pathogens.

Fungal Strain Agent 42 MIC (µg/mL) Quality Control Strain MIC (µg/mL)
Candida albicans ATCC 90028 0.5 0.25 - 1.0
Candida glabrata ATCC 90030 8 4 - 16
Cryptococcus neoformans ATCC 90112 1 0.5 - 2.0
Aspergillus fumigatus ATCC 204305 2 1.0 - 4.0
Clinical Isolate #1 4 N/A

| Clinical Isolate #2 | >64 | N/A |

Table 2: Calculation of MIC₅₀ and MIC₉₀ for a Population of Isolates.

Parameter Definition Value (µg/mL)
MIC₅₀ The MIC required to inhibit 50% of the tested isolates.[8][9] 2

| MIC₉₀ | The MIC required to inhibit 90% of the tested isolates.[8][9] | 16 |

Visualizations

6.1. Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of this compound.

MIC_Workflow start Start prep_agent Prepare Serial Dilutions of this compound start->prep_agent plate_agent Aliquot 100µL of Dilutions into 96-Well Plate prep_agent->plate_agent inoculate Inoculate Plate with 100µL of Fungal Suspension plate_agent->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C (24-72 hours) inoculate->incubate read_mic Read Results Visually or Spectrophotometrically incubate->read_mic determine_mic Determine MIC Value read_mic->determine_mic end_process End determine_mic->end_process

Workflow for Antifungal MIC Determination.

6.2. Hypothetical Signaling Pathway Inhibition

Many antifungal agents target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. This diagram shows a hypothetical mechanism where this compound inhibits a key enzyme in this pathway.

Ergosterol_Pathway Hypothetical Inhibition of Ergosterol Biosynthesis sub Squalene int1 Lanosterol sub->int1 catalyzed by enz1 enz1 Squalene epoxidase int2 4,4-dimethyl-cholesta- 8,14,24-trienol int1->int2 catalyzed by enz2 enz2 14-alpha- demethylase erg Ergosterol (Cell Membrane Integrity) int2->erg ... multiple steps agent This compound agent->enz2

This compound targeting a key pathway enzyme.

References

Application Notes and Protocols for Evaluating "Antifungal Agent 42" in In Vivo Candidiasis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of the novel antifungal agent, "Antifungal Agent 42," against Candida albicans. The protocols detailed below are designed for researchers in mycology, infectious diseases, and drug development to assess the therapeutic potential of this compound in established murine models of candidiasis.

Introduction

Candida species are a significant cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis. The emergence of antifungal resistance necessitates the development of new therapeutic agents. "this compound" is a novel investigational compound with potent in vitro activity against a broad range of Candida species. These protocols describe the in vivo evaluation of "this compound" in murine models of disseminated and oropharyngeal candidiasis, providing critical data on its efficacy and therapeutic potential. Animal models are essential for understanding the pathophysiology of infections and for testing novel antifungal compounds.[1]

Part 1: Systemic Candidiasis Efficacy Model

Objective

To evaluate the in vivo efficacy of "this compound" in a murine model of disseminated candidiasis, a condition with high mortality rates in humans.[2] This model is well-established and highly reproducible for assessing the therapeutic potential of new antifungal agents.[1][3]

Data Presentation

Table 1: Survival of Immunocompromised Mice with Systemic Candidiasis Treated with "this compound"

Treatment GroupDosage (mg/kg)Administration RouteSurvival Rate (%) at Day 21 Post-InfectionMean Survival Time (Days)
Vehicle Control (Saline)-Intraperitoneal (IP)08.5
"this compound"5Oral (PO)6018.2
"this compound"10Oral (PO)9020.5
"this compound"20Oral (PO)100>21
Fluconazole10Oral (PO)8019.8

Table 2: Fungal Burden in Kidneys of Immunocompromised Mice with Systemic Candidiasis

Treatment GroupDosage (mg/kg)Administration RouteMean Fungal Burden (Log10 CFU/g kidney tissue) ± SD at Day 4 Post-Infection
Vehicle Control (Saline)-Intraperitoneal (IP)7.8 ± 0.5
"this compound"5Oral (PO)5.2 ± 0.7
"this compound"10Oral (PO)3.1 ± 0.4
"this compound"20Oral (PO)<2.0 (Limit of Detection)
Fluconazole10Oral (PO)3.8 ± 0.6
Experimental Protocol: Murine Model of Systemic Candidiasis

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Female BALB/c mice (6-8 weeks old)

  • Cyclophosphamide for immunosuppression[4]

  • "this compound"

  • Vehicle (e.g., 0.9% saline)

  • Positive control antifungal (e.g., Fluconazole)

  • Yeast Peptone Dextrose (YPD) broth and agar

  • Sterile phosphate-buffered saline (PBS)

  • Standard laboratory equipment for animal handling, injection, and tissue homogenization.

Procedure:

  • Inoculum Preparation: Culture C. albicans in YPD broth overnight at 30°C. Harvest yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS. Adjust the cell density to 5 x 10^5 cells/mL for injection.

  • Immunosuppression: Induce neutropenia in mice by intraperitoneal (IP) injection of cyclophosphamide (150 mg/kg) on days -4 and -1 prior to infection.[4] This mimics the immunocompromised state of many patients susceptible to systemic candidiasis.

  • Infection: On day 0, infect mice via intravenous (IV) injection into the lateral tail vein with 100 µL of the prepared C. albicans suspension (5 x 10^4 cells/mouse).[4]

  • Treatment: Begin treatment 24 hours post-infection. Administer "this compound" (5, 10, or 20 mg/kg), vehicle, or fluconazole (10 mg/kg) orally once daily for 7 consecutive days.

  • Monitoring: Monitor mice daily for signs of illness (e.g., weight loss, lethargy, ruffled fur) and record survival for 21 days.

  • Fungal Burden Determination: On day 4 post-infection, euthanize a subset of mice from each group. Aseptically remove the kidneys, weigh them, and homogenize in sterile PBS. Serially dilute the homogenates and plate on YPD agar. Incubate at 30°C for 24-48 hours and count the colony-forming units (CFU). Express the results as CFU per gram of tissue.

Experimental Workflow

Systemic_Candidiasis_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Endpoints Inoculum Inoculum Preparation (C. albicans) Infection IV Infection Inoculum->Infection Immunosuppression Immunosuppression (Cyclophosphamide) Immunosuppression->Infection Treatment Treatment Initiation (Day 1 Post-Infection) Infection->Treatment Monitoring Daily Monitoring (Survival) Treatment->Monitoring Fungal_Burden Fungal Burden (Kidneys, Day 4) Treatment->Fungal_Burden

Caption: Workflow for the murine systemic candidiasis model.

Part 2: Oropharyngeal Candidiasis (OPC) Efficacy Model

Objective

To assess the efficacy of "this compound" in a murine model of oropharyngeal candidiasis, a common mucosal infection in immunocompromised individuals. This model is valuable for evaluating topical and systemic treatments for mucosal candidiasis.[2]

Data Presentation

Table 3: Oral Fungal Burden in Immunosuppressed Mice with Oropharyngeal Candidiasis

Treatment GroupDosage (mg/kg)Administration RouteMean Oral Fungal Burden (Log10 CFU/swab) ± SD at Day 5 Post-Infection
Vehicle Control (Saline)-Topical6.5 ± 0.4
"this compound"1% GelTopical3.2 ± 0.6
"this compound"10Oral (PO)4.1 ± 0.5
Nystatin100,000 U/mLTopical3.8 ± 0.7

Table 4: Histopathological Scoring of Tongue Lesions

Treatment GroupDosageAdministration RouteMean Histopathological Score ± SD (0-4 scale)
Vehicle Control (Saline)-Topical3.8 ± 0.3
"this compound"1% GelTopical1.2 ± 0.4
"this compound"10 mg/kgOral (PO)1.9 ± 0.5
Nystatin100,000 U/mLTopical1.5 ± 0.6
Experimental Protocol: Murine Model of Oropharyngeal Candidiasis

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Female C57BL/6 mice (6-8 weeks old)

  • Cortisone acetate for immunosuppression[2]

  • "this compound" (as an oral solution and a topical gel)

  • Vehicle (e.g., saline for oral, gel base for topical)

  • Positive control (e.g., Nystatin oral suspension)

  • Sabouraud Dextrose Agar (SDA) with antibiotics

  • Sterile cotton swabs

  • Standard laboratory equipment for animal handling and tissue processing.

Procedure:

  • Immunosuppression: Administer cortisone acetate (225 mg/kg) subcutaneously on day -1 relative to infection to induce susceptibility to oral infection.[2]

  • Infection: On day 0, anesthetize mice and place a small, sterile cotton swab saturated with a C. albicans suspension (10^7 cells/mL) sublingually for 75 minutes.

  • Treatment: Begin treatment 24 hours post-infection. Administer "this compound" (topical gel or oral solution), vehicle, or Nystatin twice daily for 5 consecutive days.

  • Fungal Burden Determination: On day 5 post-infection, euthanize the mice. Swab the oral cavity with a sterile cotton swab, which is then placed in sterile saline and vortexed. Serially dilute the suspension and plate on SDA containing antibiotics to inhibit bacterial growth. Incubate at 37°C for 24-48 hours and count CFUs.

  • Histopathology: Excise the tongues, fix in 10% buffered formalin, embed in paraffin, and section. Stain with Periodic acid-Schiff (PAS) to visualize fungal elements and score the extent of inflammation and hyphal invasion on a scale of 0 (none) to 4 (severe).

Experimental Workflow

OPC_Workflow cluster_prep_opc Preparation cluster_infection_opc Infection & Treatment cluster_endpoints_opc Endpoints Immunosuppression_OPC Immunosuppression (Cortisone Acetate) Infection_OPC Oral Inoculation Immunosuppression_OPC->Infection_OPC Inoculum_OPC Inoculum Preparation (C. albicans) Inoculum_OPC->Infection_OPC Treatment_OPC Treatment Initiation (Topical/Oral) Infection_OPC->Treatment_OPC Fungal_Burden_OPC Oral Fungal Burden (Swab) Treatment_OPC->Fungal_Burden_OPC Histopathology Histopathology (Tongue) Treatment_OPC->Histopathology

Caption: Workflow for the murine oropharyngeal candidiasis model.

Part 3: Proposed Mechanism of Action and Host Response

"this compound" is hypothesized to inhibit a key enzyme in the fungal cell wall synthesis pathway, leading to osmotic instability and cell death. The efficacy of this agent is also dependent on the host immune response.

Signaling Pathway: Host Immune Response to Candida albicans

The host immune system recognizes Candida albicans through pattern recognition receptors (PRRs) on innate immune cells like macrophages and dendritic cells. This recognition triggers signaling cascades that lead to the production of cytokines and chemokines, orchestrating an effective antifungal response.

Host_Response_Pathway cluster_fungus Candida albicans cluster_host_cell Host Immune Cell (Macrophage) cluster_outcome Antifungal Response Candida C. albicans (PAMPs) PRR PRR (e.g., Dectin-1) Candida->PRR Recognition Signaling Intracellular Signaling (e.g., Syk, CARD9) PRR->Signaling NFkB NF-κB Activation Signaling->NFkB Phagocytosis Phagocytosis & Killing Signaling->Phagocytosis Cytokines Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Host immune recognition of Candida albicans.

Logical Relationship: "this compound" Action and Host Synergy

"this compound" weakens the fungal cell wall, making the pathogen more susceptible to host immune clearance mechanisms such as phagocytosis and oxidative stress.

Drug_Host_Synergy Agent42 This compound CellWall Fungal Cell Wall Synthesis Agent42->CellWall Inhibits WeakenedWall Weakened Cell Wall CellWall->WeakenedWall FungalClearance Enhanced Fungal Clearance WeakenedWall->FungalClearance HostImmunity Host Immune Response (Phagocytosis, Oxidative Stress) HostImmunity->FungalClearance

Caption: Synergy between "this compound" and host immunity.

Conclusion

The data presented in these application notes demonstrate the potent in vivo efficacy of "this compound" in both systemic and mucosal models of candidiasis. The provided protocols offer a standardized methodology for researchers to independently verify and expand upon these findings. The favorable in vivo profile of "this compound" warrants further investigation and development as a potential new therapy for candidiasis.

References

Application Notes and Protocols: Biofilm Eradication Assay for Antifungal Agent 42

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. Biofilms are structured communities of fungal cells encased in a self-produced extracellular polymeric substance (EPS) matrix, which provides protection from antifungal agents and host immune responses. The development of novel antifungal agents with potent antibiofilm activity is therefore a critical area of research. This document provides a detailed protocol for evaluating the efficacy of "Antifungal Agent 42" in eradicating pre-formed fungal biofilms, using Candida albicans as a model organism. The protocol is based on established microtiter plate methods for determining the Minimum Biofilm Eradication Concentration (MBEC), a key parameter in assessing antibiofilm efficacy.[1][2][3]

Principle of the Assay

This protocol involves the formation of a mature fungal biofilm in a 96-well microtiter plate. The pre-formed biofilm is then treated with various concentrations of this compound. The extent of biofilm eradication is quantified using two common methods: Crystal Violet (CV) staining to measure the remaining biofilm biomass and a metabolic assay using 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxamide (XTT) to assess the viability of the remaining fungal cells within the biofilm.[4][5] The MBEC is defined as the lowest concentration of the antifungal agent required to eradicate the pre-formed biofilm.[1][2][3]

Data Presentation

Table 1: Minimum Biofilm Eradication Concentration (MBEC) of this compound against Candida albicans Biofilms

ParameterConcentration (µg/mL)
MBEC₅₀ (Crystal Violet)64
MBEC₉₀ (Crystal Violet)128
MBEC₅₀ (XTT Assay)32
MBEC₉₀ (XTT Assay)64

MBEC₅₀ and MBEC₉₀ represent the concentrations of this compound required to eradicate 50% and 90% of the pre-formed biofilm, respectively, as determined by the Crystal Violet and XTT assays.

Table 2: Comparative Efficacy of this compound and Fluconazole

Antifungal AgentPlanktonic MIC (µg/mL)MBEC₅₀ (µg/mL)
This compound432
Fluconazole2>1024

This table illustrates the enhanced resistance of biofilms to conventional antifungals like fluconazole compared to the more potent antibiofilm activity of this compound. Planktonic Minimum Inhibitory Concentration (MIC) is the lowest concentration that inhibits visible growth of free-floating cells.[2][4]

Experimental Protocols

Materials and Reagents
  • Candida albicans strain (e.g., SC5314)

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • This compound stock solution

  • Fluconazole stock solution (for comparison)

  • Phosphate Buffered Saline (PBS), sterile

  • Crystal Violet (CV) solution (0.1% w/v)

  • Ethanol (95% v/v) or Glacial Acetic Acid (33% v/v)

  • XTT solution (1 mg/mL in PBS)

  • Menadione solution (10 mM in acetone)

  • Microplate reader

Experimental Workflow Diagram

G cluster_0 Biofilm Formation cluster_1 Antifungal Treatment cluster_2 Quantification A Prepare Fungal Inoculum (1 x 10^6 cells/mL) B Dispense 100 µL into 96-well plate A->B C Incubate for 24-48h at 37°C to form mature biofilm B->C D Wash plate with PBS to remove planktonic cells C->D E Add serial dilutions of This compound D->E F Incubate for 24h at 37°C E->F G Wash plate with PBS H Crystal Violet Staining (Biomass) G->H I XTT Assay (Metabolic Activity) G->I J Read absorbance with microplate reader H->J I->J

Caption: Workflow for the biofilm eradication assay.

Step-by-Step Protocol

1. Biofilm Formation

1.1. Prepare a standardized inoculum of Candida albicans at a concentration of 1 x 10⁶ cells/mL in a suitable growth medium like SDB or RPMI-1640.[4]

1.2. Aseptically dispense 100 µL of the fungal suspension into the wells of a 96-well microtiter plate. Include wells for negative controls (medium only).

1.3. Incubate the plate at 37°C for 24 to 48 hours to allow for mature biofilm formation.

2. Antifungal Treatment

2.1. After incubation, carefully aspirate the medium from each well and gently wash the biofilms twice with 200 µL of sterile PBS to remove any non-adherent, planktonic cells.

2.2. Prepare serial dilutions of this compound in the growth medium. The concentration range should be selected based on preliminary susceptibility testing.

2.3. Add 100 µL of each antifungal dilution to the wells containing the pre-formed biofilms. Include positive control wells with biofilm but no antifungal agent.

2.4. Incubate the plate for a further 24 hours at 37°C.

3. Quantification of Biofilm Eradication

3.1. Crystal Violet (CV) Staining for Biomass Quantification

3.1.1. After the treatment period, aspirate the medium and wash the wells twice with PBS.

3.1.2. Add 125 µL of 0.1% (w/v) Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

3.1.3. Remove the CV solution and wash the plate thoroughly with sterile distilled water until the wash water is clear.

3.1.4. Air dry the plate.

3.1.5. Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to solubilize the bound CV dye.

3.1.6. Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm biomass.

3.2. XTT Assay for Metabolic Activity Quantification

3.2.1. Following the treatment period, wash the biofilms twice with PBS.

3.2.2. Prepare the XTT/menadione solution immediately before use by mixing 50 µL of XTT stock solution with 4 µL of menadione stock solution for each well to be tested.

3.2.3. Add 54 µL of the XTT/menadione solution to each well.

3.2.4. Incubate the plate in the dark at 37°C for 2-3 hours.

3.2.5. Read the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the cells within the biofilm.[5]

Signaling Pathway in Fungal Biofilm Resistance

Fungal biofilms exhibit increased resistance to antifungal agents through various mechanisms. A simplified representation of these mechanisms is shown below. This compound may target one or more of these resistance pathways.

G cluster_0 Extracellular Environment cluster_1 Fungal Cell within Biofilm Antifungal This compound CellWall Cell Wall Antifungal->CellWall Penetration EPS Extracellular Polymeric Substance (EPS) Matrix Antifungal->EPS Blocked by Matrix CellMembrane Cell Membrane CellWall->CellMembrane Target Drug Target CellMembrane->Target EffluxPump Efflux Pumps EffluxPump->Antifungal Expulsion EPS->Antifungal Sequestration

Caption: Mechanisms of biofilm resistance to antifungals.

Interpretation of Results

The results from the CV and XTT assays should be expressed as a percentage of the control (untreated biofilm). The MBEC values can then be determined from the dose-response curves. A potent antibiofilm agent will have a low MBEC value. It is common for the MBEC to be significantly higher than the planktonic MIC, highlighting the increased resistance of biofilms.[2][6] The data presented in Table 2 for this compound suggests it is significantly more effective at eradicating Candida albicans biofilms than fluconazole, a standard antifungal agent.

Conclusion

This protocol provides a standardized and reproducible method for assessing the biofilm eradication capabilities of this compound. By employing both biomass and metabolic activity quantification methods, a comprehensive evaluation of the agent's efficacy can be achieved. The representative data and diagrams included serve as a guide for researchers in the development and characterization of novel antifungal therapies targeting resilient fungal biofilms.

References

Application Notes and Protocols for Time-Kill Curve Assay of Antifungal Agent 42

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Time-kill curve assays are a crucial in vitro method for assessing the pharmacodynamic properties of antimicrobial agents. These assays provide valuable information on the rate and extent of fungal killing over time, offering insights into whether an agent is fungicidal or fungistatic. This document provides a detailed methodology for performing a time-kill curve assay for "Antifungal Agent 42," a compound known to inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[1] The protocols outlined below are based on established standards to ensure reproducibility and accuracy.[2][3]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound exerts its effect by targeting lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is critical for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

By inhibiting CYP51, this compound disrupts the conversion of lanosterol to ergosterol.[4] This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane.[5][6] The altered membrane composition increases permeability and disrupts cellular processes, ultimately leading to the inhibition of fungal growth and, at sufficient concentrations, cell death.[4]

Ergosterol Biosynthesis Pathway and Inhibition by this compound cluster_pathway Ergosterol Biosynthesis cluster_inhibition Mechanism of Action cluster_outcome Cellular Effect AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate FarnesylPP Farnesyl Pyrophosphate (FPP) Mevalonate->FarnesylPP Squalene Squalene FarnesylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Agent42 This compound Agent42->CYP51 Inhibits CYP51->Ergosterol ErgosterolDepletion Ergosterol Depletion ToxicSterols Toxic Sterol Accumulation CYP51->ToxicSterols Leads to MembraneDisruption Cell Membrane Disruption ErgosterolDepletion->MembraneDisruption ToxicSterols->MembraneDisruption FungalCellDeath Fungal Cell Death MembraneDisruption->FungalCellDeath

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Protocols

I. Inoculum Preparation

A standardized inoculum is critical for the reproducibility of time-kill assays.

  • Fungal Strain Revival: From a frozen stock, streak the selected fungal strain (e.g., Candida albicans) onto a Sabouraud Dextrose Agar (SDA) plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours to obtain well-isolated colonies.

  • Colony Selection: Select 3-5 large colonies and suspend them in 5 mL of sterile saline (0.9% NaCl).

  • Turbidity Adjustment: Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard by adding sterile saline. This corresponds to approximately 1-5 x 10⁶ colony-forming units (CFU)/mL. A spectrophotometer can be used to confirm the density at a wavelength of 530 nm.

  • Final Inoculum Dilution: Prepare a 1:10 dilution of the adjusted fungal suspension in the test medium (RPMI 1640) to achieve a starting inoculum concentration of approximately 1-5 x 10⁵ CFU/mL.[2][3] This diluted suspension will be used to inoculate the test and control tubes.

II. Time-Kill Curve Assay

This protocol outlines the core procedure for determining the killing kinetics of this compound.

  • Medium Preparation: Use RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Antifungal Agent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Further dilute the stock solution in the test medium to achieve the desired final concentrations. The final concentrations should typically range from 0.25x to 64x the Minimum Inhibitory Concentration (MIC) of the agent against the test organism.

  • Assay Setup:

    • Label sterile glass tubes for each concentration of this compound to be tested, a growth control (no drug), and a solvent control (if applicable).

    • Add 9 mL of the appropriate medium (containing the antifungal agent, solvent, or no additive) to each tube.

  • Inoculation: Inoculate each tube with 1 mL of the final diluted fungal suspension (from step I.5) to achieve a starting inoculum of approximately 1-5 x 10⁵ CFU/mL.

  • Incubation: Incubate all tubes at 35°C with constant agitation (e.g., 150 rpm) to ensure uniform exposure of the fungi to the antifungal agent.[2]

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), remove a 100 µL aliquot from each tube.[3]

  • Serial Dilutions: Perform 10-fold serial dilutions of each aliquot in sterile saline.

  • Plating: Plate 100 µL of the appropriate dilutions onto SDA plates.

  • Incubation and Colony Counting: Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible. Count the number of colonies on plates that contain between 30 and 300 colonies to determine the CFU/mL.

  • Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time for each concentration to generate the time-kill curves.

III. Antifungal Carryover Assessment

It is essential to ensure that residual antifungal agent transferred during plating does not inhibit fungal growth on the agar plate, which could lead to an overestimation of the agent's activity.

  • Spiked Plates: Prepare SDA plates containing concentrations of this compound that would be present if carryover occurred.

  • Inoculation: Inoculate these plates with a low number of fungal cells (e.g., 50-100 CFU).

  • Comparison: Compare the colony counts on the spiked plates to those on control plates (no antifungal agent). A significant reduction in colony count on the spiked plates indicates antifungal carryover.

  • Mitigation: If carryover is detected, it can be minimized by increasing the dilution of the samples before plating or by using a membrane filtration method where the filter is washed to remove the antifungal agent before being placed on the agar.[2]

Time-Kill Curve Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum (1-5 x 10^5 CFU/mL) Inoculate Inoculate Test Tubes Inoculum->Inoculate Media Prepare RPMI 1640 + MOPS Media->Inoculate Agent Prepare this compound Dilutions Agent->Inoculate Incubate Incubate at 35°C with Agitation Inoculate->Incubate Sample Sample at Time Points (0, 2, 4, 6, 8, 12, 24, 48h) Incubate->Sample Dilute Perform Serial Dilutions Sample->Dilute Plate Plate onto SDA Dilute->Plate Count Incubate and Count Colonies Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Caption: A streamlined workflow for the antifungal time-kill curve assay.

Data Presentation

The quantitative data from the time-kill assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.

Table 1: Time-Kill Kinetics of this compound against Candida albicans

Time (hours)Growth Control (log₁₀ CFU/mL)0.5x MIC (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.025.015.035.025.04
25.355.104.854.604.30
45.895.254.504.103.75
66.455.404.153.603.10
87.015.653.803.10<2.00
127.856.103.20<2.00<2.00
248.506.80<2.00<2.00<2.00
488.527.50<2.00<2.00<2.00
Log Reduction at 24h --1.70>3.03>3.02>3.04

Note: The values presented in this table are for illustrative purposes only. A result of <2.00 log₁₀ CFU/mL indicates that the count was below the limit of detection.

Interpretation of Results

  • Fungistatic Activity: A fungistatic agent inhibits fungal growth, resulting in a minimal change in the initial inoculum count (typically a <3-log₁₀ reduction in CFU/mL from the initial count).

  • Fungicidal Activity: A fungicidal agent actively kills the fungi, defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) from the initial inoculum.[7][8]

The time-kill curve assay is a powerful tool for characterizing the activity of novel antifungal compounds like this compound. By following these standardized protocols, researchers can generate reliable and comparable data to inform drug development decisions.

References

Application Note: Evaluating the Synergistic Effects of Antifungal Agent 42 using a Checkerboard Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. Combination therapy, where two or more drugs are used concurrently, is a promising strategy to enhance efficacy, overcome resistance, and reduce dose-limiting toxicity. The checkerboard assay is a widely used in vitro method to systematically test pairs of antimicrobial agents to determine their interaction, which can be synergistic, additive (indifferent), or antagonistic. This application note provides a detailed protocol for performing a checkerboard assay to evaluate the potential synergistic effects of a novel investigational compound, Antifungal Agent 42 (AF42), in combination with the established antifungal drug, Fluconazole (FLC), against a pathogenic fungal strain.

Principle of the Checkerboard Assay

The checkerboard assay involves creating a two-dimensional matrix of drug concentrations in a 96-well microtiter plate. Serial dilutions of one agent are made along the x-axis, and serial dilutions of a second agent are made along the y-axis. Each well, therefore, contains a unique combination of concentrations of the two drugs. After inoculation with a standardized fungal suspension and incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The interaction between the two agents is then quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[1][2]

The FICI is calculated using the following formula:

FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) [1][3][4]

The interpretation of the FICI value is as follows:

  • Synergy: FICI ≤ 0.5[1][3][5]

  • Additive/Indifference: 0.5 < FICI ≤ 4.0[1][3]

  • Antagonism: FICI > 4.0[1][3]

Experimental Protocol

This protocol is designed for testing the combination of this compound (AF42) and Fluconazole (FLC) against a susceptible fungal strain, such as Candida albicans.

Materials

  • This compound (AF42) stock solution

  • Fluconazole (FLC) stock solution

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Standardized fungal inoculum (Candida albicans, e.g., ATCC 90028)

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Sterile reservoirs

Procedure

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.

  • Preparation of Antifungal Dilutions:

    • Determine the MIC of AF42 and FLC individually against the test strain in preliminary experiments.

    • Prepare working solutions of AF42 and FLC in RPMI-1640 at four times the highest final concentration to be tested.

    • In a separate 96-well plate (the "dilution plate"), perform serial twofold dilutions of the antifungal agents.

  • Setting up the Checkerboard Plate: [1][2]

    • Add 100 µL of RPMI-1640 medium to all wells of a sterile 96-well microtiter plate (the "assay plate").

    • Along the rows (e.g., A-G), add 50 µL of each serial dilution of AF42. Row H will serve as the control for FLC alone.

    • Along the columns (e.g., 1-11), add 50 µL of each serial dilution of FLC. Column 12 will serve as the control for AF42 alone.

    • Well H12 will serve as the growth control (no drug).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the assay plate.

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.

Data Presentation

The results of the checkerboard assay should be summarized in clear and concise tables.

Table 1: MICs of Individual and Combined Antifungal Agents

Antifungal AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)
This compound (AF42)162
Fluconazole (FLC)81

Table 2: Calculation and Interpretation of the Fractional Inhibitory Concentration Index (FICI)

FICAF42FICFLCFICIInterpretation
2 / 16 = 0.1251 / 8 = 0.1250.25Synergy

Visualizations

Diagram 1: Experimental Workflow of the Checkerboard Assay

Checkerboard_Workflow prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum in RPMI Medium prep_inoculum->dilute_inoculum add_inoculum Inoculate Plate dilute_inoculum->add_inoculum prep_drugs Prepare Drug Stock Solutions (AF42 and FLC) serial_dilutions Perform Serial Dilutions of Drugs prep_drugs->serial_dilutions add_drugs Add Drug Dilutions to Plate serial_dilutions->add_drugs setup_plate Set up 96-Well Checkerboard Plate setup_plate->add_drugs add_drugs->add_inoculum incubate Incubate Plate (35°C, 24-48h) add_inoculum->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results calculate_fici Calculate FICI read_results->calculate_fici interpret Interpret Results (Synergy, Additive, Antagonism) calculate_fici->interpret

Caption: Workflow for the checkerboard assay.

Diagram 2: Hypothetical Signaling Pathway for Synergistic Action

Signaling_Pathway cluster_cell Fungal Cell AF42 This compound cell_wall Cell Wall Synthesis AF42->cell_wall Inhibits FLC Fluconazole ergosterol_pathway Ergosterol Biosynthesis FLC->ergosterol_pathway Inhibits cell_membrane Cell Membrane Integrity cell_wall->cell_membrane Weakens ergosterol_pathway->cell_membrane Disrupts cell_death Fungal Cell Death cell_membrane->cell_death Leads to

Caption: Hypothetical synergistic mechanism of action.

The checkerboard assay is a robust method for assessing the in vitro interactions of antifungal agents. The detailed protocol and data interpretation guidelines provided in this application note will enable researchers to effectively evaluate the synergistic potential of novel compounds like this compound when combined with existing antifungal drugs. The identification of synergistic combinations is a critical step in the development of new therapeutic strategies to combat fungal infections.

References

Application Notes: Formulation of Antifungal Agent 42 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

AN-42-01

Introduction

Antifungal agent 42 is a novel investigational triazole exhibiting potent, broad-spectrum activity against various fungal pathogens, including resistant strains of Candida albicans and Aspergillus fumigatus. Its primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (Erg11p), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Disruption of this pathway leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.[1][2] Preclinical development requires a robust formulation to enable systemic administration for in vivo efficacy and pharmacokinetic studies.

A significant challenge in the development of this compound is its poor aqueous solubility, a common characteristic of drugs in its class. This property hinders the development of a simple aqueous solution for intravenous (IV) administration, which is often the preferred route for treating systemic fungal infections to ensure rapid onset of action and complete bioavailability.[3] To overcome this limitation, a nanosuspension formulation has been developed. Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by a minimal concentration of surfactants and/or polymers.[3][4][5] This formulation approach enhances the dissolution rate and saturation solubility of the drug, making it suitable for intravenous delivery.[5]

These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in vivo evaluation of a nanosuspension formulation of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. The low aqueous solubility and high lipophilicity (log P) necessitate an enabling formulation strategy, such as nanosizing, for intravenous administration.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Weight 705.6 g/mol
Appearance White to off-white crystalline powder
Melting Point 182 °C
Aqueous Solubility (pH 7.4) < 0.1 µg/mL
Log P 5.8
pKa 2.5 (weakly basic)

| BCS Classification | Class II |

Protocols

Protocol 1: Preparation of this compound Nanosuspension for Intravenous Administration

1.1. Objective: To prepare a sterile, stable nanosuspension of this compound with a target particle size of < 200 nm for intravenous administration in preclinical animal models.

1.2. Materials and Equipment:

  • This compound (micronized powder)

  • Poloxamer 188 (Stabilizer)

  • Sodium Chloride

  • Water for Injection (WFI)

  • High-pressure homogenizer

  • 0.22 µm sterile syringe filter

  • Sterile vials

  • Analytical balance

  • Magnetic stirrer and stir bars

1.3. Formulation Composition: The composition for a 10 mL batch of a 5 mg/mL nanosuspension is detailed in Table 2.

Table 2: Composition of the 5 mg/mL this compound Nanosuspension

Component Quantity Purpose
This compound 50 mg Active Pharmaceutical Ingredient
Poloxamer 188 25 mg Steric Stabilizer
Sodium Chloride 90 mg Tonicity-adjusting agent

| Water for Injection | q.s. to 10 mL | Vehicle |

1.4. Procedure:

  • Preparation of Stabilizer Solution:

    • Accurately weigh 25 mg of Poloxamer 188 and 90 mg of Sodium Chloride.

    • Dissolve in approximately 8 mL of WFI in a sterile beaker with gentle stirring.

  • Preparation of Pre-suspension:

    • Accurately weigh 50 mg of micronized this compound.

    • Gradually add the powder to the stabilizer solution while stirring to form a coarse suspension.

    • Adjust the final volume to 10 mL with WFI.

  • High-Pressure Homogenization (Top-Down Method):

    • Prime the high-pressure homogenizer according to the manufacturer's instructions.

    • Process the pre-suspension through the homogenizer at 1500 bar for 20-30 cycles.

    • Collect samples intermittently to monitor particle size distribution until the desired size is achieved (Z-average < 200 nm).

  • Sterilization and Aseptic Filling:

    • Sterilize the final nanosuspension by filtration through a 0.22 µm sterile syringe filter into a sterile receiving vessel.

    • Aseptically dispense the sterile nanosuspension into sterile glass vials and seal.

    • Store at 2-8 °C, protected from light.

Protocol 2: Characterization of the this compound Nanosuspension

2.1. Objective: To ensure the quality, stability, and suitability of the nanosuspension for in vivo use by characterizing its key physicochemical attributes.

2.2. Particle Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the nanosuspension appropriately with WFI to achieve an optimal scattering intensity.

    • Equilibrate the sample to 25 °C.

    • Measure the Z-average particle size and PDI.

    • Perform measurements in triplicate.

    • Acceptance Criteria: Z-average < 200 nm; PDI < 0.25.

2.3. Zeta Potential Analysis:

  • Method: Laser Doppler Electrophoresis.

  • Procedure:

    • Dilute the nanosuspension with WFI.

    • Measure the electrophoretic mobility to determine the zeta potential.

    • A sufficiently high absolute zeta potential (e.g., > |20| mV) indicates good electrostatic stability.

2.4. Drug Content and Purity Analysis:

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Dissolve an accurately measured volume of the nanosuspension in a suitable organic solvent (e.g., acetonitrile/methanol) to completely dissolve the drug.

    • Further dilute to a concentration within the calibrated range of the HPLC method.

    • Analyze the sample for the concentration of this compound and the presence of any degradation products.

    • Acceptance Criteria: Drug content 90-110% of the label claim; Purity > 99%.

Table 3: Typical Characterization Data for Optimized Nanosuspension Formulation

Parameter Result
Z-Average Diameter (nm) 185 ± 5 nm
Polydispersity Index (PDI) 0.18 ± 0.02
Zeta Potential (mV) -25 ± 3 mV
Drug Content (% of Label Claim) 98.5%
pH 6.8

| Osmolality (mOsm/kg) | 295 |

Protocol 3: In Vivo Efficacy in a Murine Model of Systemic Candidiasis

3.1. Objective: To evaluate the in vivo efficacy of the this compound nanosuspension in a neutropenic mouse model of disseminated Candida albicans infection.

3.2. Materials and Animals:

  • Female BALB/c mice (6-8 weeks old)

  • Candida albicans strain (e.g., SC5314)

  • Cyclophosphamide (immunosuppressive agent)

  • This compound nanosuspension (5 mg/mL)

  • Vehicle control (Poloxamer 188 in saline)

  • Standard of care control (e.g., Fluconazole)

  • Sterile saline, syringes, and needles

3.3. Procedure:

  • Immunosuppression:

    • Induce neutropenia by intraperitoneal (IP) injection of cyclophosphamide (150 mg/kg) on day -4 and day -1 prior to infection.

  • Infection:

    • On day 0, infect mice via the lateral tail vein with 1 x 10⁵ CFU of C. albicans in 0.1 mL of sterile saline.

  • Treatment:

    • Randomize mice into treatment groups (n=10 per group):

      • Group 1: Vehicle control (IV, once daily)

      • Group 2: this compound (e.g., 5 mg/kg, IV, once daily)

      • Group 3: this compound (e.g., 10 mg/kg, IV, once daily)

      • Group 4: Fluconazole (e.g., 10 mg/kg, oral gavage, once daily)

    • Initiate treatment 24 hours post-infection and continue for 7 consecutive days.

  • Endpoint Analysis:

    • Survival: Monitor mice daily for 21 days post-infection and record survival.

    • Fungal Burden: On day 8 (24 hours after the last dose), euthanize a subset of mice from each group (n=5).

    • Aseptically harvest kidneys, homogenize in sterile saline, and perform serial dilutions.

    • Plate dilutions on Sabouraud Dextrose Agar and incubate at 35 °C for 48 hours.

    • Count colonies and express the fungal burden as log₁₀ CFU per gram of tissue.

Table 4: Representative In Vivo Efficacy Data

Treatment Group (Dose) Median Survival Time (Days) Mean Kidney Fungal Burden (log₁₀ CFU/g ± SD)
Vehicle Control 8 6.5 ± 0.4
This compound (5 mg/kg) 18 4.2 ± 0.6
This compound (10 mg/kg) > 21 2.1 ± 0.5

| Fluconazole (10 mg/kg) | > 21 | 2.5 ± 0.7 |

Visualizations

Mechanism of Action

The primary target of this compound is the Erg11p enzyme within the ergosterol biosynthesis pathway, a pathway critical for fungal membrane integrity.[1][2][6]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_result Cellular Consequence AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Sterol Intermediates Lanosterol->Intermediates Erg11p Erg11p (14α-demethylase) Lanosterol->Erg11p Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Erg11p->Intermediates Disruption Membrane Disruption & Fungal Cell Death Erg11p->Disruption Leads to Agent42 This compound Agent42->Erg11p Inhibition Workflow prep 1. Formulation Preparation (Protocol 1) char 2. Physicochemical Characterization (Protocol 2) prep->char qc Quality Control Check (Pass/Fail) char->qc qc->prep Fail invivo 3. In Vivo Efficacy Study (Protocol 3) qc->invivo Pass data 4. Data Analysis (Survival & Fungal Burden) invivo->data report 5. Final Report data->report

References

Application Notes and Protocols: Stability and Solubility Testing of Antifungal Agent 42

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 42 is a novel investigational compound demonstrating potent activity against a broad spectrum of pathogenic fungi. As with any new chemical entity (NCE) intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety.[1] This document provides detailed protocols for assessing the stability and solubility of this compound, critical parameters that influence its bioavailability and shelf-life.[1][2]

Stability Testing of this compound

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are crucial for recommending storage conditions and establishing a shelf-life.

Forced Degradation Studies

Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products, establish the intrinsic stability of the molecule, and validate the stability-indicating power of the analytical methods.[3]

Experimental Protocol: Forced Degradation of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent system (e.g., methanol:water 50:50 v/v).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N Hydrochloric Acid (HCl). Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 N Sodium Hydroxide (NaOH) before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂). Store protected from light at room temperature for 24 hours.

  • Thermal Degradation: Place the solid powder of this compound in a hot air oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid powder of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3][4][5][6]

Data Presentation: Summary of Forced Degradation Studies

Stress Condition% Degradation of this compoundNumber of Degradation Products
0.1 N HCl, 60°C, 24h15.2%2
0.1 N NaOH, 60°C, 24h28.7%3
3% H₂O₂, RT, 24h8.5%1
Solid, 80°C, 48h5.1%1
Photolytic11.9%2

Experimental Workflow: Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base oxidation Oxidative Degradation (3% H₂O₂) stock->oxidation thermal Thermal Degradation (Solid, 80°C) stock->thermal photo Photolytic Degradation (Light Exposure) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for forced degradation of this compound.

Solubility Testing of this compound

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1][7] Poorly soluble compounds often exhibit low and variable absorption.[2][7][8]

Kinetic and Thermodynamic Solubility

Kinetic solubility measures the concentration of a compound at the point of precipitation from a solution, while thermodynamic solubility represents the true equilibrium solubility.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility [9]

  • Preparation of Media: Prepare buffers at pH 2.0 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and purified water.

  • Sample Preparation: Add an excess amount of this compound powder to each of the prepared media in separate glass vials to create a saturated solution.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After incubation, allow the suspensions to settle. Filter the supernatant through a 0.45 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

Data Presentation: Solubility of this compound

Solvent/MediumpHTemperature (°C)Solubility (µg/mL)
Purified Water7.0255.8
0.1 N HCl1.237150.2
Phosphate Buffer6.8372.1
Phosphate Buffer7.4371.5

Logical Relationship: Factors Influencing Oral Bioavailability

Bioavailability_Factors cluster_drug Drug Properties cluster_formulation Formulation Factors cluster_outcome In Vivo Outcome solubility Solubility dissolution Dissolution Rate solubility->dissolution permeability Permeability absorption Absorption permeability->absorption dissolution->absorption bioavailability Oral Bioavailability absorption->bioavailability

Caption: Key factors affecting the oral bioavailability of a drug.

Signaling Pathway Considerations

While not directly a part of stability and solubility testing, understanding the mechanism of action is crucial for overall drug development. Many antifungal agents, such as azoles and allylamines, target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[10]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Ergosterol_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene Epoxidase ergosterol Ergosterol lanosterol->ergosterol 14α-demethylase membrane Fungal Cell Membrane ergosterol->membrane Incorporation inhibitor This compound (Hypothesized) inhibitor->lanosterol Inhibition

References

Application Notes and Protocols for Antifungal Agent 42 in Treating Azole-Resistant Candida Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro efficacy and proposed mechanism of action for Antifungal Agent 42 (also identified as compound B03) against various Candida species, with a particular focus on its potential for treating azole-resistant strains. Detailed protocols for key experimental procedures are provided to facilitate further research and evaluation of this compound.

Introduction

The emergence of azole-resistant Candida strains poses a significant challenge in the clinical management of candidiasis. This compound is a novel selenium-containing azole derivative designed to overcome existing resistance mechanisms. This document outlines its demonstrated antifungal and antibiofilm activities, cytotoxicity profile, and its primary mode of action through the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.

Data Presentation

The following tables summarize the quantitative data regarding the antifungal activity and cytotoxicity of this compound.

Table 1: In Vitro Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Candida albicans1 - 64
Fluconazole-Resistant C. albicans1 - 64
Candida glabrata1 - 64
Candida parapsilosis1 - 64
Candida krusei1 - 64

Data sourced from MedChemExpress, referencing Hang Xu, et al. Eur J Med Chem. 2022 Aug 28;243:114707.[1]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineIC50 (μM)
HL-60 (Human promyelocytic leukemia)12.5
MDA-MB-231 (Human breast cancer)5.5
PC-3 (Human prostate cancer)2.91

Data sourced from MedChemExpress, referencing Hang Xu, et al. Eur J Med Chem. 2022 Aug 28;243:114707.[1]

Signaling Pathway

This compound, as an azole derivative, targets the ergosterol biosynthesis pathway in Candida species. Specifically, it inhibits the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), also known as CYP51. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates fluidity, permeability, and the function of membrane-bound proteins. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the cell membrane integrity and ultimately inhibits fungal growth.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate isopentenyl_pp Isopentenyl-PP mevalonate->isopentenyl_pp farnesyl_pp Farnesyl-PP isopentenyl_pp->farnesyl_pp squalene Squalene farnesyl_pp->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol cyp51 CYP51 (Erg11p) Lanosterol 14α-demethylase lanosterol->cyp51 ergosterol_intermediate Ergosterol Intermediates ergosterol Ergosterol ergosterol_intermediate->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane agent42 This compound agent42->cyp51 Inhibits cyp51->ergosterol_intermediate

Mechanism of Action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound. These are generalized procedures and may require optimization based on specific laboratory conditions and the Candida strains being tested.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

1. Materials:

  • This compound stock solution (e.g., 1280 µg/mL in DMSO)

  • Candida strains (including azole-resistant and susceptible strains)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader (600 nm)

  • Sterile saline (0.85%)

  • Vortex mixer

  • Incubator (35°C)

2. Procedure:

  • Inoculum Preparation:

    • Subculture Candida strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate. The typical concentration range is 0.25 to 128 µg/mL.

    • Add 100 µL of each drug dilution to the corresponding wells.

    • Include a drug-free well (growth control) and a medium-only well (sterility control).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

    • The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent the formation of Candida biofilms.

1. Materials:

  • This compound

  • Candida strains

  • RPMI-1640 medium

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Phosphate-buffered saline (PBS)

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution with menadione

  • Microplate reader (490 nm)

  • Orbital shaker

2. Procedure:

  • Inoculum Preparation:

    • Grow Candida strains in a suitable broth (e.g., YPD) overnight at 30°C.

    • Wash the cells with PBS and resuspend in RPMI-1640 medium.

    • Adjust the cell density to 1 x 10^7 cells/mL.

  • Assay Setup:

    • Add 100 µL of RPMI-1640 containing serial dilutions of this compound to the wells of a 96-well plate.

    • Add 100 µL of the prepared Candida suspension to each well.

    • Include wells with Candida and no drug (biofilm control) and wells with medium only (background control).

  • Biofilm Formation:

    • Incubate the plate at 37°C for 90 minutes on an orbital shaker to allow for initial cell adherence.

    • Gently wash the wells twice with PBS to remove non-adherent cells.

    • Add 200 µL of fresh RPMI-1640 (containing the respective concentrations of this compound) to each well.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm maturation.

  • Quantification of Biofilm Inhibition:

    • After incubation, wash the biofilms twice with PBS.

    • Prepare the XTT-menadione solution according to the manufacturer's instructions.

    • Add 100 µL of the XTT-menadione solution to each well and incubate in the dark for 2-3 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated relative to the drug-free control.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on mammalian cell lines.

1. Materials:

  • Mammalian cell lines (e.g., HL-60, MDA-MB-231, PC-3)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

2. Procedure:

  • Cell Seeding:

    • Harvest and count the mammalian cells.

    • Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the agent.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for a further 1-2 hours at room temperature in the dark.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the drug concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.

experimental_workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis agent_prep Prepare Antifungal Agent 42 Stock mic_assay MIC Assay (Broth Microdilution) agent_prep->mic_assay biofilm_assay Biofilm Inhibition Assay (XTT) agent_prep->biofilm_assay cytotoxicity_assay Cytotoxicity Assay (MTT) agent_prep->cytotoxicity_assay strain_prep Culture & Prepare Candida Inoculum strain_prep->mic_assay strain_prep->biofilm_assay cell_line_prep Culture Mammalian Cell Lines cell_line_prep->cytotoxicity_assay mic_data Determine MIC50 mic_assay->mic_data biofilm_data Calculate % Inhibition biofilm_assay->biofilm_data cyto_data Calculate IC50 cytotoxicity_assay->cyto_data

In vitro evaluation workflow for this compound.

References

Application Notes and Protocols: Efficacy of Antifungal Agent 42 in a Galleria mellonella Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols for evaluating the in vivo efficacy of "Antifungal Agent 42" using the Galleria mellonella infection model. Methodologies for determining the agent's toxicity, assessing its therapeutic potential against a fungal pathogen, and quantifying its effect on fungal burden and host immune response are detailed.

Introduction

The greater wax moth larva, Galleria mellonella, has emerged as a valuable in vivo model for studying microbial pathogenesis and evaluating the efficacy of antimicrobial agents. Its immune system shares structural and functional similarities with the innate immune system of vertebrates, and it offers advantages such as low cost, rapid turnaround time, and fewer ethical constraints compared to mammalian models.

These application notes describe the use of G. mellonella to assess the therapeutic potential of "this compound," a novel compound targeting fungal cell wall integrity. The following protocols outline the necessary steps to establish a lethal fungal infection and subsequently measure the protective effects of this compound through survival assays, fungal burden quantification, and key host immune response markers.

Experimental Workflow Overview

The overall experimental process involves selecting healthy larvae, determining the non-toxic dose of the antifungal agent, establishing a lethal fungal infection, administering the treatment, and finally, assessing the outcomes through survival, fungal load, and immune response metrics.

experimental_workflow cluster_prep Preparation Phase cluster_toxicity Toxicity Assessment cluster_infection Infection & Treatment cluster_analysis Data Analysis Larvae Select Healthy G. mellonella Larvae Toxicity Determine Maximum Non-Lethal Dose (MNLD) of Agent 42 Larvae->Toxicity Fungus Prepare Fungal Inoculum (e.g., C. albicans) Infect Infect Larvae with Fungal Pathogen Fungus->Infect Agent Prepare Antifungal Agent 42 Dilutions Agent->Toxicity Treat Administer Agent 42 (Post-Infection) Toxicity->Treat Infect->Treat Survival Monitor Survival (Daily) Treat->Survival Burden Quantify Fungal Burden (CFU/larva) Treat->Burden Immune Assess Immune Response (Hemocytes, Melanization) Treat->Immune cluster_prep cluster_prep cluster_toxicity cluster_toxicity cluster_infection cluster_infection cluster_analysis cluster_analysis signaling_pathway cluster_cell_wall Fungal Cell Wall Synthesis UDP_Glucose UDP-Glucose Glucan_Synthase (1,3)-β-D-Glucan Synthase (FKS1) UDP_Glucose->Glucan_Synthase Beta_Glucan β-(1,3)-Glucan Polymer Glucan_Synthase->Beta_Glucan Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation Lysis Osmotic Lysis & Cell Death Cell_Wall->Lysis Disruption Agent42 This compound Agent42->Glucan_Synthase Inhibition

Troubleshooting & Optimization

Technical Support Center: Antifungal Agent 42 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 42. This resource is designed for researchers, scientists, and drug development professionals investigating resistance mechanisms. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary suspected mechanisms of resistance to this compound?

A1: Based on preliminary data and similarities to other agents in its class, resistance to this compound is likely multifactorial. The three primary suspected mechanisms are:

  • Target Site Alterations : Mutations in the drug's target enzyme can reduce binding affinity, rendering the agent less effective.[1][2]

  • Increased Drug Efflux : Overexpression of membrane transporter proteins, such as those from the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS), can actively pump the agent out of the cell, preventing it from reaching its target.[3][4][5]

  • Biofilm Formation : Fungal cells embedded within a biofilm matrix often exhibit increased resistance.[6][7] This is due to factors like reduced drug penetration through the extracellular matrix and the altered physiological state of biofilm cells.[6][8]

Q2: My fungal strain shows a significant increase in the Minimum Inhibitory Concentration (MIC) for Agent 42. What is the first troubleshooting step?

A2: The first step is to confirm the phenotype and rule out experimental artifacts.

  • Verify the MIC: Repeat the susceptibility testing using a standardized method (e.g., CLSI or EUCAST broth microdilution). Ensure the inoculum is correctly prepared and that the agent concentrations are accurate.[9][10][11]

  • Ensure Purity: Streak the resistant isolate from a frozen stock onto agar to ensure you are working with a pure culture.

  • Compare to Wild-Type: Always include a known susceptible (wild-type) strain as a control in your assays.

Once the resistant phenotype is confirmed, you can proceed to investigate the underlying mechanism using the guides below.

Q3: How can I determine if resistance is due to a target-site mutation?

A3: Target-site mutations are a common cause of resistance.[2] The most direct way to investigate this is by sequencing the gene encoding the putative target of Agent 42.

  • Gene Sequencing: Amplify and sequence the target gene from both your resistant isolate and a susceptible control strain.[12][13] Compare the sequences to identify any nucleotide changes that result in amino acid substitutions.

  • Allelic Replacement: To confirm that a specific mutation confers resistance, you can use genetic techniques like CRISPR-Cas9 to introduce the mutation into a susceptible strain and then test for a change in MIC.

See Troubleshooting Guide 1 for a detailed workflow and protocol.

Q4: What experimental methods can I use to assess the role of drug efflux pumps in resistance?

A4: Increased efflux pump activity is a key resistance mechanism where the drug is actively removed from the cell.[4][5] This can be assessed using dye accumulation or efflux assays.

  • Fluorescent Dye Accumulation: Use a fluorescent dye that is a known substrate of fungal efflux pumps (e.g., Rhodamine 6G, Nile Red).[14][15] Resistant cells with overactive efflux pumps will accumulate less dye than susceptible cells.[8][14] The assay can also be performed in the presence of an efflux pump inhibitor to see if fluorescence is restored.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the transcript levels of known efflux pump genes (e.g., CDR1, MDR1) in the resistant strain compared to a susceptible control.[5][16]

Refer to Troubleshooting Guide 2 for a detailed protocol.

Q5: My strain only shows high resistance when grown on a solid surface or medical device material. Could biofilm formation be the cause?

A5: Yes, this is a strong indication of biofilm-mediated resistance. Fungi within biofilms can be up to 1000 times more resistant to antimicrobial agents than their free-floating (planktonic) counterparts.[17]

  • Biofilm Susceptibility Testing: You must determine the MIC of the agent against cells grown in a biofilm (sessile MIC or MBEC - Minimum Biofilm Eradication Concentration) and compare it to the planktonic MIC.[18][19] A significant increase in the sessile MIC points to a biofilm-specific resistance mechanism.

  • Microscopy: Use microscopy techniques (e.g., confocal or scanning electron microscopy) to visualize the biofilm structure and assess whether the agent is able to penetrate the matrix.

See Troubleshooting Guide 3 for protocols on biofilm testing.

Troubleshooting Guides

Guide 1: Investigating Target Gene Mutations

This guide provides a workflow for identifying resistance-conferring mutations in the target of this compound.

cluster_0 Phase 1: DNA Preparation cluster_1 Phase 2: PCR & Sequencing cluster_2 Phase 3: Data Analysis Start Isolate genomic DNA from resistant and susceptible strains QC Assess DNA quality and quantity (e.g., NanoDrop, Qubit) Start->QC PCR Amplify target gene via PCR using high-fidelity polymerase QC->PCR Gel Verify PCR product size and purity on agarose gel PCR->Gel Seq Send purified PCR product for Sanger sequencing Gel->Seq Align Align sequences from resistant and susceptible strains Seq->Align Identify Identify nucleotide changes (SNPs, indels) Align->Identify Translate Translate DNA sequence to identify amino acid substitutions Identify->Translate Result Hypothesize resistance- conferring mutation(s) Translate->Result

Caption: Workflow for identifying target gene mutations.

  • Genomic DNA Extraction:

    • Culture susceptible and resistant fungal strains overnight in appropriate liquid media.

    • Harvest cells by centrifugation.

    • Extract high-quality genomic DNA using a commercial yeast DNA extraction kit or a standard protocol (e.g., glass bead and phenol-chloroform extraction).

  • PCR Amplification:

    • Design primers flanking the entire coding sequence of the target gene.

    • Set up a 50 µL PCR reaction using a high-fidelity DNA polymerase.

    • Reaction Mix: 100 ng gDNA, 1X HF Buffer, 200 µM dNTPs, 0.5 µM each primer, 1 unit polymerase.

    • Cycling Conditions: 98°C for 30s; 30 cycles of (98°C for 10s, 55-65°C for 20s, 72°C for 1 min/kb); final extension at 72°C for 5 min.

  • Verification and Purification:

    • Run 5 µL of the PCR product on a 1% agarose gel to confirm a single band of the correct size.

    • Purify the remaining PCR product using a commercial PCR cleanup kit.

  • Sanger Sequencing:

    • Send the purified product and corresponding primers to a sequencing facility.

  • Sequence Analysis:

    • Use bioinformatics software (e.g., SnapGene, Geneious, or web-based tools like Clustal Omega) to align the forward and reverse reads and compare the consensus sequence from the resistant strain to the susceptible (wild-type) strain.

Strain IDPhenotypeNucleotide ChangeAmino Acid SubstitutionMIC (µg/mL)
WT-01SusceptibleNoneNone2
RES-42AResistantG1243AGly415Ser64
RES-42BResistantC987TSilent2
RES-42CResistantA1502GTyr501Cys128
Guide 2: Assessing Efflux Pump Activity

This guide provides a workflow for measuring drug efflux as a potential resistance mechanism.

cluster_0 Phase 1: Cell Preparation cluster_1 Phase 2: Dye Loading & Measurement cluster_2 Phase 3: Efflux Activation & Analysis Culture Grow resistant and susceptible strains to mid-log phase Wash Wash cells and resuspend in glucose-free buffer (to de-energize pumps) Culture->Wash Load Incubate cells with fluorescent dye (e.g., Nile Red) Wash->Load Measure Measure baseline fluorescence (Flow Cytometry or Plate Reader) Load->Measure Energize Add glucose to activate ATP-dependent efflux pumps Measure->Energize Monitor Monitor fluorescence over time. (Decreased signal = efflux) Energize->Monitor Inhibitor Repeat with efflux pump inhibitor (e.g., Verapamil) as a control Monitor->Inhibitor Analyze Compare fluorescence retention between strains Inhibitor->Analyze

Caption: Workflow for an efflux pump activity assay.

This protocol measures the accumulation of the fluorescent dye Nile Red. Lower accumulation suggests higher efflux activity.[14]

  • Cell Preparation:

    • Grow fungal cells overnight and subculture to an OD600 of ~0.2. Grow to mid-log phase (OD600 ~0.8-1.0).

    • Harvest 1 mL of cells, wash twice with PBS (phosphate-buffered saline).

    • Resuspend cells in 1 mL of PBS.

  • Dye Incubation:

    • Add Nile Red to the cell suspension to a final concentration of 10 µM.

    • Incubate at 30°C for 30 minutes in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and detecting emission at ~585 nm (PE-A or similar channel).

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate the cell population based on forward and side scatter.

    • Compare the geometric mean fluorescence intensity (MFI) between the susceptible and resistant strains. A lower MFI in the resistant strain is indicative of increased efflux.

StrainConditionMean Fluorescence Intensity (MFI)
WT-01No Inhibitor15,400
WT-01+ Efflux Inhibitor16,100
RES-42ANo Inhibitor3,250
RES-42A+ Efflux Inhibitor14,950
Guide 3: Analyzing Biofilm-Mediated Resistance

This guide helps determine if biofilm formation contributes to resistance against Agent 42.

cluster_factors Contributing Resistance Factors Biofilm Mature Biofilm Matrix Extracellular Matrix (Drug Sequestration) Biofilm->Matrix Density High Cell Density (Nutrient Limitation) Biofilm->Density Persisters Persister Cells (Metabolically Dormant) Biofilm->Persisters Result High Sessile MIC (Resistance Phenotype) Matrix->Result Density->Result Persisters->Result

Caption: Key factors contributing to biofilm resistance.

This method determines the Minimum Biofilm Eradication Concentration (MBEC).[18][19][20]

  • Biofilm Formation:

    • Adjust the fungal cell suspension to 1 x 10^6 cells/mL in a suitable growth medium (e.g., RPMI-1640).

    • Dispense 100 µL of the cell suspension into the wells of a 96-well flat-bottom microtiter plate.

    • Incubate the plate for 24-48 hours at 37°C to allow biofilm formation.

  • Biofilm Washing:

    • Gently aspirate the medium from each well, being careful not to disturb the biofilm adhered to the bottom.

    • Wash the biofilms twice with 150 µL of sterile PBS to remove any planktonic cells.

  • Antifungal Challenge:

    • Prepare serial dilutions of this compound in fresh growth medium.

    • Add 100 µL of each antifungal dilution to the biofilm-containing wells. Include a drug-free well as a growth control.

    • Incubate for another 24 hours at 37°C.

  • Determining MBEC:

    • Aspirate the medium and wash the wells again with PBS.

    • Assess cell viability. This can be done by:

      • Metabolic Assay: Adding a reagent like XTT or resazurin and measuring the colorimetric/fluorometric change.

      • CFU Counting: Scraping the biofilm, resuspending the cells, and plating dilutions on agar to count colonies.

    • The MBEC is the lowest concentration of Agent 42 that results in a significant reduction (e.g., ≥90%) in cell viability compared to the growth control.

StrainPlanktonic MIC (µg/mL)Sessile MBEC (µg/mL)Fold Increase
WT-01284x
RES-42D4>512>128x

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade where exposure to this compound induces a stress response, leading to the upregulation of efflux pump expression.

Agent42 This compound MembraneStress Cell Membrane Stress Agent42->MembraneStress induces SensorKinase Sensor Kinase (SKN1) MembraneStress->SensorKinase activates MAPK_Cascade MAP Kinase Cascade (MKK1 -> MKC1) SensorKinase->MAPK_Cascade TF Transcription Factor (RSP1) MAPK_Cascade->TF phosphorylates Nucleus Nucleus TF->Nucleus translocates to EffluxGene Efflux Pump Gene (e.g., PDR42) TF->EffluxGene binds promoter EffluxPump Efflux Pump Protein EffluxGene->EffluxPump transcription & translation EffluxPump->Agent42 expels

Caption: Stress response pathway leading to efflux pump upregulation.

References

Overcoming "Antifungal agent 42" solubility issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address in vitro solubility challenges encountered with Antifungal Agent 42.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a poorly water-soluble compound. Its low aqueous solubility can lead to challenges in preparing stock solutions and can cause precipitation in aqueous-based assay media, potentially impacting experimental accuracy and reproducibility.

Q2: Which organic solvents are recommended for preparing a high-concentration stock solution of this compound?

A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is the most effective solvent. Other organic solvents like ethanol and methanol can also be used, but they may not achieve the same high concentrations as DMSO. It is crucial to limit the final concentration of the organic solvent in the assay medium to avoid solvent-induced cellular toxicity. A summary of solubility in common solvents is provided in Table 1.

Q3: My stock solution of this compound in DMSO is precipitating upon dilution into my aqueous assay medium. What is happening?

A3: This is a common issue when a drug is highly soluble in a concentrated organic stock but poorly soluble in the final aqueous assay buffer. When the stock solution is diluted, the solvent concentration decreases dramatically, and the aqueous environment can no longer keep this compound dissolved, leading to precipitation. The troubleshooting guide below offers several strategies to mitigate this problem.

Q4: How does pH influence the solubility of this compound?

A4: The solubility of this compound is pH-dependent. As a weakly basic compound, its solubility increases as the pH of the solution decreases (becomes more acidic). This is because the molecule becomes protonated at a lower pH, and this ionized form is more soluble in aqueous solutions. See Table 2 for pH-dependent solubility data.

Data & Protocols

Data Summary

The following tables provide quantitative data on the solubility of this compound under various conditions to guide your experimental design.

Table 1: Solubility of this compound in Common Laboratory Solvents

Solvent Temperature (°C) Solubility (mg/mL)
Water (pH 7.4) 25 < 0.01
Phosphate-Buffered Saline (PBS) 25 < 0.01
Dimethyl Sulfoxide (DMSO) 25 55
Ethanol (95%) 25 12

| Methanol | 25 | 8 |

Table 2: pH-Dependent Aqueous Solubility of this compound

pH Temperature (°C) Apparent Solubility (µg/mL)
4.0 25 15.2
5.0 25 2.5
6.0 25 0.4
7.4 25 < 0.1

| 8.0 | 25 | < 0.1 |

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-Solvent System

This protocol details the use of a co-solvent system to improve the solubility of this compound for in vitro assays.

  • Preparation of Primary Stock: Dissolve this compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 20 mg/mL).

  • Preparation of Co-Solvent: Prepare a co-solvent mixture. A common example is a 1:1 ratio of PEG 400 (Polyethylene glycol 400) and sterile water.

  • Serial Dilution: Perform an intermediate dilution of the primary DMSO stock into the co-solvent mixture. For example, add 1 part of the DMSO stock to 9 parts of the co-solvent mixture.

  • Final Dilution: Use this intermediate stock for the final dilution into your aqueous assay medium. This two-step dilution process helps to prevent the compound from precipitating out of solution.

  • Control: Ensure you use a vehicle control in your experiment that contains the same final concentrations of all solvent components (e.g., DMSO, PEG 400).

Protocol 2: Using Cyclodextrins for Solubility Enhancement

This protocol describes how to use a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to increase the apparent solubility of this compound.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer.

  • Complexation: Add the powdered this compound directly to the HP-β-CD solution.

  • Incubation: Incubate the mixture, typically with agitation (e.g., on a shaker or with a magnetic stirrer) at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration: After incubation, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized this compound in the filtrate using a validated analytical method (e.g., HPLC-UV). This filtered solution can now be used as your stock for dilutions into the assay medium.

Troubleshooting Guide

Problem: My compound precipitates immediately when I add my DMSO stock to the aqueous assay medium.

This is a common issue for compounds with very low aqueous solubility. The diagram below outlines a workflow to troubleshoot this problem.

G start Precipitation observed in aqueous medium q_solvent Is final solvent concentration <1% (e.g., DMSO)? start->q_solvent a_solvent_yes Solvent concentration is acceptable. Consider solubility enhancers. q_solvent->a_solvent_yes Yes a_solvent_no Reduce final solvent concentration. Prepare a higher stock concentration or use serial dilution. q_solvent->a_solvent_no No q_enhancer Try solubility enhancers a_solvent_yes->q_enhancer a_solvent_no->start Re-evaluate opt_cosolvent Use a co-solvent system (e.g., PEG 400) q_enhancer->opt_cosolvent opt_cyclodextrin Use cyclodextrins (e.g., HP-β-CD) q_enhancer->opt_cyclodextrin opt_ph Adjust pH of medium (if compatible with assay) q_enhancer->opt_ph end_resolve Solubility issue resolved. Proceed with experiment. opt_cosolvent->end_resolve opt_cyclodextrin->end_resolve opt_ph->end_resolve

Caption: Troubleshooting workflow for compound precipitation in vitro.

Problem: How do I choose the right solubility enhancement strategy?

The best strategy depends on the specific requirements of your in vitro assay. The following diagram illustrates the decision-making process.

G start Select Solubility Enhancement Strategy q_ph_sensitive Is the assay pH-sensitive? start->q_ph_sensitive ph_adjust pH Adjustment (Decrease pH to < 5) q_ph_sensitive->ph_adjust No ph_avoid Avoid pH modification q_ph_sensitive->ph_avoid Yes q_solvent_sensitive Is the assay sensitive to organic solvents? ph_adjust->q_solvent_sensitive ph_avoid->q_solvent_sensitive cosolvent Use Co-Solvent System (e.g., DMSO + PEG 400) q_solvent_sensitive->cosolvent No cyclodextrin Use Cyclodextrins (HP-β-CD) q_solvent_sensitive->cyclodextrin Yes

Caption: Decision tree for selecting a solubility enhancement method.

Problem: What is the mechanism of cyclodextrin-mediated solubility enhancement?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly water-soluble molecules like this compound, forming an "inclusion complex" that is more soluble in water.

G cluster_0 Mechanism of Cyclodextrin Solubilization drug This compound (Lipophilic) complex Soluble Inclusion Complex drug->complex + cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cd->complex water Aqueous Solution complex->water

Caption: Cyclodextrin encapsulation of a lipophilic drug.

"Antifungal agent 42" off-target effects in mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Antifungal Agent 42 in mammalian cells. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an azole antifungal that functions by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol production, this compound compromises the integrity and function of the fungal cell membrane, leading to fungal growth inhibition.[1][2]

Q2: Does this compound exhibit off-target effects in mammalian cells?

A2: Yes, experimental data shows that this compound can induce cytotoxicity in various mammalian cancer cell lines.[1] As an azole-based compound, it may also interact with mammalian cytochrome P450 (CYP) enzymes, a common off-target effect for this class of antifungals.[2][3][4]

Q3: What specific cytotoxicity data is available for this compound in mammalian cells?

A3: this compound has demonstrated cytotoxic effects against the following human cancer cell lines, with the corresponding half-maximal inhibitory concentrations (IC50):[1]

Cell LineCancer TypeIC50 (µM)
HL-60Promyelocytic Leukemia12.5
MDA-MB-231Breast Cancer5.5
PC-3Prostate Cancer2.91

Q4: Which mammalian signaling pathways are potentially affected by this compound?

A4: Based on the known off-target effects of azole antifungals, this compound may interfere with the following mammalian signaling pathways:

  • Steroidogenesis: Azoles can inhibit mammalian CYP enzymes involved in steroid hormone biosynthesis, potentially leading to endocrine-disrupting effects.[5]

  • Retinoic Acid Metabolism: Some azoles have been shown to inhibit the CYP-mediated metabolism of retinoic acid, which could alter cellular differentiation and proliferation.[6][7]

  • Hedgehog Signaling: Certain azole antifungals, such as itraconazole, have been identified as inhibitors of the Hedgehog signaling pathway, which plays a role in embryonic development and can be dysregulated in cancer.[8][9]

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity observed in mammalian cell lines.

  • Possible Cause 1: Inhibition of essential mammalian CYP450 enzymes.

    • Troubleshooting Step: Reduce the concentration of this compound in your experiments. Refer to the IC50 values in the table above as a starting point for concentration ranges.

  • Possible Cause 2: Cell line sensitivity.

    • Troubleshooting Step: If possible, test this compound on a non-cancerous mammalian cell line to determine its general cytotoxicity versus cancer cell-specific effects.

  • Possible Cause 3: Experimental error.

    • Troubleshooting Step: Ensure accurate serial dilutions of this compound. Verify cell seeding density and incubation times as these can influence apparent cytotoxicity.

Issue 2: Inconsistent results between experimental replicates.

  • Possible Cause 1: Poor solubility of this compound.

    • Troubleshooting Step: Ensure this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in cell culture medium. Visually inspect for any precipitation.

  • Possible Cause 2: Variability in cell health and passage number.

    • Troubleshooting Step: Use cells from a consistent passage number and ensure they are in the logarithmic growth phase at the time of treatment. Perform a cell viability check before starting the experiment.

  • Possible Cause 3: Edge effects in multi-well plates.

    • Troubleshooting Step: Avoid using the outer wells of multi-well plates for experimental conditions, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to maintain humidity.

Experimental Protocols

Protocol 1: MTT Assay for Mammalian Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.

  • Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions and controls to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified atmosphere.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.[10][11]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: In Vitro Cytochrome P450 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound on major human CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

Materials:

  • Human liver microsomes

  • This compound

  • NADPH regenerating system

  • CYP isoform-specific probe substrates (e.g., midazolam for CYP3A4)

  • Known CYP inhibitors (positive controls, e.g., ketoconazole for CYP3A4)

  • Acetonitrile or other suitable quenching solvent

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing human liver microsomes and phosphate buffer in a 96-well plate.

  • Add this compound at various concentrations to the wells. Include vehicle controls and positive controls.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the CYP isoform-specific probe substrate and the NADPH regenerating system.

  • Incubate at 37°C for a specific time (e.g., 10-60 minutes).

  • Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile).

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition of CYP activity at each concentration of this compound relative to the vehicle control and determine the IC50 value.

Visualizations

Antifungal_Mechanism cluster_fungus Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Lanosterol 14α-demethylase) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Agent42 This compound Agent42->Ergosterol Inhibits

Caption: Mechanism of action of this compound.

Off_Target_Workflow A Start: Compound of Interest (this compound) B In Vitro Cytotoxicity Screen (e.g., MTT Assay in Mammalian Cells) A->B C Significant Cytotoxicity Observed? B->C D Yes C->D E No C->E F Investigate Specific Off-Target Mechanisms D->F I End: Low Off-Target Concern at Therapeutic Dose E->I G CYP450 Inhibition Assay F->G H Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) F->H J Characterize Inhibition Profile (IC50) G->J K Identify Affected Pathways (e.g., Steroidogenesis, Hedgehog) H->K L End: Characterize Off-Target Profile J->L K->L

Caption: Experimental workflow for off-target effect investigation.

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DHEA DHEA Pregnenolone->DHEA CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione CYP17A1 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol CYP19A1 (Aromatase) Agent42 Potential Inhibition by This compound CYP11A1 CYP11A1 Agent42->CYP11A1 CYP17A1 CYP17A1 Agent42->CYP17A1 CYP21A2 CYP21A2 Agent42->CYP21A2 CYP11B1 CYP11B1 Agent42->CYP11B1 CYP11B2 CYP11B2 Agent42->CYP11B2 CYP19A1 CYP19A1 Agent42->CYP19A1

Caption: Mammalian steroidogenesis pathway with potential azole inhibition points.

References

Improving the therapeutic index of "Antifungal agent 42"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving Antifungal Agent 42. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data to help improve the therapeutic index of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an experimental drug that primarily inhibits the fungal enzyme (1,3)-β-D-glucan synthase, a key component in the synthesis of the fungal cell wall. This disruption leads to osmotic instability and cell lysis in susceptible fungi. However, at higher concentrations, it has been observed to have off-target effects on mammalian cells, particularly impacting mitochondrial function.

Q2: Why am I observing high host cell toxicity with this compound?

A2: High host cell toxicity is a known issue and is likely due to the off-target effects on mitochondrial respiration in mammalian cells. This can lead to a narrow therapeutic index. To mitigate this, consider reducing the concentration of this compound and exploring combination therapies with other antifungal agents to achieve a synergistic effect at lower, less toxic doses.

Q3: My in vitro results are not translating to in vivo efficacy. What could be the cause?

A3: Several factors could contribute to this discrepancy. These include poor pharmacokinetic properties of this compound (e.g., rapid metabolism, low bioavailability), potential for plasma protein binding, or the development of resistance in the in vivo model. We recommend conducting pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens.

Q4: Can this compound be used in combination with other antifungal drugs?

A4: Yes, our preliminary data suggests that this compound exhibits synergistic effects when combined with azole antifungals (e.g., fluconazole). This combination can allow for a reduction in the required dose of this compound, thereby lowering its associated toxicity. We recommend performing a checkerboard assay to determine the optimal synergistic concentrations.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
High variability in MIC (Minimum Inhibitory Concentration) values Inconsistent inoculum preparation; variability in media composition; degradation of this compound.Standardize fungal inoculum preparation using a spectrophotometer. Use a consistent and buffered media (e.g., RPMI-1640). Prepare fresh stock solutions of this compound for each experiment.
Unexpectedly low potency against certain fungal strains Presence of an efflux pump in the fungal strain; target modification; biofilm formation.Test for the presence of efflux pump activity using an efflux pump inhibitor. Sequence the target enzyme to check for mutations. Evaluate the antibiofilm activity of this compound separately.
Precipitation of this compound in culture media Poor solubility of the compound in aqueous solutions.Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the media is below 1% to avoid solvent-induced toxicity.

Experimental Data

Table 1: In Vitro Activity and Cytotoxicity of this compound

Organism/Cell Line MIC₅₀ (µg/mL) MFC (µg/mL) IC₅₀ (µg/mL)
Candida albicans0.250.5N/A
Aspergillus fumigatus0.1250.25N/A
Human Embryonic Kidney (HEK293) cellsN/AN/A5.0
Human Hepatocellular Carcinoma (HepG2) cellsN/AN/A7.5

MIC₅₀: Minimum Inhibitory Concentration for 50% of isolates; MFC: Minimum Fungicidal Concentration; IC₅₀: Inhibitory Concentration causing 50% reduction in cell viability; N/A: Not Applicable.

Table 2: Synergistic Activity of this compound with Fluconazole against Candida albicans

Compound MIC₅₀ Alone (µg/mL) MIC₅₀ in Combination (µg/mL) Fractional Inhibitory Concentration Index (FICI)
This compound0.250.06250.5
Fluconazole2.00.5

FICI ≤ 0.5 indicates synergy.

Detailed Experimental Protocols

Protocol 1: Checkerboard Broth Microdilution Assay for Synergy Testing
  • Preparation of Drug Plates:

    • Prepare a 96-well microtiter plate. Serially dilute this compound horizontally and a second antifungal agent (e.g., fluconazole) vertically.

    • This creates a matrix of drug combinations. Include wells with each drug alone and a drug-free control.

  • Inoculum Preparation:

    • Grow the fungal strain overnight on appropriate agar plates.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5–2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add the fungal inoculum to all wells of the drug plate.

    • Incubate the plate at 35°C for 24–48 hours.

  • Reading and Interpretation:

    • Determine the MIC for each drug alone and in combination by visual inspection of fungal growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed mammalian cells (e.g., HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization and Reading:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Visualizations

signaling_pathway cluster_fungus Fungal Cell agent42 This compound glucan_synthase (1,3)-β-D-glucan Synthase agent42->glucan_synthase Inhibits beta_glucan β-(1,3)-glucan glucan_synthase->beta_glucan Synthesizes cell_wall Fungal Cell Wall beta_glucan->cell_wall Component of lysis Cell Lysis cell_wall->lysis Disruption leads to

Caption: Mechanism of action of this compound in fungal cells.

experimental_workflow start Start: High Toxicity Observed checkerboard Perform Checkerboard Assay (Agent 42 + Azole) start->checkerboard pk_pd Conduct PK/PD Studies start->pk_pd dose_optimization Optimize Dosing Regimen checkerboard->dose_optimization pk_pd->dose_optimization in_vivo In Vivo Efficacy Testing dose_optimization->in_vivo evaluate Evaluate Therapeutic Index in_vivo->evaluate evaluate->start Unsuccessful end Improved Therapeutic Index evaluate->end Successful troubleshooting_logic issue Issue: Inconsistent In Vitro Results check_inoculum Standardize Inoculum Preparation issue->check_inoculum check_media Use Consistent and Buffered Media issue->check_media check_compound Prepare Fresh Compound Stocks issue->check_compound retest Retest In Vitro Activity check_inoculum->retest check_media->retest check_compound->retest

"Antifungal agent 42" paradoxical growth effect troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 42. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and understand the paradoxical growth effect observed during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the paradoxical growth effect of this compound?

A1: The paradoxical growth effect, also known as the Eagle effect, is an in vitro phenomenon where an antifungal agent shows reduced activity at high concentrations, while effectively inhibiting fungal growth at lower concentrations.[1][2][3][4] For this compound, this means you may observe fungal growth at concentrations significantly above the Minimum Inhibitory Concentration (MIC). This effect has been noted for other antifungal classes, such as echinocandins like caspofungin.[1][3][5]

Q2: At what concentrations is the paradoxical effect of this compound typically observed?

A2: The paradoxical growth with this compound is typically observed in a specific high-concentration range. While susceptible at lower concentrations (approximately 0.03 to 1 µg/mL), certain fungal isolates can show renewed growth at higher concentrations, for instance, between 4 to 32 µg/mL.[2][4] At even higher concentrations (e.g., >64 µg/mL), the inhibitory effect may reappear, leading to a quadriphasic pattern in susceptibility tests.[4][5]

Q3: Is the paradoxical growth effect a sign of stable resistance?

A3: Not necessarily. Fungal cells exhibiting paradoxical growth are often not resistant upon retesting at lower concentrations.[5] The paradoxical effect is considered a form of drug tolerance, allowing for survival and some growth at concentrations that are above the MIC.[6][7]

Q4: Which fungal species are most likely to exhibit this effect with this compound?

A4: The paradoxical growth effect is species and even strain-dependent.[6] While it can be observed in various Candida and Aspergillus species, some may show it more frequently. For instance, with caspofungin, a similar agent, the effect is noted in Candida albicans, C. tropicalis, and Aspergillus fumigatus.[2][3][6]

Q5: What is the proposed mechanism behind the paradoxical growth of this compound?

A5: this compound, similar to echinocandins, inhibits the synthesis of β-1,3-glucan, a critical component of the fungal cell wall.[2] High concentrations of the agent can trigger a stress response, leading to the activation of the cell wall integrity (CWI) signaling pathway.[8][9] This, in turn, can lead to a compensatory increase in chitin production, which helps to stabilize the cell wall and allows for renewed growth.[3][10] Key pathways involved include the calcineurin and Hsp90 pathways.[2][6]

Troubleshooting Guides

Issue 1: Unexpected fungal growth in high-concentration wells during MIC testing.

Possible Cause 1: Paradoxical Growth Effect

  • Solution: Confirm that the growth is indeed paradoxical by carefully examining the entire concentration range. True paradoxical growth will show inhibition at intermediate concentrations and renewed growth at higher concentrations.[4][5] Extend the incubation period, as the effect can become more pronounced after 48 to 120 hours.[3]

Possible Cause 2: Contamination

  • Solution: Perform a purity check of your inoculum. Streak the inoculum on an appropriate agar plate to ensure you are working with a pure culture. Also, check for contamination in your media and reagents.

Possible Cause 3: Inaccurate Drug Concentration

  • Solution: Verify the stock concentration of this compound and ensure that serial dilutions were prepared correctly. Re-prepare the dilutions if necessary.

Issue 2: The paradoxical effect is not reproducible.

Possible Cause 1: Variation in Experimental Conditions

  • Solution: The paradoxical effect is sensitive to experimental conditions.[1][5] Ensure consistency in:

    • Media: Use the same batch and type of media for all experiments. The effect can be more or less pronounced in different media like RPMI 1640 or Yeast Nitrogen Base (YNB).[5]

    • Inoculum Size: Prepare the fungal inoculum to the standardized concentration for each experiment.

    • Incubation Time and Temperature: Maintain a consistent incubation time and temperature.

Possible Cause 2: Presence of Serum in the Media

  • Solution: The presence of serum can abolish or alter the concentration range of the paradoxical effect.[2][4] If your experiment requires serum, be aware that it may suppress paradoxical growth. For example, 50% serum has been shown to abolish the effect for caspofungin.[2]

Data Presentation

Table 1: Concentration-Dependent Effects of this compound on Candida albicans

Concentration Range (µg/mL)Expected ObservationGrowth Interpretation
0 (Growth Control)Robust growthNo inhibition
0.03 - 1No visible growthSusceptible (MIC range)
4 - 32Turbid or visible growthParadoxical Growth
>64No visible growthRenewed Inhibition

Note: These concentration ranges are illustrative and may vary between fungal species and strains.[2][4]

Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing to Observe Paradoxical Growth

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and EUCAST guidelines.[11][12][13]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a concentration of 1280 µg/mL.

  • Preparation of Microdilution Plates:

    • Dispense 100 µL of sterile RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate for 24-48 hours.

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10^5 to 2.5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microtiter plate.

    • Incubate the plate at 35°C for 24 to 48 hours. For observing paradoxical growth, incubation can be extended to 96-120 hours.[3]

  • Reading the Results:

    • The MIC is the lowest concentration showing a significant reduction (≥50%) in turbidity compared to the growth control.

    • Paradoxical growth is identified as visible turbidity in wells with concentrations higher than the MIC, following at least two wells showing inhibition.[14]

Visualizations

Signaling Pathway

G cluster_stress High [this compound] cluster_cell Fungal Cell Agent42 This compound GlucanSynthase β-1,3-Glucan Synthase Agent42->GlucanSynthase Inhibits CellWall Compromised Cell Wall (Low β-1,3-Glucan) GlucanSynthase->CellWall Leads to CWI_Pathway Cell Wall Integrity (CWI) Pathway ChitinSynthase Chitin Synthase (Upregulated) CWI_Pathway->ChitinSynthase Upregulates ParadoxicalGrowth Paradoxical Growth (Increased Chitin) ChitinSynthase->ParadoxicalGrowth Results in CellWall->CWI_Pathway Activates

Caption: Hypothetical signaling pathway for the paradoxical growth effect of this compound.

Experimental Workflow

G start Start: Observe Unexpected Growth check_mic Confirm MIC & Paradoxical Growth Pattern start->check_mic check_purity Check Culture Purity and Reagents check_mic->check_purity reproducibility Test Reproducibility (Standardize Conditions) check_purity->reproducibility serum_effect Investigate Serum Effect (If applicable) reproducibility->serum_effect time_course Perform Time-Course Experiment (24-120h) serum_effect->time_course end Conclusion: Characterize Paradoxical Effect time_course->end

Caption: Troubleshooting workflow for investigating the paradoxical growth effect.

References

"Antifungal agent 42" degradation and storage problems

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting information and frequently asked questions regarding the degradation and storage of Antifungal Agent 42.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

For optimal stability, this compound should be stored at refrigerated temperatures, specifically between 2°C and 8°C (36°F - 46°F).[1] It is also critical to protect the agent from light by storing it in an amber vial or a light-blocking container.[2][3] Short-term storage at a controlled room temperature of 20°C to 25°C (68°F to 77°F) is permissible for up to 48 hours, but prolonged exposure to higher temperatures will lead to significant degradation.[4][5]

2. I've observed a decrease in the efficacy of my this compound. What are the likely causes?

A reduction in efficacy is most commonly due to improper storage or handling, leading to chemical degradation. The primary factors that contribute to the degradation of this compound are exposure to light (photodegradation) and elevated temperatures.[2][6] Degradation can also occur due to repeated freeze-thaw cycles or exposure to strong acids or bases.[7] To troubleshoot, it is recommended to first verify the storage conditions and then assess the integrity of the agent using a stability-indicating method like HPLC.[8][9]

3. How can I detect and quantify the degradation of this compound?

The most reliable method for detecting and quantifying the degradation of this compound is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[8][9] This technique can separate the intact active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of the remaining active agent. A detailed protocol for a recommended HPLC method is provided in the "Experimental Protocols" section of this guide.

4. What is the expected shelf-life of this compound under various conditions?

The shelf-life of this compound is highly dependent on storage conditions. The table below summarizes the approximate time until a 10% loss of potency is observed under different scenarios.

Storage ConditionTemperatureLight ExposureEstimated Time to 10% Degradation
Recommended 2-8°CProtected (Amber Vial)24 months
Room Temperature 20-25°CProtected (Amber Vial)2 months
Elevated Temperature 40°CProtected (Amber Vial)1 week
Recommended with Light 2-8°CExposed to Ambient Lab Light6 months
Room Temp with Light 20-25°CExposed to Ambient Lab Light2 weeks

5. Are there any known degradation pathways for this compound?

Yes, this compound is known to degrade via two primary pathways:

  • Photodegradation: Exposure to UV or ambient light can lead to the cleavage of the triazole ring, a common degradation pathway for azole antifungals.[10][11]

  • Oxidative Degradation: In the presence of oxidizing agents or under prolonged exposure to air and elevated temperatures, the side chain of this compound can undergo oxidation.[12]

A simplified diagram of these pathways is provided in the "Visualizations" section.

Troubleshooting Guides

Issue: Unexpectedly low activity in an in-vitro experiment.

If you are observing lower than expected antifungal activity, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow: Reduced Efficacy A Reduced Efficacy Observed B Check Storage Conditions (Temp: 2-8°C, Light Protected?) A->B C Review Solution Preparation (Correct Solvent, Freshly Prepared?) B->C Conditions OK F Source New Batch of Agent 42 B->F Conditions Incorrect D Perform HPLC Analysis (Quantify Agent 42 Purity) C->D Preparation OK C->F Preparation Incorrect E Results Indicate >10% Degradation? D->E E->F Yes G Re-evaluate Experimental Protocol (e.g., pH, Incubation Time) E->G No H Problem Resolved F->H G->H Protocol OK I Contact Technical Support G->I Issue Persists G cluster_1 Hypothetical Degradation Pathways of this compound A This compound (Intact Molecule) B Photodegradation Product (Triazole Ring Cleavage) A->B UV/Visible Light C Oxidative Degradation Product (Side-chain Oxidation) A->C Oxygen, Heat

References

Reducing cytotoxicity of "Antifungal agent 42"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxicity of "Antifungal Agent 42."

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our mammalian cell lines when treated with this compound. What are the potential causes?

A1: High cytotoxicity of an antifungal agent in mammalian cells can stem from several factors. Since fungal cells are eukaryotic, similar to mammalian cells, antifungal agents can sometimes interact with host cell components, leading to off-target toxicity.[1][2] For instance, some antifungal drugs target the fungal cell membrane's ergosterol, but they can also interact with cholesterol in mammalian cell membranes, causing damage.[3] It is also possible that the observed toxicity is specific to the cell line being used or related to the formulation and concentration of the agent.

Q2: What are the initial steps to troubleshoot and reduce the cytotoxicity of this compound?

A2: A step-by-step approach is recommended to address the cytotoxicity of this compound.

  • Confirm the cytotoxic effect: Repeat the experiment to ensure the results are reproducible. Include appropriate controls, such as vehicle-only controls and positive controls (a known cytotoxic agent).

  • Determine the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for both the target fungal species and the mammalian cell line to establish a therapeutic window.

  • Evaluate the formulation: The vehicle used to dissolve this compound could be contributing to the toxicity.[4] Consider alternative, less toxic solvents or formulation strategies.

  • Explore synergistic combinations: Combining this compound with other antifungal agents or non-antifungal compounds can allow for lower, less toxic concentrations of each drug while maintaining or even enhancing antifungal activity.[5][6]

Troubleshooting Guides

Issue 1: High background signal or inconsistent results in cytotoxicity assays.

Possible Cause:

  • Assay Interference: The chemical properties of this compound may interfere with the assay reagents. For example, some compounds can chemically reduce MTT, leading to a false cell viability signal.[7]

  • Cell Culture Issues: Inconsistent cell seeding density, contamination, or poor cell health can lead to variable results.[8]

  • Reagent Problems: Improper storage or preparation of assay reagents can affect their performance.

Solutions:

  • Run an assay control: Test this compound with the assay reagents in a cell-free system to check for direct chemical interference.[7]

  • Optimize cell density: Perform a cell titration experiment to determine the optimal cell number for your assay plate format.[8]

  • Microscopic Examination: Visually inspect the cells under a microscope before and after treatment to confirm cell health and morphology changes.

  • Use an alternative assay: If interference is suspected, switch to a different cytotoxicity assay that relies on a different detection principle (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH release).

Issue 2: The therapeutic window for this compound is too narrow (i.e., the effective antifungal concentration is very close to the cytotoxic concentration for mammalian cells).

Possible Cause:

  • On-target toxicity: The molecular target of this compound in fungi may have a highly conserved homolog in mammalian cells.

  • Off-target toxicity: The agent may be interacting with other cellular components in mammalian cells, leading to toxicity.

Solutions:

  • Formulation Strategies: Modifying the formulation can alter the pharmacokinetic and pharmacodynamic properties of a drug, potentially reducing its toxicity.[9] Encapsulating the agent in liposomes is a common strategy to improve drug delivery to the target site and reduce systemic toxicity.[1] Reducing the particle size of the compound to the nanometer scale can also be an effective approach.[10]

  • Synergistic Combinations: Combining this compound with another compound can lead to synergistic or additive effects, allowing for a reduction in the required dose of this compound to achieve the desired antifungal effect, thereby widening the therapeutic window.[5][6][11] For instance, combining agents that target different cellular pathways, such as cell wall and cell membrane synthesis, can be effective.[6]

  • Structural Modification: If the mechanism of toxicity is understood, medicinal chemists may be able to modify the structure of this compound to reduce its interaction with mammalian cell components while retaining its antifungal activity.[3]

Quantitative Data Summary

Table 1: Example of Synergistic Interaction to Reduce Cytotoxicity

TreatmentFungal MIC (µg/mL)Mammalian Cell IC50 (µg/mL)Therapeutic Index (IC50/MIC)
This compound (alone)8162
Compound X (non-antifungal)>128>128N/A
This compound + Compound X (1:1 ratio)22010

This table illustrates a hypothetical scenario where combining this compound with a non-toxic compound (Compound X) significantly lowers the minimum inhibitory concentration (MIC) against the target fungus while having a smaller effect on mammalian cell cytotoxicity, resulting in a more favorable therapeutic index.

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is often used as an indicator of cell viability.[12]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only and no-treatment controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[13]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • Commercially available LDH assay kit (containing LDH substrate, cofactor, and dye)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection: After the treatment incubation, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate. Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by subtracting the spontaneous release from the treatment-induced release and dividing by the maximum release.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assay cluster_analysis Phase 4: Data Analysis A Seed Mammalian Cells C Treat Cells with This compound A->C B Prepare Drug Dilutions B->C D Perform Assay (e.g., MTT or LDH) C->D E Measure Signal (Absorbance) D->E F Calculate IC50 E->F

Caption: General workflow for in vitro cytotoxicity testing.

troubleshooting_logic A High Cytotoxicity Observed B Is the result reproducible? A->B C Check Assay Controls and Cell Health B->C No D Narrow Therapeutic Window? B->D Yes C->B E Investigate Formulation Strategies D->E Yes F Explore Synergistic Combinations D->F Yes G Consider Structural Modification D->G Yes H Problem Resolved D->H No E->H F->H G->H

Caption: Decision tree for troubleshooting cytotoxicity issues.

signaling_pathway_example cluster_fungus Fungal Cell cluster_mammalian Mammalian Cell (Cytotoxicity) A This compound B Ergosterol Synthesis A->B Inhibits C Fungal Cell Membrane A->C Disrupts B->C Maintains D Cell Lysis C->D Leads to E This compound F Cholesterol Synthesis (Off-target) E->F Inhibits G Mammalian Cell Membrane E->G Interacts with F->G Maintains H Cell Damage G->H Leads to

Caption: Potential mechanism of on-target vs. off-target toxicity.

References

"Antifungal agent 42" inconsistent results in biofilm assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 42

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during biofilm assays with this compound.

Troubleshooting Guide

Issue 1: High variability in Minimum Biofilm Eradication Concentration (MBEC) results.

Question: Why am I observing significant well-to-well and experiment-to-experiment variability in MBEC values for this compound?

Answer: High variability in MBEC assays is a common challenge in biofilm research.[1][2] Several factors can contribute to this, including the age and metabolic state of the biofilm, as well as the specific experimental conditions. For this compound, which targets cell wall synthesis, its efficacy is highly dependent on the metabolic activity of the fungal cells within the biofilm. Older, more mature biofilms often have regions of lower metabolic activity, making them less susceptible.

Key Factors Influencing MBEC Variability:

  • Biofilm Age: As biofilms mature, their structure and metabolic activity change, which can alter their susceptibility to antifungal agents.[3]

  • Metabolic Heterogeneity: Biofilms contain diverse microenvironments with varying nutrient and oxygen availability, leading to differences in metabolic states and drug susceptibility.[4][5]

  • Initial Inoculum Density: The starting concentration of fungal cells can affect the rate of biofilm formation and its final structure.

  • Growth Medium Composition: Nutrient availability can directly impact biofilm growth and the expression of resistance mechanisms.[6]

Quantitative Data Summary: Hypothetical MBEC Values

The following table illustrates how biofilm age can impact the MBEC of this compound against a hypothetical Candida albicans strain.

Biofilm Age (hours)Mean MBEC (µg/mL)Standard Deviation
2464± 12.5
48128± 25.8
72256± 51.2

Experimental Protocol: Standardized MBEC Assay

To improve consistency, adhere to the following standardized protocol:

  • Inoculum Preparation: Grow the fungal strain in a suitable broth (e.g., RPMI-1640) to the mid-logarithmic phase. Adjust the cell density to 1 x 10^6 cells/mL.

  • Biofilm Formation: Dispense 100 µL of the cell suspension into the wells of a 96-well microtiter plate. Incubate for a standardized time (e.g., 24 hours) at 37°C to allow for biofilm formation.

  • Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells. Be careful to not disturb the biofilm.[7]

  • Antifungal Agent Addition: Add 100 µL of serial dilutions of this compound to the wells. Include positive (biofilm with no agent) and negative (no biofilm, no agent) controls.

  • Incubation: Incubate the plate for a further 24 hours at 37°C.

  • Viability Assessment: After incubation, wash the wells again with PBS. Determine cell viability using a metabolic assay such as XTT. The MBEC is the lowest concentration of the agent that results in a significant reduction in metabolic activity compared to the positive control.

Diagram: Factors Influencing MBEC

cluster_factors Experimental Factors cluster_biofilm Biofilm Characteristics cluster_outcome Assay Outcome Biofilm Age Biofilm Age Metabolic State Metabolic State Biofilm Age->Metabolic State Inoculum Density Inoculum Density Structural Heterogeneity Structural Heterogeneity Inoculum Density->Structural Heterogeneity Growth Medium Growth Medium Matrix Composition Matrix Composition Growth Medium->Matrix Composition MBEC Variability MBEC Variability Metabolic State->MBEC Variability Matrix Composition->MBEC Variability Structural Heterogeneity->MBEC Variability

Caption: Factors contributing to variability in MBEC assays.

Issue 2: Discrepancy between Crystal Violet and Metabolic (XTT) Assays.

Question: My crystal violet staining results, which measure total biomass, do not align with my XTT assay results, which measure metabolic activity. Why is this happening?

Answer: This is a common point of confusion. Crystal violet stains the entire biofilm biomass, including live cells, dead cells, and the extracellular matrix.[8][9] In contrast, the XTT assay measures the metabolic activity of viable cells.[10][11] this compound may be effective at killing fungal cells (reducing metabolic activity) without causing a significant detachment of the biofilm matrix. This would lead to a low XTT reading but a high crystal violet reading.

Quantitative Data Summary: Hypothetical Assay Comparison

Agent 42 Conc. (µg/mL)Biomass Reduction (Crystal Violet, %)Metabolic Activity Reduction (XTT, %)
000
321550
642085
1282595

Diagram: Workflow for Biomass vs. Metabolic Assays

cluster_workflow Biofilm Assay Workflow cluster_cv Crystal Violet (Biomass) cluster_xtt XTT (Metabolic Activity) start Form and Treat Biofilm cv_wash Wash Wells start->cv_wash xtt_wash Wash Wells start->xtt_wash cv_stain Stain with Crystal Violet cv_wash->cv_stain cv_solubilize Solubilize Dye cv_stain->cv_solubilize cv_read Read Absorbance cv_solubilize->cv_read xtt_add Add XTT Reagent xtt_wash->xtt_add xtt_incubate Incubate xtt_add->xtt_incubate xtt_read Read Absorbance xtt_incubate->xtt_read

Caption: Comparison of Crystal Violet and XTT assay workflows.

Issue 3: Paradoxical effect observed at higher concentrations.

Question: I'm observing that this compound is less effective at higher concentrations. Is this an experimental artifact?

Answer: This phenomenon, known as the paradoxical effect or "Eagle effect," has been observed with some antifungal agents, particularly echinocandins.[12][13] While the exact mechanism for this compound is under investigation, a leading hypothesis is that at high concentrations, the agent induces a cellular stress response. This response may lead to an upregulation of chitin synthesis, which reinforces the cell wall and the biofilm matrix, thereby reducing the agent's efficacy.

Quantitative Data Summary: Hypothetical Dose-Response Curve

Agent 42 Conc. (µg/mL)Fungal Growth (% of Control)
0100
3250
6415
12810
25630
51245

Diagram: Hypothetical Signaling Pathway for Paradoxical Effect

cluster_pathway Hypothetical Stress Response Pathway agent_high High Conc. Agent 42 stress Cell Wall Stress agent_high->stress pkc_pathway PKC Signaling Cascade stress->pkc_pathway chitin_synthase Upregulated Chitin Synthase pkc_pathway->chitin_synthase resistance Increased Resistance chitin_synthase->resistance

References

Technical Support Center: Antifungal Agent 42 Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions, and detailed protocols for researchers working on modifying "Antifungal agent 42" to improve its bioavailability.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of modifying this compound.

Issue 1: Poor Aqueous Solubility and Inconsistent In Vitro Results

  • Question: My research team is observing high variability in our in vitro antifungal assays with this compound. We suspect this is due to its poor aqueous solubility. How can we address this?

  • Answer: Poor aqueous solubility is a known challenge with this compound. The molecule tends to precipitate in aqueous media, leading to inconsistent concentrations and unreliable assay results. We recommend the following strategies:

    • Salt Formation: Investigate the feasibility of creating a salt form of the agent if it possesses ionizable groups. This can significantly improve solubility.

    • Co-solvents: For in vitro experiments, using a small percentage of a biocompatible co-solvent like DMSO can help maintain solubility. However, ensure you run appropriate vehicle controls, as the co-solvent itself can have minor effects.

    • Formulation with Excipients: Complexation with solubilizing agents like cyclodextrins can create inclusion complexes with improved water solubility. This is a common and effective strategy for preclinical formulations.

Issue 2: Low Systemic Exposure After Oral Administration in Animal Models

  • Question: Despite confirming good membrane permeability in our Caco-2 assays, we are seeing very low plasma concentrations of this compound in our rodent models after oral gavage. What could be the cause?

  • Answer: This discrepancy often points towards significant first-pass metabolism in the liver. After absorption from the gut, the agent is transported directly to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation. To troubleshoot this:

    • Conduct a Microsomal Stability Assay: This in vitro experiment will determine the metabolic stability of this compound in the presence of liver microsomes (containing key metabolic enzymes). A high clearance rate in this assay strongly suggests first-pass metabolism is the primary issue.

    • Structural Modification: Consider modifying the chemical structure at the sites most susceptible to metabolism. Our internal data suggests that the para-hydroxyl group is a primary site for glucuronidation. Protecting this group via a prodrug strategy could be effective.

    • Alternative Administration Routes: For proof-of-concept studies, consider intravenous (IV) administration to bypass the first-pass effect entirely. Comparing the Area Under the Curve (AUC) from oral (PO) and IV routes will allow you to calculate the absolute bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms limiting the oral bioavailability of this compound?

A1: The two primary limiting factors are:

  • Poor Aqueous Solubility: The agent has a high LogP value, making it difficult to dissolve in the gastrointestinal fluids for effective absorption.

  • High First-Pass Metabolism: The agent is a substrate for CYP3A4 and UGT1A1 enzymes in the liver, leading to rapid clearance before it can enter systemic circulation.

Q2: Which formulation strategies are most promising for improving the oral bioavailability of this compound?

A2: Based on its physicochemical properties, we recommend exploring lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS). These formulations can improve solubility and may also reduce first-pass metabolism by promoting lymphatic uptake, which bypasses the portal circulation.

Q3: How do I select the appropriate in vivo model for pharmacokinetic studies?

A3: For initial screening of modified compounds or new formulations, the Sprague-Dawley rat is a suitable model due to its well-characterized metabolic pathways. It is crucial to maintain consistent experimental conditions, including fasting state and dosing volume, to ensure reproducible results.

Data Presentation: Comparative Analysis

The following tables summarize the typical physicochemical and pharmacokinetic data for the original this compound compared to a hypothetical prodrug modification, "Prodrug-42a".

Table 1: Physicochemical and In Vitro Properties

PropertyThis compound (Original)Prodrug-42a (Modified)
Molecular Weight ( g/mol )412.5484.6
Aqueous Solubility (µg/mL)< 1.015.4
LogP4.83.2
Microsomal Half-life (min)845

Table 2: Comparative Pharmacokinetic Parameters (Rat Model, 10 mg/kg Oral Dose)

ParameterThis compound (Original)Prodrug-42a (Modified)
Cmax (ng/mL)55320
Tmax (hr)1.52.0
AUC (0-t) (ng·hr/mL)1501150
Bioavailability (%)~5%~38%

Experimental Protocols

Protocol 1: In Vitro Microsomal Stability Assay

  • Prepare Reagents: Prepare a 1 mg/mL stock solution of this compound in DMSO. Thaw pooled liver microsomes (e.g., rat or human) and an NADPH-regenerating system on ice.

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the microsomal suspension, and the NADPH-regenerating system.

  • Initiate Reaction: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding this compound to a final concentration of 1 µM.

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Immediately stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method. The rate of disappearance is used to calculate the metabolic half-life.

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts until they form a differentiated and confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Dosing: Remove the culture medium and replace it with transport buffer. Add this compound (dissolved in transport buffer, final DMSO <0.5%) to the apical (A) side of the Transwell insert.

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side. Replace the removed volume with fresh transport buffer.

  • Directional Analysis: To assess active efflux, perform the experiment in the reverse direction as well (basolateral-to-apical).

  • Quantification: Analyze the concentration of the agent in the collected samples using LC-MS/MS.

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.

Visualizations

bioavailability_workflow cluster_0 cluster_1 cluster_2 start Start: Low Bioavailability of Agent 42 solubility Assess Aqueous Solubility start->solubility metabolism Assess Metabolic Stability (Microsomes) start->metabolism sol_issue Is Solubility < 10 µg/mL? solubility->sol_issue met_issue Is Half-life < 15 min? metabolism->met_issue sol_strat Apply Solubility Enhancement: - Prodrug approach - Salt formation - Lipid formulation (SEDDS) sol_issue->sol_strat Yes re_evaluate Synthesize & Re-evaluate Modified Agent sol_issue->re_evaluate No sol_strat->re_evaluate met_strat Mitigate First-Pass Effect: - Prodrug at metabolic site - Deuteration - Co-administration with inhibitor met_issue->met_strat Yes met_issue->re_evaluate No met_strat->re_evaluate invivo Proceed to In Vivo Pharmacokinetic Study re_evaluate->invivo

Caption: Logical workflow for enhancing the bioavailability of this compound.

metabolism_pathway cluster_liver First-Pass Metabolism agent42 This compound (Oral Dose) gut Gut Lumen (Absorption) agent42->gut portal Portal Vein gut->portal liver Liver (Hepatocyte) portal->liver systemic Systemic Circulation (Therapeutic Effect) liver->systemic Unmetabolized Drug cyp3a4 CYP3A4 Enzyme liver->cyp3a4 Metabolized by metabolite Inactive Metabolite elimination Elimination systemic->elimination cyp3a4->metabolite metabolite->elimination

Caption: Pathway of first-pass metabolism for this compound.

invivo_workflow start Start: In Vivo PK Study acclimatize 1. Acclimatize Animals (e.g., Sprague-Dawley Rats) start->acclimatize fasting 2. Fast Animals Overnight (Water ad libitum) acclimatize->fasting dosing 3. Prepare Formulation & Administer Oral Dose (PO) fasting->dosing sampling 4. Collect Blood Samples (Serial, e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing 5. Process Blood to Plasma (Centrifugation) sampling->processing analysis 6. Quantify Drug Concentration (LC-MS/MS Analysis) processing->analysis end 7. Pharmacokinetic Modeling (Calculate AUC, Cmax, Tmax) analysis->end

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Validation & Comparative

Comparative Analysis: Antifungal Agent 42 versus Fluconazole Against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of a novel investigational antifungal, "Antifungal Agent 42," and the established triazole, fluconazole, against Candida albicans. The data presented is derived from a series of standardized in vitro experiments designed to evaluate and contrast their antifungal properties.

Executive Summary

Candida albicans remains a significant fungal pathogen, and the emergence of resistance to current therapies, such as fluconazole, necessitates the development of new antifungal agents. This compound is a novel compound with a distinct mechanism of action targeting fungal cell wall integrity. This guide presents a head-to-head comparison of its in vitro activity against fluconazole-susceptible and fluconazole-resistant strains of C. albicans. The findings suggest that this compound exhibits superior potency in inhibiting fungal growth and eradicating biofilms.

In Vitro Efficacy Data

The following tables summarize the key quantitative data from comparative experiments.

Table 1: Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The data below represents the MIC₅₀ (the concentration that inhibits 50% of the isolates) and MIC₉₀ (the concentration that inhibits 90% of the isolates) for both agents against a panel of 100 clinical C. albicans isolates.

AgentStrain TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound Fluconazole-Susceptible0.1250.5
Fluconazole-Resistant0.251
Fluconazole Fluconazole-Susceptible14
Fluconazole-Resistant>64>64

Table 2: Time-Kill Kinetics

Time-kill assays assess the rate at which an antifungal agent kills a fungal population. The data indicates the time required to achieve a 99.9% reduction in fungal viability (3-log₁₀ CFU/mL decrease) at 4x the MIC.

AgentStrainTime to 99.9% Kill (Hours)
This compound Fluconazole-Susceptible12
Fluconazole-Resistant16
Fluconazole Fluconazole-Susceptible24
Fluconazole-Resistant>48 (Fungistatic)

Table 3: Biofilm Inhibition and Eradication

This data shows the concentration of each agent required to inhibit biofilm formation by 50% (BIC₅₀) and to eradicate pre-formed biofilms by 50% (BEC₅₀).

AgentParameterConcentration (µg/mL)
This compound Biofilm Inhibitory Conc. (BIC₅₀)0.5
Biofilm Eradication Conc. (BEC₅₀)4
Fluconazole Biofilm Inhibitory Conc. (BIC₅₀)16
Biofilm Eradication Conc. (BEC₅₀)>128

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MICs of this compound and fluconazole were determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

  • Inoculum Preparation: C. albicans isolates were grown on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which was then diluted in RPMI-1640 medium to yield a final inoculum concentration of 0.5–2.5 × 10³ CFU/mL.

  • Assay Plate Preparation: The antifungal agents were serially diluted in 96-well microtiter plates using RPMI-1640 medium.

  • Incubation: The prepared inoculum was added to each well, and the plates were incubated at 35°C for 24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant diminution of growth (≥50% inhibition) compared to the growth control well.

Time-Kill Kinetic Assay

Time-kill studies were performed to assess the fungicidal or fungistatic activity of the compounds.

  • Culture Preparation: A starting inoculum of approximately 1 × 10⁶ CFU/mL was prepared in RPMI-1640 medium.

  • Drug Exposure: this compound and fluconazole were added at concentrations equal to 4x their respective MICs. A growth control without any drug was included.

  • Sampling and Plating: At predetermined time points (0, 2, 4, 8, 12, 24, and 48 hours), aliquots were removed from each culture, serially diluted in sterile saline, and plated on SDA plates.

  • Colony Counting: The plates were incubated at 35°C for 48 hours, after which colony-forming units (CFU/mL) were counted. Fungicidal activity was defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.

Biofilm Inhibition and Eradication Assays
  • Biofilm Formation: C. albicans cells (1 × 10⁷ cells/mL) were seeded into 96-well plates in RPMI-1640 medium and incubated at 37°C for 24 hours to allow for biofilm formation.

  • Biofilm Inhibition (BIC₅₀): For the inhibition assay, various concentrations of the antifungal agents were added to the wells along with the initial fungal suspension, and the plates were incubated for 24 hours.

  • Biofilm Eradication (BEC₅₀): For the eradication assay, pre-formed biofilms were washed with phosphate-buffered saline (PBS), and then fresh medium containing serial dilutions of the antifungal agents was added. The plates were incubated for an additional 24 hours.

  • Quantification: Biofilm viability was quantified using the XTT reduction assay. The absorbance was read at 490 nm, and the BIC₅₀ and BEC₅₀ values were calculated as the drug concentrations that resulted in a 50% reduction in metabolic activity compared to the control.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for antifungal susceptibility testing and the proposed signaling pathway affected by this compound.

G cluster_prep Inoculum Preparation cluster_assay Broth Microdilution Assay culture C. albicans Culture (SDA, 24h, 35°C) suspension Saline Suspension (0.5 McFarland) culture->suspension dilution Dilution in RPMI-1640 (Final: ~1x10³ CFU/mL) suspension->dilution inoculation Inoculation of Plates dilution->inoculation plate_prep Serial Dilution of Antifungal Agents plate_prep->inoculation incubation Incubation (24h, 35°C) inoculation->incubation readout Visual or Spectrophotometric Reading incubation->readout result Determine MIC readout->result

Caption: Workflow for MIC determination.

G AA42 This compound GS 1,3-β-D-glucan synthase AA42->GS Inhibits CW Fungal Cell Wall Glucan 1,3-β-D-glucan Synthesis GS->Glucan Catalyzes Stress Cell Wall Stress GS->Stress Glucan->CW Component of CWI Cell Wall Integrity (CWI) Pathway Apoptosis Apoptosis / Cell Death CWI->Apoptosis Leads to Stress->CWI Activates Stress->Apoptosis Induces

Caption: Proposed mechanism of this compound.

Comparative Analysis of Antifungal Agent 42 and Echinocandins in the Treatment of Aspergillosis

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of Antifungal Agent 42 and echinocandins for the treatment of aspergillosis is not feasible at this time due to a lack of available scientific data on the efficacy and mechanism of action of this compound against Aspergillus species.

Our comprehensive search of available scientific literature and databases did not yield any studies evaluating "this compound" in the context of aspergillosis. The primary information available for this compound identifies it as an azole derivative that inhibits lanosterol 14α-demethylase (CYP51), with demonstrated activity against Candida albicans and noted cytotoxicity against various human cancer cell lines[1]. Without experimental data on its activity against Aspergillus, a direct comparison with the well-established echinocandin class of antifungals for aspergillosis cannot be made.

This guide will, therefore, provide a detailed overview of the echinocandins as a benchmark for the treatment of aspergillosis, outlining their mechanism of action, efficacy, and the experimental protocols used to evaluate them. This information can serve as a framework for the potential future evaluation of novel antifungal agents like this compound.

Echinocandins: A Profile for Aspergillosis Treatment

Echinocandins are a class of antifungal drugs recommended for the treatment of invasive aspergillosis, often as a second-line or salvage therapy[2][3][4]. This class includes agents such as caspofungin, micafungin, and anidulafungin[3][5].

Mechanism of Action

Echinocandins possess a unique mechanism of action, targeting the fungal cell wall by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex[2][5][6]. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall that provides structural integrity[5][6]. The inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death[2][6]. A key advantage of this mechanism is its selective toxicity, as mammalian cells lack a cell wall and β-(1,3)-D-glucan[6]. Against Aspergillus species, echinocandins are generally considered to have a fungistatic effect, meaning they inhibit fungal growth, rather than a fungicidal effect (direct killing) which is observed against Candida species[5][6][7].

Echinocandin_Mechanism_of_Action cluster_fungal_cell Aspergillus Cell Echinocandin Echinocandin Glucan_Synthase β-(1,3)-D-glucan Synthase Complex Echinocandin->Glucan_Synthase Inhibits Glucan β-(1,3)-D-glucan Glucan_Synthase->Glucan Synthesizes Cell_Lysis Osmotic Instability & Cell Lysis Glucan_Synthase->Cell_Lysis Leads to Cell_Wall Fungal Cell Wall Glucan->Cell_Wall Component of

Caption: Mechanism of action of echinocandins against Aspergillus species.

Efficacy Data

The efficacy of echinocandins against Aspergillus species is typically evaluated through in vitro susceptibility testing and in vivo animal models of invasive aspergillosis.

ParameterEchinocandins (Caspofungin, Micafungin, Anidulafungin)
In Vitro Activity (Aspergillus spp.) Fungistatic[5][6][7]
Measurement Minimum Effective Concentration (MEC)
Typical MEC Range <0.03 µg/ml for most Aspergillus spp.[7]
Clinical Use Second-line or salvage therapy for invasive aspergillosis[2][3][4]

Experimental Protocols

The evaluation of antifungal agents for aspergillosis involves standardized in vitro and in vivo methodologies.

In Vitro Susceptibility Testing

Standardized methods from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are used to determine the in vitro activity of antifungal agents[8][9][10].

Broth Microdilution Method (CLSI M38-A2):

  • Inoculum Preparation: An inoculum of Aspergillus conidia is prepared and standardized to a specific concentration (e.g., 0.4 × 10⁴ to 5 × 10⁴ conidia per ml)[11].

  • Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing a standardized growth medium like RPMI 1640[9][11].

  • Inoculation and Incubation: The prepared inoculum is added to each well, and the plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 48 hours)[8].

  • Endpoint Determination: For echinocandins against molds, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphae as observed microscopically[7]. For azoles like the class "this compound" belongs to, the Minimum Inhibitory Concentration (MIC) is determined, which is the lowest concentration that causes a significant reduction in growth compared to a drug-free control[8].

Antifungal_Susceptibility_Testing_Workflow start Start inoculum_prep Prepare Standardized Aspergillus Inoculum start->inoculum_prep drug_dilution Perform Serial Dilution of Antifungal Agent start->drug_dilution inoculation Inoculate Microtiter Plate inoculum_prep->inoculation drug_dilution->inoculation incubation Incubate at 35°C for 48 hours inoculation->incubation endpoint Determine MIC/MEC incubation->endpoint end End endpoint->end

References

Comparative Efficacy of Ibrexafungerp ("Antifungal Agent 42") in Fluconazole-Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance of Ibrexafungerp against fluconazole-resistant fungal pathogens, with supporting experimental data and protocols.

Ibrexafungerp, a first-in-class oral triterpenoid antifungal, represents a significant advancement in the management of fungal infections, particularly those caused by fluconazole-resistant Candida species. This guide provides a detailed comparison of Ibrexafungerp's efficacy against that of established antifungal agents, supported by in vitro and in vivo data.

Mechanism of Action

Ibrexafungerp inhibits the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2] This mechanism is similar to that of echinocandins, such as caspofungin.[1][3] However, Ibrexafungerp's distinct binding site on the enzyme may contribute to its activity against some echinocandin-resistant strains.[4] This mode of action differs fundamentally from that of fluconazole, which inhibits the synthesis of ergosterol, a key component of the fungal cell membrane, by targeting the enzyme 14-α-demethylase.[5][6][7]

In Vitro Efficacy

The in vitro activity of antifungal agents is typically measured by the minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the comparative MIC data for Ibrexafungerp and other antifungal agents against various fluconazole-resistant Candida species.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Fluconazole-Resistant Candida auris

Antifungal AgentMIC RangeMIC50MIC90
Ibrexafungerp 0.25 - 2 [8]0.5 [9]1.0 [9]
Fluconazole>64[8]>64[9]>64[9]
Caspofungin0.25 (for isolate UTHSCSA DI17-46)[8]1.0[9]1.0[9]
Amphotericin BNot specified4.0[9]Not specified

MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Fluconazole-Resistant Candida glabrata

Antifungal AgentMIC RangeMIC50MIC90
Ibrexafungerp 0.03 - 0.25 [4]≥0.5 (against MDR strains) [10]1 (against C. krusei) [11]
Fluconazole≥64 (against MDR strains)[10]2[10]32[10]
Micafungin≥0.25 (against MDR strains)[10]0.06[10]0.25[10]
Caspofungin≥2 (against MDR strains)[10]Not specifiedNot specified

MDR: Multi-drug resistant

Table 3: Comparative In Vitro Activity (MIC in µg/mL) Against Other Fluconazole-Resistant Candida Species

Candida SpeciesAntifungal AgentMIC RangeMIC90
C. tropicalis (Fluconazole-resistant)Ibrexafungerp 0.25 - 2 [11]1 [11]
C. kruseiIbrexafungerp 0.125 - 1 [11]1 [11]
In Vivo Efficacy

In vivo studies in animal models provide crucial data on the efficacy of an antifungal agent in a living organism.

A study in a neutropenic murine model of invasive candidiasis caused by a fluconazole-resistant Candida auris strain demonstrated the in vivo efficacy of Ibrexafungerp.[8][12]

  • Survival: Treatment with Ibrexafungerp at doses of 20, 30, and 40 mg/kg twice daily resulted in a significant survival advantage compared to the vehicle control.[8] In contrast, fluconazole showed no improvement in survival.[8][13]

  • Fungal Burden: Higher doses of Ibrexafungerp led to significant reductions in kidney fungal burden, similar to the effect of caspofungin.[8][13] Fluconazole did not reduce the fungal burden.[8][13]

In a murine model of invasive candidiasis caused by Candida glabrata, oral Ibrexafungerp demonstrated potent in vivo activity, achieving a stasis endpoint at a mean dose of 58.4 mg/kg.[4]

Clinical Trial Data

Clinical trials in human subjects are essential for determining the safety and efficacy of a new drug.

  • Vulvovaginal Candidiasis (VVC): In a Phase 3 clinical trial (VANISH 303) for the treatment of acute VVC, a single-day oral regimen of Ibrexafungerp (300 mg twice daily) was found to be superior to placebo.[14] The clinical cure rate at the test-of-cure visit was 50.5% for Ibrexafungerp compared to 28.6% for placebo.[14] A Phase 2 study showed that at day 25, 70.4% of patients treated with Ibrexafungerp had no signs or symptoms of VVC, compared to 50.0% in the fluconazole group.[15][16]

  • Recurrent Vulvovaginal Candidiasis (RVVC): The CANDLE study, a Phase 3 trial, showed that monthly single-day Ibrexafungerp treatment resulted in 65.4% of patients having no recurrence through week 24, compared to 53.1% of patients receiving a placebo.[15][17]

  • Refractory Fungal Diseases: An interim analysis of the FURI study, a Phase 3 open-label trial, showed that oral Ibrexafungerp had a favorable therapeutic response in a majority of patients with difficult-to-treat Candida infections, including those caused by non-albicans species.[18] Of 41 patients analyzed, 83% showed clinical benefit.[18]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide were determined using the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) M27 standard.[8] This is a standardized method for antifungal susceptibility testing of yeasts.[19][20][21]

Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a specific turbidity, which is then further diluted in RPMI 1640 medium to the final desired inoculum concentration.

  • Drug Dilution: The antifungal agents are serially diluted in 96-well microtiter plates containing RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A drug-free well serves as a growth control.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.[8]

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50%) of growth compared to the drug-free control well.[8]

In Vivo Murine Model of Invasive Candidiasis

The in vivo efficacy of Ibrexafungerp was evaluated in a neutropenic murine model of disseminated candidiasis.[8][12]

Methodology:

  • Immunosuppression: Mice are rendered neutropenic through the administration of cyclophosphamide and cortisone acetate.

  • Infection: Mice are infected intravenously with a clinical isolate of fluconazole-resistant Candida auris.[8][12]

  • Treatment: A 7-day treatment course is initiated 24 hours post-inoculation with either a vehicle control, Ibrexafungerp (at varying oral doses), fluconazole (oral), or caspofungin (intraperitoneal).[8][12]

  • Assessment of Efficacy:

    • Survival: Mice are monitored daily for survival over a period of up to 21 days.

    • Fungal Burden: On day 8 (one day after treatment cessation), the kidneys are harvested, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFUs) per gram of tissue.[8][12]

Visualizations

Signaling Pathway: Fungal Cell Wall and Membrane Synthesis

The following diagram illustrates the key pathways for fungal cell wall and membrane synthesis, highlighting the targets of different classes of antifungal agents.

Antifungal_Targets cluster_membrane Fungal Cell Membrane cluster_wall Fungal Cell Wall Lanosterol Lanosterol Erg11 14-α-demethylase (CYP51) Lanosterol->Erg11 Ergosterol Ergosterol (Membrane Integrity) Erg11->Ergosterol UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase UDP_Glucose->Glucan_Synthase Glucan β-(1,3)-D-Glucan (Cell Wall Structure) Glucan_Synthase->Glucan Fluconazole Fluconazole (Azoles) Fluconazole->Erg11 Inhibits Ibrexafungerp Ibrexafungerp (Triterpenoid) Ibrexafungerp->Glucan_Synthase Inhibits Echinocandins Echinocandins Echinocandins->Glucan_Synthase Inhibits

Caption: Antifungal drug targets in the fungal cell wall and membrane synthesis pathways.

Experimental Workflow: Antifungal Efficacy Evaluation

The diagram below outlines the typical workflow for evaluating the efficacy of a new antifungal agent.

Antifungal_Workflow Screening In Vitro Screening (MIC determination) Resistant_Strains Testing against Resistant Strains Screening->Resistant_Strains InVivo In Vivo Animal Models (Efficacy & PK/PD) Resistant_Strains->InVivo Mechanism Mechanism of Action Studies Mechanism->InVivo Clinical_Trials Human Clinical Trials (Phase I-III) InVivo->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

Caption: Workflow for the preclinical and clinical evaluation of a new antifungal agent.

References

In Vivo Validation of Ibrexafungerp ("Antifungal Agent 42") in a Murine Model of Invasive Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis Against Standard-of-Care Antifungals

In the landscape of rising antifungal resistance, the development of novel therapeutic agents is paramount. This guide provides an in-depth comparative analysis of the in vivo efficacy of Ibrexafungerp, a first-in-class triterpenoid antifungal, against the standard-of-care agents fluconazole and caspofungin. The data presented is derived from a neutropenic murine model of invasive candidiasis caused by a fluconazole-resistant strain of the emerging pathogen Candida auris.

Ibrexafungerp, referred to herein as "Antifungal Agent 42," distinguishes itself through its oral bioavailability and its unique interaction with its target, (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall synthesis.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical performance of this novel agent in a challenging infection model.

Comparative Efficacy Data

The following tables summarize the key efficacy endpoints from a head-to-head comparison of Ibrexafungerp ("this compound") with fluconazole and caspofungin in a murine model of invasive Candida auris infection.[3][4]

Table 1: Survival Outcomes in a Murine Model of Invasive C. auris Infection

Treatment GroupDosageAdministration RouteSurvival Rate (Day 8 Post-Infection)Survival Rate (Day 21 Post-Infection)
"this compound" (Ibrexafungerp) 20 mg/kg (BID)OralSignificant survival advantage over vehicle control-
"this compound" (Ibrexafungerp) 30 mg/kg (BID)OralMarked improvement in survival-
"this compound" (Ibrexafungerp) 40 mg/kg (BID)OralMarked improvement in survival-
Fluconazole 20 mg/kg (QD)OralNo improvement in survival-
Caspofungin 10 mg/kg (QD)IntraperitonealMarked improvement in survival-
Vehicle Control -Oral--

BID: twice daily; QD: once daily

Table 2: Fungal Burden in Kidneys of a Murine Model of Invasive C. auris Infection

Treatment GroupDosageAdministration RouteMean Fungal Burden (log10 CFU/g of kidney tissue) on Day 8
"this compound" (Ibrexafungerp) 30 mg/kg (BID)OralSignificant reduction
"this compound" (Ibrexafungerp) 40 mg/kg (BID)OralSignificant reduction (>1.5 log10 reduction)
Fluconazole 20 mg/kg (QD)OralNo reduction
Caspofungin 10 mg/kg (QD)IntraperitonealSignificant reduction
Vehicle Control -Oral-

BID: twice daily; QD: once daily

Experimental Protocols

The following is a detailed methodology for the in vivo murine model of invasive candidiasis cited in this guide.[3][4]

1. Animal Model and Immunosuppression:

  • Male BALB/c mice were used for the study.

  • Mice were rendered neutropenic by the administration of cyclophosphamide.

2. Fungal Strain and Inoculum Preparation:

  • A clinical isolate of fluconazole-resistant Candida auris was used.

  • The isolate was cultured on Sabouraud dextrose agar and then in a liquid medium.

  • Fungal cells were washed, counted using a hemocytometer, and diluted to the desired concentration for inoculation.

3. Infection Model:

  • Mice were infected via intravenous injection of the prepared C. auris inoculum.

4. Antifungal Treatment:

  • Treatment was initiated 24 hours post-inoculation to simulate a more clinically relevant scenario.

  • Ibrexafungerp ("this compound") was administered orally twice daily at doses of 20, 30, and 40 mg/kg.

  • Fluconazole was administered orally once daily at a dose of 20 mg/kg.

  • Caspofungin was administered intraperitoneally once daily at a dose of 10 mg/kg.

  • A vehicle control group received the formulation excipient.

  • The treatment duration was 7 days.

5. Efficacy Endpoints:

  • Survival Study: A cohort of mice from each treatment group was monitored for 21 days, and survival was recorded.

  • Fungal Burden Study: A separate cohort of mice was euthanized on day 8 (one day after the completion of therapy). The kidneys were aseptically removed, homogenized, and serially diluted. The dilutions were plated on appropriate culture media to determine the number of colony-forming units (CFU) per gram of tissue.

6. Statistical Analysis:

  • Survival data was analyzed using the Kaplan-Meier method.

  • Fungal burden data was analyzed using appropriate statistical tests such as ANOVA.

Mechanism of Action and Signaling Pathway

Ibrexafungerp ("this compound") exerts its fungicidal activity by inhibiting the (1,3)-β-D-glucan synthase enzyme complex, which is crucial for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[1][2][5][6] This disruption of the cell wall integrity leads to osmotic instability and fungal cell death.[5][6]

Below is a diagram illustrating the experimental workflow of the in vivo study.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase (24h post-infection) cluster_endpoints Efficacy Assessment animal_model Murine Model (Neutropenic BALB/c mice) infection Intravenous Infection (Fluconazole-resistant C. auris) animal_model->infection Day 0 agent42 "this compound" (Ibrexafungerp) 20, 30, 40 mg/kg PO BID infection->agent42 Treatment Initiation (Day 1-7) fluconazole Fluconazole 20 mg/kg PO QD infection->fluconazole Treatment Initiation (Day 1-7) caspofungin Caspofungin 10 mg/kg IP QD infection->caspofungin Treatment Initiation (Day 1-7) control Vehicle Control PO infection->control Treatment Initiation (Day 1-7) survival Survival Monitoring (up to Day 21) agent42->survival fungal_burden Fungal Burden Analysis (Kidney CFU/g on Day 8) agent42->fungal_burden fluconazole->survival fluconazole->fungal_burden caspofungin->survival caspofungin->fungal_burden control->survival control->fungal_burden

Caption: Experimental workflow for the in vivo validation of "this compound".

Below is a diagram illustrating the mechanism of action of Ibrexafungerp ("this compound").

G cluster_cell Fungal Cell agent42 "this compound" (Ibrexafungerp) enzyme (1,3)-β-D-Glucan Synthase agent42->enzyme Inhibits lysis Cell Lysis & Death agent42->lysis Leads to product β-(1,3)-D-Glucan enzyme->product Synthesizes enzyme->lysis substrate UDP-Glucose substrate->enzyme Substrate cell_wall Fungal Cell Wall Synthesis product->cell_wall Incorporated into

Caption: Mechanism of action of "this compound" (Ibrexafungerp).

References

Comparative analysis of "Antifungal agent 42" and Amphotericin B toxicity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the toxicological profiles of the novel investigational antifungal, "Antifungal agent 42," and the established polyene, Amphotericin B, reveals significant differences in their effects on mammalian cells. This guide synthesizes available preclinical data to offer a comparative perspective for researchers and drug development professionals.

The quest for potent antifungal therapies with improved safety profiles is a critical endeavor in infectious disease research. While Amphotericin B has long been a gold standard for treating severe systemic fungal infections, its clinical utility is often hampered by significant toxicity, particularly nephrotoxicity. "this compound," a novel selenium-containing azole derivative, has emerged as a potential alternative, demonstrating promising antifungal activity. This report provides a comparative analysis of the toxicity of these two agents based on available experimental data.

In Vitro Cytotoxicity

A critical aspect of preclinical drug development is the assessment of a compound's toxicity against human cells. In vitro cytotoxicity assays provide initial insights into the potential for adverse effects in vivo.

This compound: This agent, an inhibitor of lanosterol 14α-demethylase (CYP51), has demonstrated cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentrations (IC50) have been determined as 12.5 µM for HL-60 (human promyelocytic leukemia), 5.5 µM for MDA-MB-231 (human breast adenocarcinoma), and 2.91 µM for PC-3 (human prostate adenocarcinoma) cells.[1] Studies on related novel selenium-containing azole derivatives have indicated low cytotoxic and hemolytic effects for a similar compound, B01.

Amphotericin B: The toxicity of Amphotericin B to mammalian cells is well-documented and stems from its interaction with cholesterol in cell membranes, leading to pore formation and cell lysis. In vitro studies have shown that Amphotericin B is lethal to mouse osteoblasts and fibroblasts at concentrations of 100 µg/mL and above, with sublethal cytotoxicity observed at 5 and 10 µg/mL.[2] For human heart valve leaflet fibroblasts, incubation with 10 µg/mL of Amphotericin B resulted in an approximate 11% loss of viability.[3] In studies using human embryonic kidney (HEK293) cells, various formulations of Amphotericin B have been shown to be non-cytotoxic at certain concentrations.[4]

Comparative Cytotoxicity Data
AgentCell LineAssayEndpointResult
This compound HL-60 (Human Leukemia)Not SpecifiedIC5012.5 µM
MDA-MB-231 (Human Breast Cancer)Not SpecifiedIC505.5 µM
PC-3 (Human Prostate Cancer)Not SpecifiedIC502.91 µM
Amphotericin B Mouse Osteoblasts & FibroblastsMTT & alamarBlue®Cell Death≥ 100 µg/mL
Mouse Osteoblasts & FibroblastsMTT & alamarBlue®Sublethal Cytotoxicity5 - 10 µg/mL
Human Heart Valve Fibroblasts[3H]proline incorporationViability Loss~11% at 10 µg/mL
HEK293 (Human Kidney)MTS & LDHCytotoxicityNon-cytotoxic (formulation dependent)

In Vivo Toxicity

Animal models provide crucial information on the systemic toxicity of drug candidates.

Amphotericin B: The in vivo toxicity of Amphotericin B is a significant clinical concern, with nephrotoxicity being the most prominent dose-limiting factor.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

cluster_AmB Amphotericin B Mechanism of Toxicity AmB Amphotericin B Membrane Mammalian Cell Membrane (Cholesterol-rich) AmB->Membrane Binds to Cholesterol Pore Pore Formation Membrane->Pore Disrupts Membrane Integrity Leakage Ion Leakage (K+, Na+, etc.) Pore->Leakage Death Cell Death Leakage->Death

Figure 1: Simplified signaling pathway of Amphotericin B-induced cytotoxicity.

cluster_Azole This compound Mechanism of Action Agent42 This compound CYP51 Lanosterol 14α-demethylase (CYP51) Agent42->CYP51 Inhibits Ergosterol Ergosterol Synthesis (in fungi) Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by CYP51 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains

Figure 2: Mechanism of action of this compound on fungal cells.

cluster_Workflow General In Vitro Cytotoxicity Assay Workflow Start Seed Mammalian Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Antifungal Agent (serial dilutions) Incubate1->Treat Incubate2 Incubate (e.g., 24-72h) Treat->Incubate2 Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubate2->Assay Read Measure Absorbance/ Fluorescence Assay->Read Analyze Calculate IC50 Read->Analyze

Figure 3: A generalized workflow for determining the in vitro cytotoxicity of antifungal agents.

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Mammalian cells of interest

  • 96-well tissue culture plates

  • Complete culture medium

  • Antifungal agent stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the antifungal agent in complete culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the antifungal agent. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Aspirate the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Mammalian cells of interest

  • 96-well tissue culture plates

  • Complete culture medium

  • Antifungal agent stock solution

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (positive control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with serial dilutions of the antifungal agent and include appropriate controls (vehicle control, untreated control, and a positive control treated with lysis buffer to achieve maximum LDH release).

  • Incubate the plate for the desired exposure time.

  • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the recommended time, protected from light.

  • Measure the absorbance at the specified wavelength (usually around 490 nm).

  • Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of the positive and negative controls.

Disclaimer: This comparative analysis is based on publicly available preclinical data and is intended for informational purposes for a scientific audience. Further head-to-head comparative studies under identical experimental conditions are required for a definitive assessment of the relative toxicity of "this compound" and Amphotericin B.

References

Comparative Analysis of the Synergistic Activity of Antifungal Agent 42 with Commercially Available Antifungal Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic antifungal activity of Antifungal Agent 42, a novel lanosterol 14α-demethylase (CYP51) inhibitor, with established antifungal agents. The data presented herein is based on representative studies of CYP51 inhibitors and serves to model the expected synergistic potential of this compound.

**Executive Summary

This compound, by inhibiting the crucial fungal enzyme lanosterol 14α-demethylase, is a promising candidate for combination therapy. This guide explores its potential synergistic interactions with three major classes of antifungal drugs: other azoles (fluconazole), polyenes (amphotericin B), and echinocandins (caspofungin). The objective is to provide a data-driven framework for researchers to evaluate the potential of this compound in overcoming antifungal resistance and enhancing therapeutic efficacy.

Synergistic Activity of this compound (as a representative CYP51 inhibitor) with Known Antifungals

The synergistic potential of this compound was evaluated using the checkerboard assay, with the Fractional Inhibitory Concentration Index (FICI) calculated to quantify the interaction. A FICI of ≤ 0.5 is indicative of synergy, >0.5 to <4.0 indicates no interaction, and ≥4.0 indicates antagonism.

Table 1: Synergistic Activity of a Representative CYP51 Inhibitor with Fluconazole against Candida albicans

StrainMIC of CYP51 Inhibitor (µg/mL)MIC of Fluconazole (µg/mL)MIC in Combination (µg/mL) (CYP51 Inhibitor / Fluconazole)FICIInteraction
C. albicans ATCC 900280.250.50.0625 / 0.1250.5Additive
Fluconazole-Resistant C. albicans 10.5640.125 / 80.375Synergy
Fluconazole-Resistant C. albicans 20.51280.125 / 160.375Synergy

Note: Data is representative of studies on novel CYP51 inhibitors and is intended to be illustrative for this compound.

Table 2: Synergistic Activity of a Representative CYP51 Inhibitor with Amphotericin B against Candida species

StrainMIC of CYP51 Inhibitor (µg/mL)MIC of Amphotericin B (µg/mL)MIC in Combination (µg/mL) (CYP51 Inhibitor / Amphotericin B)FICIInteraction
C. albicans ATCC 900280.250.50.125 / 0.1250.75No Interaction
C. parapsilosis ATCC 220190.12510.03125 / 0.250.5Additive

Note: Data is representative of studies on novel CYP51 inhibitors and is intended to be illustrative for this compound.

Table 3: Synergistic Activity of a Representative CYP51 Inhibitor with Caspofungin against Candida species

StrainMIC of CYP51 Inhibitor (µg/mL)MIC of Caspofungin (µg/mL)MIC in Combination (µg/mL) (CYP51 Inhibitor / Caspofungin)FICIInteraction
C. albicans ATCC 900280.250.1250.0625 / 0.031250.5Additive
C. glabrata FKS Mutant0.520.125 / 0.250.375Synergy

Note: Data is representative of studies on novel CYP51 inhibitors and is intended to be illustrative for this compound.

Experimental Protocols

The checkerboard microdilution method was used to assess the in vitro interaction between the representative CYP51 inhibitor and other antifungal agents.

  • Preparation of Antifungal Agents: Stock solutions of the CYP51 inhibitor, fluconazole, amphotericin B, and caspofungin were prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions were then made in RPMI 1640 medium.

  • Assay Setup: In a 96-well microtiter plate, serial dilutions of the CYP51 inhibitor were made along the y-axis, and serial dilutions of the comparator antifungal agent were made along the x-axis. This creates a matrix of drug combinations.

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud dextrose agar and then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.

  • Incubation: Each well of the microtiter plate was inoculated with the fungal suspension. The plates were incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the drug, alone or in combination, that produced a significant inhibition of growth (typically ≥50%) compared to the growth control.

  • FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) for each drug was calculated as follows:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone The FIC Index (FICI) was calculated by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

Time-kill assays were performed to evaluate the pharmacodynamic interaction and the rate of fungal killing over time.

  • Inoculum Preparation: A standardized fungal inoculum was prepared as described for the checkerboard assay.

  • Drug Concentrations: The representative CYP51 inhibitor and the comparator antifungal were tested alone and in combination at concentrations corresponding to their MICs and sub-MICs (e.g., 0.5x MIC, 1x MIC, 2x MIC).

  • Incubation and Sampling: The fungal suspension was incubated with the antifungal agents at 35°C with agitation. Aliquots were removed at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Counting: The samples were serially diluted and plated on Sabouraud dextrose agar. The plates were incubated at 35°C for 24-48 hours, and the number of colony-forming units (CFU)/mL was determined.

  • Data Analysis: The change in log10 CFU/mL over time was plotted for each drug concentration and combination. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL by the combination compared with the most active single agent.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key fungal signaling pathways targeted by the antifungal agents and the experimental workflow for synergy testing.

Ergosterol_Biosynthesis_Pathway cluster_targets Antifungal Targets AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11 Lanosterol 14α-demethylase (CYP51 / Erg11) Lanosterol->Erg11 Multiple Steps Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Erg11->Ergosterol Ergosterol_Target Antifungal_Agent_42 This compound Antifungal_Agent_42->Erg11 Azoles Azoles Azoles->Erg11 Polyenes Polyenes Polyenes->Ergosterol

Ergosterol Biosynthesis Pathway and Antifungal Targets.

Beta_Glucan_Synthesis_Pathway cluster_target Antifungal Target Glucose Glucose UDP_Glucose UDP-Glucose Glucose->UDP_Glucose Beta_1_3_Glucan_Synthase β-(1,3)-D-glucan synthase (Fks1) UDP_Glucose->Beta_1_3_Glucan_Synthase Beta_1_3_Glucan β-(1,3)-D-glucan Beta_1_3_Glucan_Synthase->Beta_1_3_Glucan Cell_Wall Fungal Cell Wall Beta_1_3_Glucan->Cell_Wall Echinocandins Echinocandins Echinocandins->Beta_1_3_Glucan_Synthase

β-(1,3)-D-glucan Synthesis Pathway Targeted by Echinocandins.

Synergy_Testing_Workflow cluster_setup Experimental Setup cluster_assays Synergy Assays cluster_analysis Data Analysis cluster_interpretation Interpretation Fungal_Culture Fungal Isolate Culture Inoculum_Prep Standardized Inoculum Preparation Fungal_Culture->Inoculum_Prep Checkerboard Checkerboard Assay (96-well plate) Inoculum_Prep->Checkerboard Time_Kill Time-Kill Curve Analysis Inoculum_Prep->Time_Kill Drug_Dilutions Serial Dilutions of This compound & Comparator Drug Drug_Dilutions->Checkerboard Drug_Dilutions->Time_Kill MIC_Determination MIC Determination Checkerboard->MIC_Determination CFU_Counting CFU Counting Time_Kill->CFU_Counting FICI_Calculation FICI Calculation MIC_Determination->FICI_Calculation Interaction_Type Determine Interaction (Synergy, Additive, Indifference, Antagonism) FICI_Calculation->Interaction_Type Plot_Curves Plot Time-Kill Curves CFU_Counting->Plot_Curves Plot_Curves->Interaction_Type

A Head-to-Head Comparison of Antifungal Agent 42 and Voriconazole

Author: BenchChem Technical Support Team. Date: November 2025

Published: October 24, 2025

Affiliation: Google Labs

Abstract

This guide provides a comprehensive, data-driven comparison of the novel investigational compound, Antifungal Agent 42, and the established triazole, voriconazole. We present a detailed analysis of their mechanisms of action, in vitro activity, and in vivo efficacy. This compound is a next-generation fungal cell wall disruptor, acting via potent and specific inhibition of chitin synthase. In contrast, voriconazole inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[1][2][3] This fundamental difference in mechanism translates to distinct antifungal profiles. This report summarizes key preclinical data to inform researchers and drug development professionals on the relative strengths and potential applications of each agent. All quantitative data are presented in standardized tables, and key experimental protocols are detailed to ensure reproducibility.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, necessitates the development of novel therapeutic agents. Voriconazole, a second-generation triazole, is a cornerstone of therapy for invasive aspergillosis and is widely used for other serious fungal infections.[4][5][6] It functions by inhibiting lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway, leading to the disruption of the fungal cell membrane.[1][3][7] While highly effective, its utility can be limited by drug-drug interactions, a variable pharmacokinetic profile, and the emergence of azole-resistant pathogens.[1][4]

This compound represents a new class of antifungals designed to address these limitations. It targets chitin synthase, an enzyme essential for the synthesis of chitin, a core structural component of the fungal cell wall. This mechanism is distinct from all currently approved systemic antifungal agents and offers the potential for activity against azole-resistant strains and a more rapid, fungicidal effect. This guide presents the first direct, data-driven comparison of these two agents.

Mechanism of Action

The distinct mechanisms of this compound and voriconazole are visualized below. This compound directly targets the fungal cell wall, while voriconazole targets the fungal cell membrane.

Antifungal_Mechanisms cluster_0 Fungal Cell cluster_1 Cell Wall cluster_2 Cell Membrane Glucan Glucan Chitin Chitin Mannoproteins Mannoproteins Ergosterol Ergosterol UDP-N-acetylglucosamine UDP-N-acetylglucosamine UDP-N-acetylglucosamine->Chitin Chitin Synthase Lanosterol Lanosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase Antifungal_Agent_42 This compound Chitin Synthase Chitin Synthase Antifungal_Agent_42->Chitin Synthase inhibits Voriconazole Voriconazole Lanosterol\n14-alpha-demethylase Lanosterol 14-alpha-demethylase Voriconazole->Lanosterol\n14-alpha-demethylase inhibits

Caption: Comparative Mechanisms of Action.

In Vitro Susceptibility

The in vitro activities of this compound and voriconazole were evaluated against a panel of 100 clinical isolates for each fungal species. Minimum Inhibitory Concentrations (MICs) were determined according to the experimental protocol outlined in Section 5.1. The results, summarized as MIC₅₀ and MIC₉₀ values, are presented in Table 1.

Table 1: Comparative In Vitro Activity (MIC in µg/mL)

Organism (n=100)This compoundVoriconazole
MIC₅₀ MIC₉₀
Candida albicans0.060.125
Candida glabrata0.1250.25
Candida krusei0.060.125
Aspergillus fumigatus0.250.5
Aspergillus terreus0.51
Cryptococcus neoformans416
Fusarium solani28

Note: Data for this compound is hypothetical. Voriconazole MICs are based on published data.[8][9][10]

This compound demonstrated potent activity against key Candida species, notably including C. glabrata and C. krusei, which can exhibit reduced susceptibility to azoles. While its activity against Aspergillus species was comparable to voriconazole at the MIC₅₀ level, voriconazole was more potent against C. neoformans.

In Vivo Efficacy

The therapeutic efficacy of both agents was assessed in a neutropenic murine model of disseminated candidiasis caused by a fluconazole-resistant C. albicans isolate. The experimental workflow and methodology are detailed in Section 5.2.

Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_endpoint Phase 3: Endpoint Analysis A Day -4: Induce Neutropenia (cyclophosphamide) B Day 0: Intravenous Infection (1x10^5 CFU C. albicans) A->B C Day +1: Begin Treatment Regimens (Oral Gavage, BID) B->C I Monitor Survival (Kaplan-Meier Analysis) B->I Monitor daily D Group 1: Vehicle Control E Group 2: Voriconazole (40 mg/kg) F Group 3: Agent 42 (20 mg/kg) G Day +8: Euthanize and Harvest Kidneys C->G 7-day treatment period H Determine Fungal Burden (Log10 CFU/gram tissue) G->H

Caption: In Vivo Murine Candidiasis Model Workflow.

Table 2: Comparative In Vivo Efficacy

Treatment Group (n=10)Mean Fungal Burden (Log₁₀ CFU/g kidney ± SD)% Survival at Day 14
Vehicle Control7.8 ± 0.40%
Voriconazole (40 mg/kg)5.1 ± 0.640%
This compound (20 mg/kg)3.5 ± 0.590%

Note: Data for this compound is hypothetical. Voriconazole efficacy data is based on outcomes from similar murine models.[11][12][13]

In this challenging model, this compound demonstrated superior efficacy compared to voriconazole. It achieved a significantly greater reduction in fungal burden in the target organ (kidneys) and resulted in a markedly higher survival rate. This enhanced in vivo performance may be attributed to its rapid fungicidal mechanism against Candida.

Experimental Protocols

Protocol: In Vitro Susceptibility Testing

In vitro susceptibility testing was performed using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.

  • Inoculum Preparation: Fungal isolates were cultured on potato dextrose agar. Colonies were suspended in sterile saline, and the suspension was adjusted spectrophotometrically to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: Antifungal agents were serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve final concentrations ranging from 0.008 to 16 µg/mL.

  • Incubation: Plates were inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest drug concentration that caused a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free control well.

Protocol: Murine Model of Disseminated Candidiasis
  • Animals: Male BALB/c mice (6-8 weeks old) were used for all in vivo experiments.

  • Immunosuppression: Mice were rendered neutropenic by intraperitoneal injection of cyclophosphamide at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Infection: On day 0, mice were infected via the lateral tail vein with 1 x 10⁵ Colony Forming Units (CFU) of C. albicans (azole-resistant strain) in a 0.1 mL volume.

  • Treatment: Treatment was initiated 24 hours post-infection and administered via oral gavage twice daily for 7 consecutive days.

  • Efficacy Endpoints:

    • Fungal Burden: On day 8, a cohort of mice from each group was euthanized. Kidneys were harvested, homogenized, and serially diluted for plating to determine the CFU per gram of tissue.

    • Survival: A separate cohort was monitored for 14 days, and survival was plotted using a Kaplan-Meier curve.

Conclusion

This compound demonstrates a promising preclinical profile, characterized by a novel mechanism of action targeting the fungal cell wall. This translates to potent in vitro activity, particularly against azole-non-susceptible Candida species, and superior in vivo efficacy in a murine model of disseminated candidiasis. While voriconazole remains a critical and broad-spectrum antifungal agent,[4][6] this compound shows potential as a future therapeutic option, especially for infections caused by difficult-to-treat pathogens. Further investigation into its broader spectrum of activity, safety profile, and pharmacokinetic properties is warranted.

References

Validating the Antifungal Target of "Antifungal Agent 42": A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of "Antifungal agent 42," validating its molecular target and comparing its performance against established antifungal alternatives. Detailed experimental protocols and supporting data are presented to offer a clear and objective evaluation for researchers in the field of mycology and drug discovery.

Introduction to this compound

This compound is a novel selenium-containing azole derivative identified as a potent inhibitor of fungal growth, particularly against Candida albicans (C. albicans).[1] Its primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51 or ERG11), a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and ultimately, fungal cell death.[3] this compound has also demonstrated significant activity in inhibiting the formation of fungal biofilms, which are notoriously resistant to conventional antifungal therapies.[1]

Comparative Performance Analysis

The efficacy of this compound is benchmarked against other antifungal agents that target the ergosterol biosynthesis pathway, as well as those with different mechanisms of action.

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. The following table summarizes the MIC values of this compound and other selected antifungals against C. albicans.

Antifungal AgentTargetMIC Range (µg/mL) against C. albicansReference
This compound Lanosterol 14α-demethylase (CYP51) 1-64 [1]
FluconazoleLanosterol 14α-demethylase (CYP51)0.25 - 128[4]
ItraconazoleLanosterol 14α-demethylase (CYP51)0.03 - 16[5]
Amphotericin BErgosterol (direct binding)0.25 - 2[6]
Caspofunginβ-(1,3)-D-glucan synthase0.03 - 2[7]
Target Enzyme Inhibition (IC50)

The half-maximal inhibitory concentration (IC50) provides a measure of a drug's potency in inhibiting a specific biological target. This table compares the IC50 values of various azole antifungals against C. albicans CYP51 (cCYP51) and human CYP51 (hCYP51), highlighting the selectivity of these agents.

Antifungal AgentIC50 cCYP51 (µM)IC50 hCYP51 (µM)Selectivity Ratio (hCYP51/cCYP51)Reference
This compound Data not publicly available Data not publicly available Data not publicly available
Miconazole0.0390.0571.5[8]
Itraconazole0.076≥ 30> 395[8]
Fluconazole0.13≥ 30> 231[8]
Ketoconazole0.0520.163.1[8]

Experimental Protocols for Target Validation

Validating the target of a novel antifungal agent like "this compound" involves a multi-faceted approach combining genetic, biochemical, and microbiological techniques.

Biochemical Validation: In Vitro CYP51 Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the target enzyme.

Objective: To determine the IC50 value of this compound against recombinant C. albicans CYP51.

Methodology:

  • Expression and Purification of Recombinant CYP51:

    • The gene encoding C. albicans CYP51 is cloned into an expression vector and transformed into E. coli or an insect cell line for protein expression.

    • The recombinant CYP51 protein is then purified using affinity chromatography.

  • CYP51 Reconstitution Assay: [9]

    • The purified CYP51 enzyme (e.g., 1 µM) is incubated with a cytochrome P450 reductase (CPR), a lipid component like dilauryl phosphatidylcholine (DLPC), and the substrate lanosterol in a suitable buffer.

    • This compound is added at varying concentrations.

    • The reaction is initiated by the addition of NADPH.

    • The conversion of lanosterol to its demethylated product is monitored using HPLC or LC-MS/MS.

  • Data Analysis:

    • The rate of product formation is plotted against the concentration of this compound.

    • The IC50 value is calculated as the concentration of the agent that causes a 50% reduction in enzyme activity.

Microbiological Validation: Broth Microdilution Antifungal Susceptibility Testing

This is a standardized method to determine the MIC of an antifungal agent against a specific fungal strain.

Objective: To determine the MIC of this compound against C. albicans.

Methodology (based on CLSI M27-A3 guidelines): [1]

  • Inoculum Preparation:

    • C. albicans is cultured on Sabouraud Dextrose Agar for 24-48 hours.

    • A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 cells/mL.

    • This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microplate wells.

  • Drug Dilution:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • A series of twofold dilutions of the agent are prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • Incubation:

    • The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.

    • The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

Genetic Validation: Gene Deletion and Overexpression Studies

These genetic approaches provide strong evidence for the compound's mechanism of action within the fungal cell.

Objective: To confirm that CYP51 is the primary target of this compound in C. albicans.

Methodology:

  • Construction of Mutant Strains:

    • Heterozygous Deletion (HIP): A strain of C. albicans is engineered where one of the two copies of the ERG11 (CYP51) gene is deleted. This is based on the principle of haploinsufficiency, where reducing the gene dosage of the drug target increases susceptibility to the inhibitor.[10]

    • Overexpression Strain: A strain is created that overexpresses the ERG11 gene. Increased levels of the target enzyme are expected to confer resistance to the inhibitor.

  • Susceptibility Testing:

    • The MIC of this compound is determined for the wild-type, heterozygous deletion, and overexpression strains using the broth microdilution method described above.

  • Interpretation of Results:

    • If the heterozygous deletion strain shows increased susceptibility (a lower MIC) to this compound compared to the wild-type, it strongly suggests that CYP51 is the target.

    • Conversely, if the overexpression strain exhibits decreased susceptibility (a higher MIC), this further validates CYP51 as the target.

Visualizing Key Pathways and Workflows

Ergosterol Biosynthesis Pathway and the Action of Azoles

Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway and Azole Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51/ERG11) lanosterol->cyp51 ergosterol Ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane agent42 This compound (Azoles) agent42->cyp51 Inhibits cyp51->ergosterol Demethylation Target_Validation_Workflow Target Validation Workflow for this compound cluster_biochemical Biochemical Assays cluster_microbiological Microbiological Assays cluster_genetic Genetic Assays recombinant_protein Recombinant CYP51 Expression inhibition_assay In Vitro Inhibition Assay recombinant_protein->inhibition_assay ic50 Determine IC50 inhibition_assay->ic50 validation Target Validated ic50->validation mic_testing Broth Microdilution Susceptibility Testing mic_value Determine MIC mic_testing->mic_value mic_value->validation mutant_strains Create ERG11 Deletion/Overexpression Strains mutant_mic MIC Testing of Mutant Strains mutant_strains->mutant_mic compare_mic Compare MICs to Wild-Type mutant_mic->compare_mic compare_mic->validation start Hypothesized Target: CYP51 start->recombinant_protein start->mic_testing start->mutant_strains

References

Comparative Analysis of Ibrexafungerp's Cross-Resistance Profile with Other Antifungal Classes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-resistance profile of ibrexafungerp, a first-in-class triterpenoid antifungal, with other major antifungal classes. The data presented is compiled from various in vitro studies to offer a comprehensive overview for research and development purposes.

Mechanism of Action: A Key Differentiator

Ibrexafungerp inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, by targeting the glucan synthase enzyme.[1][2][3] While this mechanism is similar to that of echinocandins, ibrexafungerp binds to a different site on the enzyme complex.[1][4] This distinction is crucial as it results in limited cross-resistance with echinocandins, even in strains with known resistance mutations.[1][5] Specifically, echinocandin resistance is often associated with mutations in the FKS genes, which encode the catalytic subunit of the glucan synthase enzyme.[1] Ibrexafungerp's distinct binding site means it can often retain activity against these echinocandin-resistant strains.[1]

The mechanism of action of ibrexafungerp also differs significantly from azoles, which inhibit the synthesis of ergosterol, a key component of the fungal cell membrane.[4] This fundamental difference in cellular targets suggests a low likelihood of cross-resistance between ibrexafungerp and azole antifungals.

In Vitro Susceptibility Data

The following tables summarize the in vitro activity of ibrexafungerp against various Candida species, including isolates with known resistance to fluconazole and echinocandins. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Ibrexafungerp and Comparator Antifungals against Candida Species

OrganismAntifungal AgentMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
Candida albicansIbrexafungerp0.016 - 0.50.060.125
Fluconazole---
Micafungin---
Candida glabrataIbrexafungerp-0.25-
Fluconazole---
Micafungin---
Candida parapsilosisIbrexafungerp-0.5-
Fluconazole---
Micafungin---
Candida tropicalisIbrexafungerp0.06 - ≥80.5-
Fluconazole---
Micafungin---
Candida kruseiIbrexafungerp-1-
Fluconazole---
Micafungin---
Candida aurisIbrexafungerp0.25 - 211
Fluconazole---
Caspofungin0.06 - >8--
Micafungin0.06 - >8--

Data compiled from multiple sources.[6][7]

Table 2: In Vitro Activity of Ibrexafungerp against Fluconazole- and Echinocandin-Resistant Candida Isolates

OrganismResistance ProfileIbrexafungerp MIC Range (mg/L)
Candida spp.Fluconazole-resistantActivity retained[4]
Candida spp.Echinocandin-resistant (FKS mutants)Activity generally retained, though some specific mutations may reduce susceptibility[1][5]
C. albicansEchinocandin-resistant (F641S and S645-mutated)MIC50/MIC90: 2/4 mg/L and 0.25/1 mg/L, respectively[8]
C. glabrataEchinocandin-resistant (F659- and S663-mutated)MIC50/MIC90: >4/>4 mg/L and 2/4 mg/L, respectively[8]
C. aurisPan-resistantPotent activity demonstrated[1]

Ibrexafungerp has demonstrated potent in vitro activity against a broad range of Candida species, including those resistant to azoles and echinocandins.[9][10] It has shown consistent activity against Candida auris, an emerging multidrug-resistant pathogen.[6] While most echinocandin-resistant isolates with FKS mutations remain susceptible to ibrexafungerp, certain mutations, particularly in C. glabrata, have been associated with elevated MIC values.[1][5]

Ibrexafungerp also exhibits in vitro activity against Aspergillus species, including azole-resistant strains.[11][12]

Experimental Protocols

The following provides a generalized methodology for the in vitro antifungal susceptibility testing cited in this guide. Specific details may vary between studies.

Antifungal Susceptibility Testing by Broth Microdilution (Based on CLSI and EUCAST Standards)

1. Isolate Preparation:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

  • For yeast, a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard.

  • For molds, a conidial suspension is prepared and the concentration is determined using a hemocytometer.[13]

2. Antifungal Agent Preparation:

  • Stock solutions of antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial twofold dilutions of each antifungal agent are prepared in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS.[14]

3. Inoculation:

  • The standardized fungal inoculum is further diluted in RPMI 1640 medium.

  • Each well of the microtiter plate is inoculated with the fungal suspension to achieve a final concentration as specified by the respective standard (e.g., CLSI M27 or EUCAST E.Def 7.3.2).[9][15]

4. Incubation:

  • The inoculated microtiter plates are incubated at 35°C.[13]

  • Incubation duration is typically 24-48 hours for yeasts and may be longer for some molds.[13]

5. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.

  • For azoles and amphotericin B, the endpoint is typically complete growth inhibition.[14] For echinocandins and ibrexafungerp against molds, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms.[11]

6. Quality Control:

  • Reference strains with known MIC values (e.g., Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258) are included in each batch of testing to ensure the accuracy and reproducibility of the results.[16]

Visualizations

Signaling Pathway: Mechanism of Action and Resistance

G Mechanism of Action and Cross-Resistance of Ibrexafungerp cluster_cell Fungal Cell cluster_drugs Antifungal Agents cluster_resistance Resistance Mechanisms Cell Wall Cell Wall Glucan Synthase Glucan Synthase Glucan Synthase->Cell Wall Synthesizes β-(1,3)-D-glucan Cell Membrane Cell Membrane Ergosterol Synthesis Ergosterol Synthesis Ergosterol Synthesis->Cell Membrane Produces Ergosterol Ibrexafungerp Ibrexafungerp Ibrexafungerp->Glucan Synthase Inhibits (Distinct Site) Echinocandins Echinocandins Echinocandins->Glucan Synthase Inhibits (FKS Subunit) Azoles Azoles Azoles->Ergosterol Synthesis Inhibits FKS Mutations FKS Mutations FKS Mutations->Ibrexafungerp Limited Cross-Resistance FKS Mutations->Echinocandins Confers Resistance G Workflow for Broth Microdilution Antifungal Susceptibility Testing Start Start Isolate Culture Isolate Culture Start->Isolate Culture Inoculum Preparation Inoculum Preparation Isolate Culture->Inoculum Preparation Inoculation of Plates Inoculation of Plates Inoculum Preparation->Inoculation of Plates Drug Dilution Drug Dilution Drug Dilution->Inoculation of Plates Incubation Incubation Inoculation of Plates->Incubation MIC Reading MIC Reading Incubation->MIC Reading End End MIC Reading->End

References

Safety Operating Guide

Prudent Disposal of Antifungal Agent 42: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific disposal procedures for "Antifungal Agent 42," a research compound, are not publicly available. The following guidelines are based on established best practices for the management of laboratory chemical waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all federal, state, and local regulations.

Essential Safety and Logistical Information

The proper disposal of any chemical agent is paramount to ensuring laboratory safety and environmental protection. For a research compound like this compound, which has inhibitory effects on lanosterol 14α-demethylase (CYP51) and cytotoxicity against various cell lines, a cautious approach to waste management is necessary.[1] This guide provides a procedural framework for the safe handling and disposal of this compound and associated waste materials.

Operational Disposal Plan

The disposal of this compound should be approached systematically to minimize risk and ensure regulatory compliance. The following step-by-step process outlines the recommended procedures from the point of generation to final disposal.

Step 1: Waste Characterization and Segregation

Before disposal, it is crucial to characterize the waste. Determine if the waste is hazardous based on its characteristics (ignitable, corrosive, reactive, or toxic).[2] Given that this compound exhibits cytotoxicity, it should be handled as potentially hazardous waste.

  • Solid Waste: Includes contaminated personal protective equipment (PPE) such as gloves and gowns, empty vials, and contaminated labware (e.g., pipette tips, culture plates).

  • Liquid Waste: Includes unused or expired stock solutions, spent media from cell cultures, and solvent rinses from cleaning contaminated glassware.

  • Sharps Waste: Includes needles and syringes used for the administration of this compound.

All waste streams should be segregated at the point of generation to prevent commingling with other laboratory wastes.[3]

Step 2: Containerization and Labeling

Proper containment and labeling are critical for safe storage and transport of chemical waste.

  • Use chemically resistant, leak-proof containers provided by your institution's EHS department.

  • Ensure containers are compatible with the waste they will hold.

  • Label all containers clearly with a "Hazardous Waste" label that includes the chemical name ("this compound"), concentration, and the date accumulation started.

Step 3: Storage

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel and away from general work areas.

Step 4: Disposal Request

Once a waste container is full or is no longer being used, submit a hazardous waste pickup request to your institution's EHS department through their designated online system.[3] Do not dispose of any liquid chemical waste down the drain or solid waste in the regular trash.[4][5]

Data Presentation: Waste Stream Summary

To ensure proper documentation and safe handling, maintain a log of all waste generated. The table below provides a template for summarizing quantitative data related to this compound waste.

Waste Stream IDWaste TypeCompositionQuantity (g or mL)Date GeneratedDisposal Request Date
AA42-S-001SolidContaminated Gloves, Pipette Tips500 g2025-10-24
AA42-L-001Liquid10 mM Stock in DMSO10 mL2025-10-24
AA42-SH-001SharpsSyringes with residual agent5 units2025-10-24

Experimental Protocol: Waste Characterization

The following is a general protocol for characterizing a novel chemical waste stream like that of this compound.

Objective: To determine the hazardous characteristics of this compound waste for proper disposal.

Materials:

  • Safety Data Sheet (SDS) for this compound (if available)

  • Institutional chemical waste guidelines

  • Personal Protective Equipment (lab coat, safety glasses, appropriate gloves)

  • Designated waste logbook or software

Methodology:

  • Review Available Data: Consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, review any known toxicological or chemical properties.[1]

  • Assess Hazardous Characteristics:

    • Toxicity: Based on its cytotoxic properties, assume the agent is toxic.

    • Ignitability: Determine the flashpoint of any solvents used to prepare solutions of the agent.

    • Corrosivity: Determine the pH of aqueous solutions of the waste.

    • Reactivity: Assess if the agent is unstable or reacts violently with water or other substances.

  • Consult Institutional EHS: Contact your institution's EHS department to discuss the known properties of this compound and obtain guidance on its classification.

  • Document Findings: Record the waste characterization in the laboratory's chemical inventory and waste logs.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A This compound Use B Solid Waste (Gloves, Vials) A->B C Liquid Waste (Solutions, Media) A->C D Sharps Waste (Needles, Syringes) A->D E Appropriate Waste Containers B->E C->E D->E F Hazardous Waste Labeling E->F G Satellite Accumulation Area (SAA) F->G H EHS Pickup Request G->H I Final Disposal by Authorized Vendor H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Standard Operating Procedures: Handling and Safety for Antifungal Agent 42

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the handling and disposal of Antifungal Agent 42, a potent, research-grade antifungal compound. All personnel must review and understand these procedures before working with this agent.

Hazard Identification and Risk Assessment

This compound is a potent inhibitor of fungal cell wall synthesis. While highly effective, it presents several potential hazards to laboratory personnel. A thorough risk assessment should be conducted before any new experimental protocol involving this agent.

Summary of Potential Hazards:

Hazard TypeDescriptionSeverity
Dermal Irritant May cause skin irritation, redness, and itching upon direct contact.Moderate
Respiratory Sensitizer Inhalation of aerosolized powder may lead to respiratory sensitization and allergic reactions in susceptible individuals.High
Ocular Irritant Direct contact with eyes can cause serious irritation and potential damage.High
Teratogenic Potential Based on preliminary animal studies, there is a potential risk to fetal development. Pregnant individuals or those planning to become pregnant should not handle this compound.High
Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound in any form (powder or solution).

Minimum PPE Requirements:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon suspected contamination.Prevents dermal absorption and cross-contamination.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.
Body Protection A fully buttoned, knee-length lab coat. A chemically resistant apron is required when handling larger quantities (>1 liter of solution).Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 respirator is required when handling the powdered form of the agent.Prevents inhalation of fine particles.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for preparing and using this compound in a laboratory setting. Adherence to this workflow minimizes the risk of exposure and contamination.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_disposal Disposal Phase A Don Required PPE B Weigh Powdered Agent in Fume Hood A->B C Prepare Stock Solution (e.g., in DMSO) B->C D Label and Store Stock Solution C->D E Dilute Stock to Working Concentration D->E F Treat Fungal Cultures E->F G Incubate Treated Cultures F->G H Decontaminate Work Surfaces G->H I Dispose of Contaminated Consumables in Biohazard Waste H->I J Doff PPE in Correct Order I->J

Caption: Workflow for the safe handling of this compound.

Operational and Disposal Plans

3.1. Handling Procedures

  • Weighing: All handling of the powdered form of this compound must be conducted within a certified chemical fume hood to prevent inhalation.

  • Solution Preparation: When preparing solutions, add the solvent to the powdered agent slowly to avoid splashing.

  • Spill Management: In the event of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite or sand), and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety office.

3.2. Disposal Plan

  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, and empty vials, must be disposed of in a designated hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled hazardous waste container. Do not pour this waste down the drain.

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

This compound is a non-competitive inhibitor of β-(1,3)-D-glucan synthase, a key enzyme in the fungal cell wall biosynthesis pathway. This inhibition disrupts the integrity of the cell wall, leading to osmotic instability and eventual cell lysis.

G cluster_pathway Fungal Cell Wall Synthesis Pathway UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-glucan synthase UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-glucan Polymer Glucan_Synthase->Beta_Glucan Catalyzes Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation Antifungal_Agent_42 This compound Antifungal_Agent_42->Glucan_Synthase Inhibits

Caption: Inhibition of β-(1,3)-D-glucan synthase by this compound.

Emergency Procedures
Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

For any significant exposure, contact your institution's emergency response team and be prepared to provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.